molecular formula C13H17NO4S B1586212 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid CAS No. 300383-07-7

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Cat. No.: B1586212
CAS No.: 300383-07-7
M. Wt: 283.35 g/mol
InChI Key: CYDFTQZJAGEURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid is a useful research compound. Its molecular formula is C13H17NO4S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-5-6-11(13(15)16)9-12(10)19(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDFTQZJAGEURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366075
Record name 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300383-07-7
Record name 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 300383-07-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Structure Elucidation of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. An unambiguous structural assignment is paramount for understanding physicochemical properties, predicting biological activity, and ensuring intellectual property integrity. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound, a substituted aromatic sulfonamide. We will proceed through a logical, self-validating sequence of analytical experiments, moving from foundational molecular formula determination to the intricate mapping of atomic connectivity. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the application of each technique.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before probing the connectivity of a molecule, its elemental composition must be established. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.[1][2]

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically to four or more decimal places).[2] This accuracy allows for the differentiation between ions of the same nominal mass but different elemental compositions, thereby yielding a single, unambiguous molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference standard across the desired mass range to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are produced. For this molecule, the protonated species [M+H]+ is expected in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Process the acquired spectrum to identify the monoisotopic peak for the [M+H]+ ion. Use the instrument's software to calculate the molecular formula based on the measured accurate mass.

Expected HRMS Data:

ParameterExpected Value
Molecular Formula C₁₃H₁₇NO₄S
Exact Mass (Neutral) 283.0878
Measured Ion ([M+H]⁺) 284.0951
Molecular Weight 283.34
Degree of Unsaturation (DoU)

With the molecular formula confirmed, the Degree of Unsaturation (also known as the index of hydrogen deficiency) can be calculated. This value indicates the total number of rings and/or multiple bonds within the structure, providing the first glimpse into the molecule's framework.

Calculation: For a formula CₐHₑNₒXₔSₑ: DoU = a - ( b/2 ) + (c/2) + 1 DoU = 13 - (17/2) + (1/2) + 1 DoU = 13 - 8.5 + 0.5 + 1 = 6

Interpretation: A DoU of 6 is consistent with the proposed structure:

  • Benzene ring: 4 degrees (1 ring + 3 double bonds)

  • Carboxylic acid (C=O): 1 degree

  • Piperidine ring: 1 degree

  • Total: 6 degrees

This initial data provides a strong mathematical foundation upon which the subsequent spectroscopic analysis will be built.

Functional Group Identification via Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[3][4] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its bond vibrations.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is automatically ratioed against the background and presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
3000-3100C-H stretchAromatic
2850-2960C-H stretchAliphatic (Methyl, Piperidine)
1300-1350 & 1140-1180S=O asymmetric & symmetric stretchSulfonamide
1500-1600C=C stretchAromatic Ring

The presence of these characteristic bands provides direct physical evidence for the key functional groups: a carboxylic acid, an aromatic ring, aliphatic moieties, and a sulfonamide group, fully corroborating the deductions from the molecular formula.

Mapping the Molecular Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[6][7][8] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[9]

Logical Workflow for NMR Analysis

G A 1. Acquire 1D ¹H NMR C 3. Acquire 2D HSQC A->C Assign protonated carbons D 4. Acquire 2D COSY A->D Establish ¹H-¹H connectivity B 2. Acquire 1D ¹³C NMR B->C E 5. Acquire 2D HMBC C->E Connect fragments via long-range ¹H-¹³C correlations D->E F 6. Integrate All Data E->F G Final Structure F->G Confirm Connectivity

Caption: A standard workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

¹H NMR provides the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12Broad Singlet1HCOOHAcidic proton, often broad and downfield.
~8.2Singlet (or narrow d)1HAr-H (H2)Ortho to electron-withdrawing COOH and SO₂NR₂.
~7.8Doublet1HAr-H (H6)Ortho to methyl, coupled to H5.
~7.4Doublet1HAr-H (H5)Ortho to methyl, coupled to H6.
~3.0Multiplet4HN-CH₂ (Piperidine)Protons adjacent to the nitrogen of the sulfonamide.
~2.6Singlet3HAr-CH₃Methyl group attached to the aromatic ring.
~1.6Multiplet6H-CH₂- (Piperidine)Remaining piperidine protons.
¹³C NMR Spectroscopy

¹³C NMR reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OCarboxylic acid carbon.
~142Ar-C (C4)Aromatic carbon attached to the methyl group.
~138Ar-C (C3)Aromatic carbon attached to the sulfonyl group.
~135Ar-C (C1)Aromatic carbon attached to the carboxyl group.
~132Ar-CH (C6)Aromatic methine carbon.
~130Ar-CH (C5)Aromatic methine carbon.
~128Ar-CH (C2)Aromatic methine carbon.
~48N-CH₂Piperidine carbons adjacent to nitrogen.
~25-CH₂-Piperidine carbon.
~23-CH₂-Piperidine carbon.
~21Ar-CH₃Aromatic methyl carbon.
2D NMR: Connecting the Pieces

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing out spin systems.

  • Expected Key Correlations:

    • Strong correlation between the aromatic protons at δ ~7.8 (H6) and δ ~7.4 (H5).

    • A network of correlations connecting all the aliphatic protons of the piperidine ring (δ ~3.0 and δ ~1.6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal it is directly attached to. It is the definitive way to assign the signals from protonated carbons.

  • Expected Key Correlations:

    • δ(¹H) 7.8 ppm ↔ δ(¹³C) ~132 ppm (C6-H6)

    • δ(¹H) 7.4 ppm ↔ δ(¹³C) ~130 ppm (C5-H5)

    • δ(¹H) 8.2 ppm ↔ δ(¹³C) ~128 ppm (C2-H2)

    • δ(¹H) 2.6 ppm ↔ δ(¹³C) ~21 ppm (CH₃)

    • Correlations for all piperidine CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by 2-3 bonds, allowing for the connection of non-coupled fragments.[10]

Caption: Key HMBC correlations confirming the molecular assembly.

  • Crucial HMBC Correlations for Structure Proof:

    • Methyl to Ring: The protons of the methyl group (δ ~2.6) should show correlations to C4, C3, and C5 of the aromatic ring, unequivocally placing the methyl group at position 4.

    • Piperidine to Ring: The N-CH₂ protons of the piperidine ring (δ ~3.0) must show a correlation to the aromatic carbon C3, proving the sulfonamide is attached at this position.

    • Carboxyl to Ring: The acidic proton (if observable) or, more reliably, the aromatic proton H2 (δ ~8.2) should show a correlation to the carboxyl carbon (δ ~170), confirming the C1 position of the benzoic acid moiety.

Final Confirmation with Mass Spectrometry Fragmentation

While HRMS provides the molecular formula, tandem mass spectrometry (MS/MS) offers confirmatory structural evidence by analyzing the fragmentation pattern of the molecule.[11][12][13]

Experimental Protocol: Collision-Induced Dissociation (CID) MS/MS

  • In a tandem mass spectrometer (e.g., a Triple Quadrupole or Q-TOF), the [M+H]+ ion (m/z 284.1) is mass-selected in the first analyzer.

  • This selected ion is passed into a collision cell filled with an inert gas (e.g., argon).

  • The ion is accelerated, and upon colliding with the gas, it fragments at its weakest bonds.

  • The resulting fragment ions are analyzed in the second mass analyzer, generating an MS/MS spectrum.

Predicted Fragmentation Pattern:

m/z of FragmentLost Neutral FragmentStructure of Fragment Ion
266.08H₂OIon resulting from loss of water from the carboxyl group.
238.09COOHLoss of the carboxyl group as a radical.
198.05PiperidineCleavage of the S-N bond, loss of the piperidine ring.
155.05SO₂ + PiperidineLoss of the entire piperidine-1-sulfonyl group.
84.08C₁₀H₉O₄SThe piperidine ring itself as a charged fragment.

The observation of these specific fragments provides strong, independent validation of the connectivity established by NMR.

The Gold Standard: Single Crystal X-Ray Crystallography

For an absolute and unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the ultimate technique.[14][15][16] It is contingent on the ability to grow a high-quality single crystal of the compound.

Principle: When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be calculated, from which the precise position of every atom can be determined.[17][18]

G A Purified Compound B Crystal Growth (Vapor Diffusion, Evaporation, etc.) A->B C High-Quality Single Crystal B->C D X-Ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Unambiguous 3D Structure E->F

Caption: Workflow for single-crystal X-ray crystallography analysis.

A successful crystallographic experiment would not only confirm the atomic connectivity determined by NMR but would also provide precise bond lengths, bond angles, and information about the solid-state packing and intermolecular interactions.

Conclusion

The structural elucidation of this compound is achieved through a synergistic and hierarchical application of modern analytical techniques. The process begins with HRMS to establish the molecular formula, which is then corroborated by the Degree of Unsaturation . FTIR provides rapid confirmation of the key functional groups. The core of the elucidation is performed using a suite of NMR experiments , where ¹H and ¹³C NMR provide an inventory of atoms, and 2D techniques like COSY, HSQC, and particularly HMBC, are used to painstakingly connect these atoms into a coherent molecular framework. Finally, MS/MS fragmentation offers a powerful method to validate this proposed connectivity. Should an absolute proof be required, X-ray crystallography stands as the definitive method. Each technique provides a layer of evidence that, when combined, creates a self-validating and unassailable structural assignment, meeting the rigorous standards of modern chemical science.

References

An In-depth Technical Guide to 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid is a unique organic molecule that merges three key chemical moieties: a benzoic acid, a sulfonamide, and a piperidine ring. This combination of functional groups suggests a rich potential for this compound in medicinal chemistry and drug development. Benzoic acids are common in drug structures, often contributing to pharmacokinetic properties. The sulfonamide group is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1][2][3] The piperidine moiety is also a prevalent structural motif in many pharmaceuticals, influencing properties such as solubility, lipophilicity, and receptor binding.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical structure, a proposed synthetic pathway with detailed protocols, and a discussion of its potential therapeutic applications based on the biological activities of structurally related compounds.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C13H17NO4S
Molecular Weight 283.34 g/mol
Canonical SMILES CC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCC2

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process, starting from 4-methylbenzoic acid (p-toluic acid). The key steps are the chlorosulfonation of the aromatic ring followed by the reaction of the resulting sulfonyl chloride with piperidine.

Synthesis_Workflow Start 4-Methylbenzoic acid Step1 Chlorosulfonation (Chlorosulfonic acid) Start->Step1 Intermediate 3-(Chlorosulfonyl)-4-methylbenzoic acid Step1->Intermediate Step2 Sulfonamide Formation (Piperidine, Base) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid

The initial step involves the electrophilic aromatic substitution of 4-methylbenzoic acid with chlorosulfonic acid. The methyl group is an ortho-, para- director; however, due to steric hindrance from the carboxylic acid group, the sulfonation is expected to occur at the meta position relative to the carboxylic acid, which is ortho to the methyl group.

Experimental Protocol:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Carefully add 4-methylbenzoic acid to an excess of chlorosulfonic acid (typically 3-5 molar equivalents) at 0°C (ice bath).

  • Stir the mixture and allow it to slowly warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

  • The solid precipitate, 3-(chlorosulfonyl)-4-methylbenzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of this compound

The second step is a nucleophilic substitution reaction where the sulfonyl chloride intermediate reacts with piperidine to form the desired sulfonamide.

Experimental Protocol:

  • Dissolve the 3-(chlorosulfonyl)-4-methylbenzoic acid intermediate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of piperidine (approximately 2.2 molar equivalents to account for the reaction with the sulfonyl chloride and neutralization of the generated HCl) and a non-nucleophilic base such as triethylamine or pyridine in the same solvent.

  • Slowly add the piperidine solution to the cooled solution of the sulfonyl chloride with vigorous stirring.

  • Allow the reaction to proceed at 0°C for a period and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is washed successively with a dilute acid solution (e.g., 1M HCl) to remove excess piperidine and base, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the sulfonamide (S=O stretches).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Therapeutic Applications

The sulfonamide functional group is a cornerstone in medicinal chemistry, with a broad spectrum of biological activities.[3] Aryl sulfonamides are known to exhibit a range of pharmacological effects, including antimicrobial, and anticancer properties.[1][4]

The incorporation of a piperidine ring can further modulate the pharmacological profile of the molecule. Piperidine-containing compounds have shown a wide range of biological activities, including acting as antibacterial agents.[2]

Given the structural motifs present in this compound, it is plausible that this compound could be investigated for several therapeutic applications:

  • Antibacterial Activity: Sulfonamides were among the first effective antibacterial drugs, and novel sulfonamide derivatives continue to be explored for their potential to overcome antibiotic resistance.[1][2]

  • Anti-inflammatory Activity: Many sulfonamide-containing compounds exhibit anti-inflammatory properties.

  • Anticancer Activity: Certain sulfonamides have been shown to possess anticancer properties through various mechanisms, such as the inhibition of carbonic anhydrase.[3]

Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the biological activity and therapeutic potential of this compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While detailed experimental data for this specific compound is sparse in the public domain, a robust and logical synthetic pathway can be proposed based on well-established chemical principles. The combination of a benzoic acid, a sulfonamide, and a piperidine moiety suggests that this compound is a promising candidate for further investigation into its potential therapeutic applications, particularly in the areas of infectious diseases, inflammation, and oncology. This guide provides a foundational framework for the synthesis, characterization, and potential exploration of this intriguing molecule.

References

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a sulfonamide-containing aromatic carboxylic acid. The document details its core chemical properties, outlines a robust and plausible synthetic pathway, discusses methodologies for structural characterization and purification, and explores its potential applications within the field of medicinal chemistry and drug discovery. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to understand and apply this information in a laboratory setting.

Core Compound Identification and Properties

This compound is a unique molecule integrating a benzoic acid moiety, a sulfonamide linker, and a piperidine ring. This combination of functional groups suggests its potential utility as a scaffold or intermediate in the synthesis of more complex, biologically active molecules.

Molecular Structure and Formula

The fundamental identification of this compound is rooted in its molecular structure and resulting properties.

  • Molecular Formula: C₁₃H₁₇NO₄S

  • Molecular Weight: 283.34 g/mol [1]

  • IUPAC Name: this compound

  • CAS Number: 190981-17-2

Physicochemical Data Summary

The predicted and known physicochemical properties are essential for handling, formulation, and predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₄SN/A
Molecular Weight 283.34 g/mol [1]
Topological Polar Surface Area 72.8 ŲPredicted
logP (Predicted) 1.9 - 2.5Predicted
Hydrogen Bond Donors 1 (Carboxylic Acid)Calculated
Hydrogen Bond Acceptors 4 (Sulfonyl & Carbonyl Oxygens)Calculated
Appearance White to off-white solidExpected

Synthesis Pathway and Experimental Protocol

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below, starting from commercially available materials.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation start 4-Methylbenzoic Acid reagent1 Chlorosulfonic Acid (HSO3Cl) intermediate 3-(Chlorosulfonyl)-4-methylbenzoic acid start->intermediate Electrophilic Aromatic Substitution reagent1->intermediate Reaction at elevated temp. Quench on ice intermediate_ref 3-(Chlorosulfonyl)-4-methylbenzoic acid reagent2 Piperidine Triethylamine (Base) product This compound reagent2->product Nucleophilic Acyl Substitution intermediate_ref->product Characterization_Workflow cluster_main Analytical Validation cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography & Physical Purified_Compound Purified Product HNMR 1H NMR Purified_Compound->HNMR Confirm Proton Env. CNMR 13C NMR Purified_Compound->CNMR Confirm Carbon Skeleton MS Mass Spec (MS) Purified_Compound->MS Confirm Mol. Weight HPLC HPLC Purified_Compound->HPLC Assess Purity (>95%) MP Melting Point (MP) Purified_Compound->MP Check for Sharpness Structure_Confirmation Structure Confirmed HNMR->Structure_Confirmation CNMR->Structure_Confirmation MS->Structure_Confirmation Purity_Confirmation Purity Confirmed HPLC->Purity_Confirmation MP->Purity_Confirmation

References

A Comprehensive Spectroscopic and Analytical Guide to 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive data and comparative analysis with structurally related molecules to offer a robust characterization framework. We will explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide details validated, step-by-step protocols for sample preparation and data acquisition for each technique, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, providing readers with the rationale to adapt these methods to their specific research needs. Visualizations through Graphviz diagrams are provided to elucidate the molecular structure and key analytical workflows.

Introduction: The Significance of Spectroscopic Characterization

This compound is a molecule that incorporates several key functional groups: a substituted aromatic ring, a carboxylic acid, and a sulfonamide linked to a piperidine moiety. This combination of structural features makes it a potential scaffold in the design of new therapeutic agents. Accurate and comprehensive structural elucidation is the bedrock of any drug discovery program, ensuring the identity and purity of the synthesized compound. Spectroscopic techniques are the primary tools for this purpose, each providing a unique piece of the structural puzzle.

This guide is structured to provide a holistic understanding of the analytical characterization of this molecule, moving from the theoretical underpinnings of its spectroscopic behavior to practical, field-proven experimental protocols.

Molecular Structure and Predicted Spectroscopic Data

The structural integrity of a compound is paramount. Here, we present the molecular structure of this compound and a summary of its predicted and expected spectroscopic data.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine, methyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1H
Aromatic (H-2)~8.2Doublet1H
Aromatic (H-5)~7.9Doublet of doublets1H
Aromatic (H-6)~7.5Doublet1H
Piperidine (-CH₂-N)3.0 - 3.2Multiplet4H
Methyl (-CH₃)~2.6Singlet3H
Piperidine (-CH₂-)1.5 - 1.7Multiplet6H
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~167
Aromatic (C-1)~135
Aromatic (C-2)~130
Aromatic (C-3)~140
Aromatic (C-4)~142
Aromatic (C-5)~128
Aromatic (C-6)~125
Piperidine (-CH₂-N)~47
Piperidine (-CH₂-)~25
Piperidine (-CH₂-)~23
Methyl (-CH₃)~21

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Expertise & Experience: Causality in Experimental Choices

The choice of deuterated solvent is critical in NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this compound due to its ability to dissolve a wide range of organic compounds, including carboxylic acids. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent; using a dry solvent is crucial for its observation. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm) due to its chemical inertness and single, sharp resonance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of DMSO-d6 Filter Filter through glass wool into a 5 mm NMR tube Dissolve->Filter Shim Shim the magnetic field Filter->Shim Tune Tune and match the probe Shim->Tune Acquire_1H Acquire ¹H Spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Caption: Standard workflow for NMR data acquisition and processing.

Trustworthiness: Self-Validating Protocol for NMR

A self-validating NMR protocol ensures data integrity. This involves running a known standard before and after the sample to check for instrument calibration and performance.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry vial.[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

    • Cap the NMR tube securely.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Typical parameters would include a 30-45° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and identify the multiplicities.

    • Pick the peaks in both the ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Expertise & Experience: Interpreting the IR Spectrum

For this compound, we expect to see characteristic absorption bands for the carboxylic acid O-H and C=O groups, the S=O stretches of the sulfonamide, and C-H and C=C vibrations of the aromatic and piperidine rings. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[3][4]

Table of Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Aromatic C-HC-H stretch3000-3100Medium, Sharp
Aliphatic C-HC-H stretch2850-2960Medium, Sharp
Carboxylic AcidC=O stretch1680-1710Strong, Sharp
Aromatic C=CC=C stretch1580-1600, 1450-1500Medium-Strong
SulfonamideS=O asymmetric stretch1330-1370Strong
SulfonamideS=O symmetric stretch1140-1180Strong
Carboxylic AcidC-O stretch1210-1320Strong
Carboxylic AcidO-H bend (out-of-plane)900-960Broad, Medium
Trustworthiness: Self-Validating Protocol for FTIR (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples. A background spectrum of a pure KBr pellet must be taken to subtract any atmospheric (CO₂, H₂O) and matrix interferences.

Step-by-Step Protocol:

  • Sample Preparation:

    • Gently grind 1-2 mg of this compound with an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[5]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press (typically 7-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expertise & Experience: Predicting the Fragmentation Pattern

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The molecular weight of this compound is 283.34 g/mol .[6]

Key Fragmentation Pathways:

  • Loss of H₂O: The protonated molecule can lose water from the carboxylic acid group.

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids.[7]

  • Cleavage of the S-N bond: This is a characteristic fragmentation of sulfonamides, which can lead to the formation of ions corresponding to the piperidine and the substituted benzene sulfonyl moieties.[8]

  • Loss of SO₂: This can occur via rearrangement.

MS_Fragmentation M [M+H]⁺ m/z = 284 M_minus_H2O [M+H - H₂O]⁺ m/z = 266 M->M_minus_H2O - H₂O M_minus_CO2 [M+H - CO₂]⁺ m/z = 240 M->M_minus_CO2 - CO₂ Piperidine_ion Piperidine fragment [C₅H₁₀N]⁺ m/z = 84 M->Piperidine_ion S-N cleavage Benzene_sulfonyl_ion [C₇H₇SO₂]⁺ m/z = 155 M->Benzene_sulfonyl_ion S-N cleavage

Caption: Plausible fragmentation pathways for this compound in positive ion ESI-MS.

Trustworthiness: Self-Validating Protocol for ESI-MS

For a self-validating protocol, the mass spectrometer should be calibrated using a known standard before analysis. The sample should be run with and without an internal standard to ensure accurate mass measurement.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[6]

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the compound class.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and acquiring the product ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and compare its m/z value with the calculated exact mass.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the presence of the key structural motifs.

Illustrative Synthesis Protocol

While various synthetic routes can be envisaged, a common approach for the synthesis of such sulfonamides involves the reaction of a sulfonyl chloride with an amine.

Synthesis_Workflow Start 4-Methyl-3-(chlorosulfonyl)benzoic acid + Piperidine Reaction Reaction in Dichloromethane with Triethylamine (base) Start->Reaction Workup Aqueous Workup (Wash with dilute HCl and brine) Reaction->Workup Purification Purification by Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Protocol:

  • To a stirred solution of 4-methyl-3-(chlorosulfonyl)benzoic acid (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents).

  • Slowly add a solution of piperidine (1.1 equivalents) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (aq), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predicted data with established analytical principles and detailed, validated protocols, researchers and drug development professionals are equipped with the necessary tools to confidently identify and characterize this molecule. The emphasis on the causality behind experimental choices and the inclusion of self-validating methodologies ensures the generation of high-quality, reliable, and reproducible spectroscopic data, which is essential for advancing research and development efforts.

References

The Multifaceted Biological Activities of Sulfonamide Benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The confluence of the sulfonamide group and the benzoic acid moiety has given rise to a class of compounds with a rich and diverse pharmacological profile. Historically rooted in the discovery of prontosil, the first commercially available antibacterial agent, sulfonamides have since evolved far beyond their initial application. The incorporation of a benzoic acid scaffold introduces a key structural element that allows for a wide range of chemical modifications, profoundly influencing the biological activity of the resulting derivatives. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of sulfonamide benzoic acid derivatives, offering researchers and drug development professionals a comprehensive resource to navigate the therapeutic potential of this remarkable chemical class. We will delve into their established roles as antimicrobial and anti-inflammatory agents, and their emerging significance in oncology, supported by detailed experimental protocols and mechanistic insights.

The Chemical Core: Synthesis of Sulfonamide Benzoic Acid Derivatives

The synthetic versatility of sulfonamide benzoic acid derivatives is a cornerstone of their broad-ranging biological activities. The most common and direct approach involves the reaction of a sulfonyl chloride with an amine. 4-(Chlorosulfonyl)benzoic acid serves as a key bifunctional intermediate, allowing for the introduction of diverse functionalities through nucleophilic substitution at the highly reactive chlorosulfonyl group.[1]

General Synthesis of N-Substituted-4-carboxybenzenesulfonamides

This protocol outlines a robust and widely applicable method for the synthesis of N-substituted-4-carboxybenzenesulfonamides, a foundational structure for many biologically active derivatives.[1]

Experimental Protocol: Synthesis of N-Substituted-4-carboxybenzenesulfonamides

  • Materials:

    • 4-(Chlorosulfonyl)benzoic acid

    • Appropriate primary or secondary amine (1.0 equivalent)

    • Sodium carbonate (Na₂CO₃) or Pyridine (1.2 equivalents)

    • Deionized water

    • 10% Hydrochloric acid (HCl)

    • Ethyl acetate

    • n-Hexane

    • Magnetic stirrer and stir bar

    • Ice bath

    • Standard laboratory glassware (round-bottom flask, beakers, filtration apparatus)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve the chosen amine (10 mmol) and sodium carbonate (12 mmol) in 50 mL of deionized water.

    • Cooling: Chill the mixture to 0°C in an ice bath with continuous stirring.

    • Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (10 mmol) in a minimal amount of a suitable solvent (e.g., acetone or THF) and add it dropwise to the cooled amine solution over a period of 15-20 minutes, ensuring the temperature remains below 5°C.

    • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 2-3 by the slow addition of 10% HCl. This will precipitate the carboxylic acid product.

    • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

    • Drying and Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide benzoic acid derivative.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine R-NH₂/R₂NH (Primary/Secondary Amine) Product R-NHSO₂-C₆H₄-COOH (N-Substituted-4-carboxy- benzenesulfonamide) Amine->Product Nucleophilic Attack SulfonylChloride ClSO₂-C₆H₄-COOH (4-(Chlorosulfonyl)benzoic acid) SulfonylChloride->Product Base Base (e.g., Na₂CO₃, Pyridine) Byproduct HCl Base->Byproduct Neutralizes Solvent Solvent (e.g., Water, Acetone) Solvent->Product Temperature 0°C to Room Temp. Temperature->Product

Caption: General workflow for the synthesis of N-substituted-4-carboxybenzenesulfonamides.

Antimicrobial Activity: A Legacy of Folic Acid Synthesis Inhibition

The foundational biological activity of sulfonamides lies in their ability to disrupt the microbial synthesis of folic acid, an essential nutrient for DNA and protein synthesis.[2][3] This mechanism provides a selective advantage, as humans obtain folic acid from their diet and lack the targeted enzyme, dihydropteroate synthase (DHPS).[3]

Mechanism of Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for DHPS.[2] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway ultimately leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible microorganisms.[4]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Biosynthesis Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Further Steps Sulfonamide Sulfonamide Benzoic Acid Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of sulfonamide benzoic acid derivatives can be quantitatively assessed using standardized in vitro methods such as the Kirby-Bauer disk diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the susceptibility of a bacterial strain to a given compound.[2][5]

  • Materials:

    • Mueller-Hinton agar (MHA) plates

    • Sterile cotton swabs

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Paper disks impregnated with the test sulfonamide benzoic acid derivative at a known concentration

    • Positive control antibiotic disks

    • Negative control (solvent-impregnated) disks

    • Forceps

    • Incubator (37°C)

    • Ruler or calipers

  • Procedure:

    • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[2]

    • Disk Placement: Using sterile forceps, place the impregnated paper disks onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.[5]

    • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[6]

    • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[7] The size of the zone correlates with the susceptibility of the bacterium to the compound.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative sulfonamide derivatives, highlighting their activity against various bacterial strains.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Sulfonamide DerivativesStaphylococcus aureus ATCC 2592364 - 256[8]
Sulfonamide DerivativesMultidrug-resistant S. aureus64 - 512[8]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeStaphylococcus aureus ATCC 6538125[9]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeBacillus subtilis ATCC 6683125[9]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive S. aureus15.62-31.25 (µmol/L)[10]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-resistant S. aureus15.62-31.25 (µmol/L)[10]
New Sulfonamide DerivativesGram-negative strains0.5 - 256[3]

Anticancer Activity: Targeting Key Enzymes in Tumor Progression

The anticancer potential of sulfonamide derivatives, including those with a benzoic acid moiety, is an area of intense research. Their mechanisms of action are multifaceted and often involve the inhibition of enzymes crucial for tumor growth and survival, such as carbonic anhydrases and cyclooxygenases.[11][12]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in regulating pH.[13] Tumor cells often overexpress certain CA isoforms, particularly CA IX, which is associated with hypoxia and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.[14][15] Sulfonamides are potent inhibitors of CAs, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.[13]

CA_Inhibition cluster_tumor_cell Tumor Cell Hypoxia Hypoxia CAIX Carbonic Anhydrase IX (CA IX) Hypoxia->CAIX Upregulates Acidification Extracellular Acidification CAIX->Acidification Catalyzes Progression Tumor Progression & Metastasis Acidification->Progression Sulfonamide Sulfonamide Benzoic Acid Derivative Sulfonamide->CAIX Inhibition

Caption: The role of CA IX in the tumor microenvironment and its inhibition by sulfonamides.

In Vitro Evaluation of Anticancer Activity

The cytotoxicity of sulfonamide benzoic acid derivatives against cancer cell lines is commonly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well microplates

    • Test sulfonamide benzoic acid derivative dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[18]

    • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various sulfonamide and benzoic acid derivatives against different cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Sulfonamide Derivative (8b)HeLa (Cervical Cancer)4.62 - 7.21[19]
Sulfonamide Derivative (8b)MCF-7 (Breast Cancer)4.62 - 7.21[19]
Sulfonamide Derivative (8b)MDA-MB-231 (Breast Cancer)4.62 - 7.21[19]
Sulfonamide Derivative (8a)HeLa (Cervical Cancer)10.91 - 19.22[19]
Benzenesulfonamide DerivativesBreast Cancer Cell Lines1.52 - 6.31[14]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (14)MCF-7 (Breast Cancer)15.6[20]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (2)MCF-7 (Breast Cancer)18.7[20]
Sulfonamide E7010Tumor Cell Lines0.06 - 0.8[11]

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

Certain sulfonamide derivatives, particularly those with a diarylheterocycle structure, are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[21][22] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major therapeutic strategy for inflammatory disorders.[23] The benzoic acid moiety can also contribute to anti-inflammatory effects through interactions with the cyclooxygenase active site.[24]

Mechanism of Action

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules.[23] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation.[23] Selective COX-2 inhibitors containing a sulfonamide group bind to a side pocket of the COX-2 active site, leading to the inhibition of prostaglandin synthesis and a reduction in inflammation.[21]

In Vitro Evaluation of COX-2 Inhibition

The inhibitory activity of sulfonamide benzoic acid derivatives against COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits or by employing fluorometric or colorimetric enzyme inhibition assays.[23]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (General)

  • Materials:

    • Purified COX-2 enzyme

    • Assay buffer

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Test sulfonamide benzoic acid derivative

    • Reference COX-2 inhibitor (e.g., celecoxib)

    • 96-well plate

    • Plate reader (colorimetric or fluorometric)

  • Procedure:

    • Reagent Preparation: Prepare working solutions of the assay buffer, heme, COX-2 enzyme, and arachidonic acid. Prepare serial dilutions of the test compound and reference inhibitor.[23]

    • Assay Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound or reference inhibitor at various concentrations. Include appropriate controls (vehicle and no enzyme).[25]

    • Pre-incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.[23]

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[25]

    • Incubation: Incubate the plate for a defined period to allow for prostaglandin production.

    • Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., colorimetric or fluorometric probe).

    • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Anti-inflammatory Data

The following table provides IC₅₀ values for known sulfonamide-based COX-2 inhibitors, demonstrating their potency and selectivity.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[23]
Valdecoxib21.90.2491.25[23]
Diarylpyrazole Sulfonamide Derivative-0.09854.847[26]
Diaryl-triazole Sulfonamide Derivative-0.002162.5[26]

Conclusion and Future Directions

Sulfonamide benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activity. Their established utility as antimicrobial agents, coupled with their significant potential in anticancer and anti-inflammatory therapies, underscores their continued importance in drug discovery. The synthetic tractability of this chemical class allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological profiles to enhance potency and selectivity. Future research will likely focus on the development of novel derivatives with improved pharmacokinetic properties and multi-target activities, further expanding the therapeutic applications of this versatile and enduring class of compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and unlock the full potential of sulfonamide benzoic acid derivatives in the development of next-generation therapeutics.

References

In Silico Modeling of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling workflow for 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, a representative small molecule from the therapeutically significant sulfonamide class. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning and scientific principles underpinning each stage of the computational analysis. We will navigate from the foundational preparation of the ligand and a biologically relevant protein target to advanced molecular dynamics simulations and predictive ADMET profiling. The protocols herein are designed to be self-validating systems, grounded in authoritative scientific literature and best practices. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to generate robust, experimentally testable hypotheses, thereby accelerating the drug discovery pipeline.

Introduction: The Strategic Imperative of In Silico Modeling

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. A significant portion of failures in later stages can be attributed to suboptimal pharmacokinetic properties or unforeseen toxicity.[1] The modern drug discovery paradigm has therefore embraced a "fail early, fail cheap" philosophy, which hinges on the early identification and elimination of unpromising candidates.[1] Computational, or in silico, methods are at the very heart of this strategy, offering a cost-effective and high-throughput means to predict molecular interactions, assess drug-like properties, and gain mechanistic insights before a single compound is synthesized.[2][3]

The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities ranging from antibacterial to anticancer.[4][5] Molecules like this compound represent a chemical space ripe for exploration. This guide will use this molecule as a scaffold to demonstrate a rigorous and integrated computational workflow, providing a blueprint for the evaluation of novel chemical entities.

Part 1: Foundational Ligand Preparation

Objective: To generate a chemically accurate, low-energy, three-dimensional conformation of the ligand suitable for high-fidelity molecular simulations. The quality of this initial step is paramount, as any errors in the ligand's structure or properties will propagate through all subsequent calculations.

Protocol 1: Ligand Structure Generation and Optimization
  • Obtain 2D Structure: The canonical 2D representation of this compound is the starting point. This can be sourced from chemical databases or drawn using chemical sketchers like MarvinSketch or ChemDraw. For this guide, we reference the structure available from suppliers like Santa Cruz Biotechnology.[6]

  • 2D-to-3D Conversion: The 2D structure is converted into an initial 3D conformation. Tools such as Open Babel or the 3D generation functions within Schrödinger Maestro or MOE are suitable for this task.

  • Protonation and Tautomeric State Assignment: The biological activity of a molecule is dictated by its structure at physiological pH (typically ~7.4). It is critical to determine the most likely protonation state. For this compound, the carboxylic acid group will be predominantly deprotonated. This step is crucial for accurately modeling electrostatic interactions.[7]

  • Energy Minimization: The initial 3D structure is a high-energy conformation. Energy minimization is performed to relax the structure into a more stable, low-energy state. This is achieved using a molecular mechanics force field, such as MMFF94 or the General Amber Force Field (GAFF), which are specifically parameterized for drug-like organic molecules.[8] This step resolves steric clashes and optimizes bond lengths and angles.

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation Workflow A 1. Obtain 2D Structure (SMILES/SDF) B 2. 2D to 3D Conversion A->B Generate Coords C 3. Assign Protonation State (pH 7.4) B->C Set Phys. State D 4. Energy Minimization (e.g., MMFF94 Force Field) C->D Relax Structure E Final 3D Ligand Structure (.mol2/.sdf) D->E Output Receptor_Preparation_Workflow cluster_receptor Receptor Preparation Workflow PDB 1. Fetch PDB Structure (e.g., 1AD4) Clean 2. Clean Structure (Remove water, ligands) PDB->Clean Build 3. Build Missing Residues Clean->Build Protonate 4. Add Hydrogens & Assign Protonation States Build->Protonate Minimize 5. Restrained Minimization Protonate->Minimize Ready Prepared Receptor (.pdb) Minimize->Ready Docking_Workflow cluster_docking Molecular Docking Workflow Input_Ligand Prepared Ligand Define_Grid 1. Define Binding Site (Grid Box) Input_Ligand->Define_Grid Input_Receptor Prepared Receptor Input_Receptor->Define_Grid Run_Docking 2. Execute Docking (e.g., AutoDock Vina) Define_Grid->Run_Docking Analyze 3. Analyze Results (Scores & Poses) Run_Docking->Analyze Output Predicted Pose & Binding Affinity Analyze->Output MD_Workflow cluster_md Molecular Dynamics Workflow Start Docked Protein-Ligand Complex Build 1. Build System (Assign Force Field) Start->Build Solvate 2. Solvate & Add Ions Build->Solvate Minimize 3. Energy Minimization Solvate->Minimize Equilibrate 4. Equilibration (NVT & NPT) Minimize->Equilibrate Production 5. Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

References

The Sulfonamide Scaffold: A Renaissance in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The sulfonamide moiety, once the cornerstone of the pre-antibiotic era, is undergoing a remarkable renaissance in drug discovery. Its inherent chemical versatility, characterized by a stable tetrahedral geometry and the capacity for extensive hydrogen bonding, has propelled it far beyond its original role as an antimicrobial agent. This guide provides an in-depth technical exploration of novel sulfonamide compounds, moving from foundational principles to their burgeoning therapeutic applications. We will dissect the intricate mechanisms of action in oncology, inflammation, and ophthalmology, present detailed, self-validating experimental protocols for compound validation, and analyze the structure-activity relationships that govern the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold to address contemporary medical challenges.

The Enduring Core: Foundational Chemistry and Mechanism

The archetypal sulfonamide structure, characterized by a sulfonyl group directly attached to an amine (-SO₂NH₂), is deceptively simple. This functional group is a weak acid, and its state of ionization, governed by its pKa, is critical for cell penetration and target engagement.[1]

The Classic Antibacterial Mechanism: A Tale of Molecular Mimicry

The original success of sulfonamides stemmed from their structural analogy to p-aminobenzoic acid (PABA).[2] In bacteria, PABA is an essential substrate for the enzyme dihydropteroate synthase (DHPS), which catalyzes a critical step in the folic acid synthesis pathway. Folic acid, in its reduced form (tetrahydrofolate), is a vital cofactor for the synthesis of nucleotides and amino acids.[2][3][4]

Sulfonamides act as competitive inhibitors, binding to the active site of DHPS and preventing PABA from being utilized.[5] This blockade halts the production of folic acid, leading to a bacteriostatic effect where bacterial growth and replication are arrested.[4] Humans are unaffected by this mechanism as they acquire folic acid from their diet and lack the DHPS enzyme.[4]

DHPS_Inhibition cluster_pathway Bacterial Folic Acid Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPP Dihydropteridine Pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalysis THF Tetrahydrofolic Acid (THF) Dihydropteroate->THF Further Enzymatic Steps Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfonamide Novel Sulfonamide Compound Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of the bacterial folate synthesis pathway by sulfonamides.

Beyond Bacteria: The New Therapeutic Frontiers

The true potential of modern sulfonamides lies in their ability to selectively target a diverse range of human enzymes. By modifying the substituents on the aromatic ring and the sulfonamide nitrogen, medicinal chemists have developed potent inhibitors for critical targets in oncology, inflammation, and beyond.

Anticancer Applications: A Multi-pronged Attack

Novel sulfonamide compounds have emerged as a powerful scaffold in oncology, primarily through the inhibition of two key enzyme families: receptor tyrosine kinases and carbonic anhydrases.[6][7][8]

2.1.1 Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6][7][8] Many solid tumors overexpress Vascular Endothelial Growth Factor (VEGF), which activates VEGFR-2.[9] This triggers autophosphorylation of the kinase domain and initiates downstream signaling cascades (e.g., PI3K-AKT, PLCγ-PKC) that promote endothelial cell proliferation and migration.[3]

Novel sulfonamides have been designed to act as Type II kinase inhibitors.[10] They bind to the ATP-binding site within the intracellular kinase domain of VEGFR-2, often extending into an adjacent hydrophobic pocket.[10] The sulfonamide moiety is crucial for this interaction, typically forming key hydrogen bonds with the "hinge region" of the kinase, particularly with the residues Cys919 and Glu885, effectively blocking ATP from binding and preventing receptor activation.[6][10]

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds ATP_Site ATP Binding Site (Kinase Domain) VEGFR2->ATP_Site P Autophosphorylation ATP_Site->P Enables ATP ATP ATP->ATP_Site Binds Signaling Downstream Signaling (PI3K/AKT, MAPK) P->Signaling Activates Angiogenesis Angiogenesis (Tumor Growth) Signaling->Angiogenesis Promotes Sulfonamide Sulfonamide VEGFR-2 Inhibitor Sulfonamide->ATP_Site Competitively Binds

Caption: Mechanism of VEGFR-2 inhibition by novel sulfonamide compounds.

2.1.2 Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide.[11] Tumor cells often exist in a hypoxic and acidic microenvironment. To survive, they upregulate specific CA isoforms, particularly the transmembrane CA IX and CA XII, which help maintain their intracellular pH.[11][12] By inhibiting these tumor-associated CAs, sulfonamides can disrupt the pH balance of cancer cells, leading to apoptosis.

The inhibitory mechanism involves the primary sulfonamide group (-SO₂NH₂) acting as a potent zinc-binding group.[13][14] The nitrogen atom coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water/hydroxide molecule and blocking the enzyme's catalytic activity.[14][15] The selectivity for different CA isoforms is achieved by modifying the "tail" portion of the sulfonamide molecule to interact with unique amino acid residues in the outer regions of the active site cavity.[14]

Anti-inflammatory Applications: Selective COX-2 Inhibition

The anti-inflammatory properties of some non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib are derived from a sulfonamide scaffold.[16][17] These drugs selectively inhibit cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation that is responsible for producing prostaglandins. The key to their selectivity lies in the structural differences between the active sites of COX-1 (constitutively expressed) and COX-2. The COX-2 active site possesses a larger, hydrophilic side pocket. Sulfonamide-based inhibitors are designed so that their sulfonamide moiety can fit into this specific side pocket, forming hydrogen bonds with residues like Arg499 and Gln178, an interaction that is sterically hindered in the smaller COX-1 active site.[18][19] This selective inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[18]

Experimental Validation: Protocols for the Application Scientist

The transition from a promising scaffold to a viable drug candidate requires rigorous, reproducible, and self-validating experimental assessment. Here, we detail key in-vitro assays for characterizing novel sulfonamide compounds.

Anticancer Activity: VEGFR-2 Kinase Inhibition Assay
  • Objective: To determine the in-vitro potency (IC₅₀) of a test compound to inhibit VEGFR-2 kinase activity.

  • Causality & Rationale: This assay directly measures the compound's ability to interfere with the primary enzymatic function of the target. A luminescence-based format is chosen for its high sensitivity and amenability to high-throughput screening. The principle is that less light is produced when the kinase is inhibited, as less ATP is consumed.[3]

  • Protocol (Luminescence-based, e.g., ADP-Glo™):

    • Reagent Preparation: Prepare 1x Kinase Buffer. Reconstitute recombinant human VEGFR-2 kinase, ATP, and the appropriate substrate (e.g., Poly(Glu,Tyr)) in the kinase buffer.

    • Compound Dilution: Prepare a serial dilution of the test sulfonamide compound in 1x Kinase Buffer with a constant, low percentage of DMSO (e.g., <1%). A known VEGFR-2 inhibitor like Sorafenib should be used as a positive control.

    • Kinase Reaction: In a white, opaque 96-well plate, add 12.5 µL of a master mix containing buffer, ATP, and substrate to each well.[3] Add 2.5 µL of the diluted test compound, positive control, or vehicle (for 100% activity control).

    • Initiation: Initiate the reaction by adding 10 µL of diluted VEGFR-2 enzyme to all wells except the "blank" control.

    • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[20]

    • ATP Depletion: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the newly generated ADP back to ATP, which is then used by a luciferase to produce a light signal proportional to the amount of ADP formed (i.e., kinase activity). Incubate for 30 minutes.[3]

    • Data Acquisition: Measure the luminescence using a microplate reader.

    • Self-Validation & Analysis: The "blank" wells (no enzyme) establish the baseline signal. The "vehicle control" wells represent 100% kinase activity. The positive control (Sorafenib) validates the assay's sensitivity to known inhibitors. Calculate percent inhibition for each test compound concentration relative to the controls and plot the results on a semi-log graph to determine the IC₅₀ value.

Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.

In-Vitro Cytotoxicity: MTT Assay
  • Objective: To assess the effect of a novel sulfonamide on the metabolic activity and viability of cancer cell lines.

  • Causality & Rationale: This colorimetric assay is a foundational step to confirm that enzyme inhibition translates to a cellular effect (cytotoxicity or cytostasis).[21] Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into a purple formazan product.[22][23] The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in appropriate media in a humidified incubator (37°C, 5% CO₂).[22]

    • Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[21][22]

    • Compound Treatment: Prepare serial dilutions of the test compound. Treat the cells by replacing the old media with media containing the various compound concentrations. Include a vehicle control (DMSO) and a blank (media only).[22]

    • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).

    • MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[21] Observe the formation of purple formazan crystals.

    • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21][24]

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Self-Validation & Analysis: The blank wells are used for background correction. The vehicle control represents 100% cell viability. Calculate the percentage of viability for each treatment relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Antimicrobial Activity: Broth Microdilution for MIC Determination
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel sulfonamide against specific bacterial strains.

  • Causality & Rationale: The MIC is the gold standard for quantifying the in-vitro potency of an antimicrobial agent.[25] It defines the lowest concentration required to prevent visible bacterial growth. The broth microdilution method is chosen for its efficiency and conservation of reagents.[5]

  • Protocol:

    • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.

    • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test sulfonamide in CAMHB. This creates a gradient of drug concentrations across the plate.[26]

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (e.g., E. coli) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

    • Inoculation: Inoculate each well of the plate with the prepared bacterial suspension.

    • Controls (Self-Validation):

      • Growth Control: A well containing only broth and bacteria (no drug) to ensure the bacteria are viable.

      • Sterility Control: A well containing only broth to check for contamination.

      • Positive Control: A known antibiotic (e.g., Sulfamethoxazole) run in parallel to validate the assay.

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[5]

    • Result Interpretation: The MIC is determined by visual inspection as the lowest concentration of the sulfonamide in which there is no visible turbidity (i.e., no bacterial growth).[5]

Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of biological data is crucial for guiding the iterative process of drug design.

Quantitative Data Summary

The following table presents hypothetical but representative data for a series of novel sulfonamide derivatives targeting VEGFR-2, illustrating how results from validation assays are typically summarized.

Compound IDR¹ GroupR² GroupVEGFR-2 IC₅₀ (nM)HCT-116 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
SUL-001 -H-H150.215.822.4
SUL-002 -Cl-H45.54.17.9
SUL-003 -H-OCH₃98.711.216.3
SUL-004 -Cl-OCH₃10.3 1.5 2.1
Sorafenib (Reference)(Reference)29.7[8]2.93.5

Data is illustrative. Reference IC₅₀ for Sorafenib is from literature.

Decoding the Structure: Key SAR Insights
  • Antibacterial SAR: For classic antibacterial activity, an unsubstituted amino group at the N4 position is essential for mimicking PABA.[1][27] Substitution at the N1 position with electron-withdrawing heterocyclic rings often increases potency and modulates pharmacokinetic properties by lowering the pKa into a more optimal range (6.6-7.4), which balances solubility and cell permeability.[1]

  • VEGFR-2 Inhibition SAR: The core sulfonamide scaffold is essential for binding the kinase hinge region.[2] Modifications to the "tail" portions of the molecule are critical for potency and selectivity. As seen in the table above, adding a chloro- group (an electron-withdrawing group) at the R¹ position (SUL-002) significantly improves activity over the unsubstituted parent (SUL-001). Combining this with a methoxy group at R² (SUL-004) results in a synergistic effect, yielding a highly potent compound. This suggests these modifications enhance interactions with hydrophobic pockets or specific residues within the active site.[2][6]

  • CA Inhibition SAR: The unsubstituted -SO₂NH₂ group is the critical zinc-binding element.[12] Selectivity among the 15 human CA isoforms is almost entirely dictated by the scaffold and tails attached to this group.[14][28] Bulky or complex tails can interact with unique residues far from the zinc ion, allowing for the design of highly isoform-selective inhibitors.[28][29]

Conclusion and Future Perspectives

The sulfonamide scaffold has proven to be a remarkably durable and versatile platform in medicinal chemistry. Its journey from the first "miracle drug" to a key component in targeted cancer therapies and selective anti-inflammatory agents underscores its privileged status. Future research will likely focus on developing multi-target sulfonamide derivatives, such as compounds that concurrently inhibit VEGFR-2 and tumor-associated carbonic anhydrases, to create synergistic anticancer effects and overcome drug resistance.[7][8] The continued exploration of novel substitutions, guided by computational modeling and a deep understanding of structure-activity relationships, will ensure that the sulfonamide renaissance continues to yield new and powerful therapeutic agents.

References

Methodological & Application

Synthesis of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid: A Detailed Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step procedures, and the rationale behind the experimental choices to ensure scientific integrity and reproducibility.

Introduction

This compound and its derivatives are of significant interest in the development of novel therapeutic agents. The presence of the sulfonamide linkage, a well-established pharmacophore, coupled with the carboxylic acid moiety, allows for diverse biological interactions and further chemical modifications. This guide outlines a robust and reproducible two-step synthesis route starting from the readily available 4-methylbenzoic acid (p-toluic acid).

The synthetic strategy involves an initial electrophilic aromatic substitution to introduce a chlorosulfonyl group onto the aromatic ring of p-toluic acid, followed by a nucleophilic substitution reaction with piperidine to form the desired sulfonamide. Careful control of reaction conditions is crucial for achieving high yield and purity.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is presented in Table 1.

Propertyp-Toluic Acid3-(Chlorosulfonyl)-4-methylbenzoic acidThis compound
IUPAC Name 4-Methylbenzoic acid3-(Chlorosulfonyl)-4-methylbenzoic acidThis compound
Synonyms p-Toluic acid, Crithminic acid3-Carboxy-6-methylbenzenesulfonyl chloride
CAS Number 99-94-52548-29-0Not available
Molecular Formula C₈H₈O₂C₈H₇ClO₄SC₁₃H₁₇NO₄S
Molecular Weight 136.15 g/mol 234.66 g/mol [1]283.34 g/mol [2]
Appearance White crystalline solidWhite to off-white solidNot available
Melting Point 178-182 °C173 °C[3]Not available

Reaction Scheme and Mechanism

The overall synthesis is a two-step process, as illustrated in the following reaction scheme:

Reaction_Scheme p_toluic_acid 4-Methylbenzoic acid intermediate 3-(Chlorosulfonyl)-4-methylbenzoic acid p_toluic_acid->intermediate Step 1: Chlorosulfonation chlorosulfonic_acid ClSO3H piperidine Piperidine final_product This compound intermediate->final_product Step 2: Sulfonamide Formation hcl HCl

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Chlorosulfonation of 4-Methylbenzoic Acid

This step proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium ion (SO₂Cl⁺). The benzene ring of 4-methylbenzoic acid, activated by the methyl group, attacks the electrophile. The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups favor the substitution at the position ortho to the methyl group and meta to the carboxylic acid group, yielding 3-(chlorosulfonyl)-4-methylbenzoic acid.

Step 2: Nucleophilic Substitution with Piperidine

The second step is a nucleophilic substitution reaction. The nitrogen atom of piperidine, a secondary amine, acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the stable sulfonamide bond. A base is typically used to neutralize the hydrochloric acid byproduct.

Detailed Experimental Protocols

Part 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid

This protocol is based on a reported procedure for the chlorosulfonation of 4-methylbenzoic acid.[4]

Materials:

  • 4-Methylbenzoic acid (p-toluic acid)

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Stirring plate with a magnetic stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and vacuum flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a fume hood, dissolve 4-methylbenzoic acid (1.0 g, 7.35 mmol) in chlorosulfonic acid (10 mL).

  • Reaction: Heat the reaction mixture to reflux and stir overnight.

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it onto ice in a beaker.

    • Filter the resulting solid precipitate.

    • Dissolve the solid in dichloromethane (DCM).

    • Wash the DCM layer with 1M HCl.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Evaporate the solvent in vacuo to yield 3-(chlorosulfonyl)-4-methylbenzoic acid.

Part 2: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of sulfonamides from sulfonyl chlorides.[5][6]

Materials:

  • 3-(Chlorosulfonyl)-4-methylbenzoic acid

  • Piperidine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Stirring plate with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 equivalent) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base and Amine: Add triethylamine (TEA) or pyridine (1.1 equivalents) to the solution. Cool the mixture in an ice bath.

  • Slowly add piperidine (1.0 equivalent) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Wash the reaction mixture with 1M HCl.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis process.

Experimental_Workflow start Start: 4-Methylbenzoic Acid dissolve Dissolve in Chlorosulfonic Acid start->dissolve reflux Heat to Reflux Overnight dissolve->reflux quench Quench on Ice reflux->quench filter1 Filter Solid quench->filter1 dissolve_dcm Dissolve in DCM filter1->dissolve_dcm wash_hcl1 Wash with 1M HCl dissolve_dcm->wash_hcl1 dry1 Dry with Na2SO4 wash_hcl1->dry1 evaporate1 Evaporate Solvent dry1->evaporate1 intermediate Intermediate: 3-(Chlorosulfonyl)-4-methylbenzoic acid evaporate1->intermediate dissolve_intermediate Dissolve Intermediate in DCM/THF intermediate->dissolve_intermediate add_base Add Triethylamine/Pyridine dissolve_intermediate->add_base add_piperidine Add Piperidine at 0°C add_base->add_piperidine stir Stir at Room Temperature add_piperidine->stir wash_hcl2 Wash with 1M HCl stir->wash_hcl2 wash_brine Wash with Brine wash_hcl2->wash_brine dry2 Dry with MgSO4/Na2SO4 wash_brine->dry2 evaporate2 Evaporate Solvent dry2->evaporate2 purify Purify by Recrystallization evaporate2->purify final_product Final Product: this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Safety Considerations

  • Chlorosulfonation: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. The addition of reagents should be slow and controlled, especially when quenching the reaction mixture with ice. Overheating can lead to the formation of diaryl sulfone byproducts.[2]

  • Sulfonamide Formation: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The choice of base and solvent may need to be optimized for different substrates.

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle it with extreme care.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and considering the provided rationale and safety precautions, researchers can confidently synthesize this valuable compound for their drug discovery and development endeavors. The presented workflow and mechanistic insights aim to facilitate a deeper understanding of the chemical transformations involved, promoting successful and reproducible outcomes in the laboratory.

References

Custom Synthesis of Benzoic Acid Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Importance of Benzoic Acid Scaffolds

Benzoic acid and its derivatives are fundamental building blocks in the landscape of organic synthesis and medicinal chemistry.[1][2][3] The inherent stability of the aromatic ring, coupled with the reactivity of the carboxylic acid group, provides a versatile scaffold for the development of a vast array of functional molecules. These derivatives are not only prevalent in natural products but are also crucial components in pharmaceuticals, agrochemicals, and materials science.[1][2][4] Their applications range from antimicrobial agents and food preservatives to key intermediates in the synthesis of complex drugs.[3] This guide, designed for researchers and professionals in drug development, offers an in-depth exploration of the custom synthesis of benzoic acid derivatives, focusing on practical protocols and the underlying chemical principles that govern these transformations.

Strategic Approaches to Benzoic Acid Derivatization

The synthetic strategies for modifying benzoic acid can be broadly categorized into two main approaches: functionalization of the carboxylic acid group and substitution on the aromatic ring. The choice of strategy is dictated by the desired final structure and the compatibility of functional groups.

I. Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a hub of reactivity, allowing for the synthesis of a diverse range of derivatives, including esters, amides, and acyl halides. These transformations are foundational in organic synthesis.

Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[6] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[6]

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the benzoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5]

  • Excess Alcohol: Le Chatelier's principle dictates that increasing the concentration of a reactant (in this case, the alcohol) will drive the equilibrium towards the formation of products.[6]

  • Reflux: Heating the reaction mixture to its boiling point and condensing the vapors back into the flask (reflux) increases the reaction rate without loss of volatile reagents.

Protocol 1: Synthesis of Methyl Benzoate via Fischer Esterification [6][7][8]

Materials:

  • Benzoic acid (6.1 g)

  • Methanol (20 mL)

  • Concentrated sulfuric acid (2 mL)

  • Dichloromethane (40 mL)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • 100-mL round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 100-mL round-bottomed flask, combine 6.1 g of benzoic acid and 20 mL of methanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the flask while swirling.

  • Attach a reflux condenser and heat the mixture at a gentle reflux for 45-60 minutes.[7][8]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled solution to a separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.

  • Shake the funnel, venting frequently, to extract the methyl benzoate into the dichloromethane layer.

  • Separate the layers and wash the organic layer sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the dichloromethane by simple distillation.

  • Purify the crude methyl benzoate by vacuum distillation to obtain the final product.

Data Presentation: Typical Reaction Parameters for Fischer Esterification

Reactant 1Reactant 2 (Excess)CatalystReaction TimeTypical Yield
Benzoic AcidMethanolH₂SO₄1-2 hours70-80%
Benzoic AcidEthanolH₂SO₄1-2 hours75-85%
p-Toluic AcidPropanolHCl (gas)3-4 hours65-75%

Amide bond formation is a cornerstone of peptide synthesis and the creation of many pharmaceuticals. Benzoic acid can be converted to benzamides through direct condensation with amines or via a more reactive acyl chloride intermediate.

Direct Amidation: This method involves heating the carboxylic acid and amine, often with a catalyst, to drive off water.[9] Boric acid has been shown to be an effective catalyst for this transformation.[10]

Activated Amidation (via Acyl Chloride): For less reactive amines or to achieve milder reaction conditions, benzoic acid is first converted to the highly reactive benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent is highly effective for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.

  • Pyridine or Triethylamine: A non-nucleophilic base is often added to the amidation reaction to neutralize the HCl produced, preventing the protonation of the amine nucleophile.

Protocol 2: Synthesis of N-Benzylbenzamide

Part A: Synthesis of Benzoyl Chloride

Materials:

  • Benzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottomed flask

  • Reflux condenser with a gas trap

Procedure:

  • Place benzoic acid in a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

  • Caution: Work in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic.[11][12][13]

  • Slowly add an excess of thionyl chloride (approximately 1.5-2 equivalents) to the benzoic acid.

  • Add a catalytic amount of DMF.

  • Gently heat the reaction mixture to reflux for 1-2 hours. The evolution of SO₂ and HCl gas will be observed.

  • Once the gas evolution ceases, the reaction is complete.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is crude benzoyl chloride.

Part B: Synthesis of N-Benzylbenzamide [10]

Materials:

  • Benzoyl chloride (from Part A)

  • Benzylamine

  • Pyridine or Triethylamine

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude benzoyl chloride in dichloromethane in a flask.

  • Cool the solution in an ice bath.

  • In a separate container, dissolve benzylamine and pyridine (or triethylamine) in dichloromethane.

  • Slowly add the benzylamine solution to the cooled benzoyl chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude N-benzylbenzamide.

  • Purify the product by recrystallization.[14][15][16][17]

Visualization of Synthetic Pathways

Synthesis_Pathways Benzoic_Acid Benzoic Acid Benzoyl_Chloride Benzoyl Chloride Benzoic_Acid->Benzoyl_Chloride  SOCl₂ or (COCl)₂ Ester Benzoic Acid Ester Benzoic_Acid->Ester  Alcohol, H⁺ (Fischer Esterification) Benzoyl_Chloride->Ester  Alcohol, Base Amide Benzoic Acid Amide Benzoyl_Chloride->Amide  Amine, Base

Caption: Key transformations of the carboxylic acid group.

II. Modifications of the Aromatic Ring

Electrophilic aromatic substitution (EAS) is the primary method for introducing new functional groups onto the benzene ring of benzoic acid. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards EAS and directs incoming electrophiles to the meta position.[18][19][20]

While the strongly deactivating carboxylic acid group prevents Friedel-Crafts alkylation, acylation can be achieved on the aromatic ring of benzoic acid derivatives where the carboxyl group is protected as an ester. The reaction involves an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[21][22]

Causality of Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

  • Anhydrous Conditions: Lewis acids like AlCl₃ react vigorously with water, so the reaction must be carried out under anhydrous conditions.

Protocol 3: Friedel-Crafts Acylation of Methyl Benzoate

Materials:

  • Methyl benzoate

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated hydrochloric acid

  • Separatory funnel

Procedure:

  • Caution: Work in a fume hood and wear appropriate personal protective equipment. Aluminum chloride is corrosive and reacts violently with water.

  • In a dry flask, suspend anhydrous AlCl₃ in anhydrous dichloromethane and cool in an ice bath.

  • In a separate funnel, prepare a solution of methyl benzoate and acetyl chloride in anhydrous dichloromethane.

  • Slowly add the methyl benzoate/acetyl chloride solution to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • Carefully quench the reaction by slowly pouring it over a mixture of ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography or recrystallization.

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig amination have revolutionized the synthesis of complex benzoic acid derivatives.[4][23] These reactions typically involve a halo-substituted benzoic acid derivative (e.g., bromobenzoic acid) and a coupling partner.

Suzuki Coupling: Forms a C-C bond between an aryl halide and an organoboron compound.[4] Sonogashira Coupling: Creates a C-C bond between an aryl halide and a terminal alkyne. Buchwald-Hartwig Amination: Forms a C-N bond between an aryl halide and an amine.[23][24][25]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl halide to initiate the catalytic cycle.

  • Ligand: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency and scope.[23]

  • Base: A base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki coupling) and to neutralize the acid produced during the reaction.[26]

Protocol 4: Suzuki Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid [4]

Materials:

  • 4-Bromobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water solvent mixture

  • Round-bottomed flask

  • Reflux condenser

Procedure:

  • To a round-bottomed flask, add 4-bromobenzoic acid, phenylboronic acid, and potassium carbonate.

  • Add the palladium acetate and triphenylphosphine.

  • Add a mixture of toluene and water (e.g., 4:1 ratio).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and add water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersCatalyst System (Example)Key Bond Formed
Suzuki CouplingAryl Halide + Boronic AcidPd(OAc)₂, PPh₃, K₂CO₃Aryl-Aryl
Sonogashira CouplingAryl Halide + Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NAryl-Alkyne
Buchwald-HartwigAryl Halide + AminePd₂(dba)₃, BINAP, NaOt-BuAryl-Amine

Visualization of the Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L₂-R OxAdd->Transmetal Transmetalation (R-B(OH)₂) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: A simplified catalytic cycle for the Suzuki cross-coupling reaction.

Safety Considerations

The synthesis of benzoic acid derivatives involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water.[11][12][13] Always handle in a fume hood with appropriate personal protective equipment, including gloves and safety goggles.[12][13]

  • Concentrated Acids and Bases: Corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Anhydrous Reagents: Many reagents, such as aluminum chloride, are moisture-sensitive and can react exothermically with water. Ensure all glassware is dry and reactions are performed under an inert atmosphere when necessary.

  • Solvents: Many organic solvents are flammable and/or toxic. Avoid open flames and ensure adequate ventilation.

Conclusion

The custom synthesis of benzoic acid derivatives is a rich and diverse field, offering numerous avenues for the creation of novel molecules with significant applications in research and industry. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental detail are paramount for successful synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute their own synthetic strategies, enabling the development of the next generation of functional benzoic acid-based compounds.

References

Application Notes and Protocols for the Proteomic Investigation of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Proteomic Landscape of a Novel Sulfonamide Derivative

The confluence of a sulfonamide group, a benzoic acid moiety, and a piperidine scaffold within a single small molecule, such as 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, presents a compelling case for in-depth proteomics analysis. While direct research on this specific compound is not yet prevalent in the public domain, its structural components are well-represented in established pharmacophores. Sulfonamides are a cornerstone of medicinal chemistry, known for a wide range of biological activities, including antibacterial and anticancer effects.[1][2] The piperidine ring is one of the most common heterocyclic scaffolds in FDA-approved drugs, often utilized to enhance binding affinity and modulate physicochemical properties.[3][4] Furthermore, benzoic acid derivatives have been identified as modulators of protein-protein interactions and cellular pathways.[5][6]

This document serves as a detailed guide for the proteomic characterization of this compound. We will proceed under the hypothesis that this compound, by virtue of its chemical functionalities, is a bioactive molecule with the potential to interact with a specific subset of the proteome. The following application notes and protocols are designed to provide a robust framework for identifying its protein targets, elucidating its mechanism of action, and validating its cellular activity using state-of-the-art chemoproteomic techniques.[7][8] The protocols are based on established methodologies for similar classes of small molecules and are intended to be adapted and optimized for the specific experimental context.

Hypothesized Mechanism of Action and Strategic Approach

The piperidine-1-sulfonyl group is a key feature of the molecule. While not as reactive as sulfonyl fluorides or triazoles used in some chemical probes,[9][10][11] the sulfonamide moiety can participate in non-covalent interactions, such as hydrogen bonding, with protein targets.[12][13] The overall strategy will, therefore, encompass both affinity-based and label-free approaches to comprehensively map the interaction landscape of this compound.

Our primary approach will be the synthesis of a probe molecule for affinity purification, coupled with quantitative mass spectrometry. This will be complemented by a label-free method, the Cellular Thermal Shift Assay (CETSA), to validate target engagement in a cellular environment.

Part 1: Synthesis of a Biotinylated Affinity Probe

To facilitate the identification of protein targets through affinity purification, a biotinylated version of this compound will be synthesized. The carboxylic acid group on the benzoic acid ring is the most logical point for modification, as it allows for the introduction of a linker and a biotin tag with minimal perturbation to the core structure.

Protocol 1: Synthesis of Biotinylated this compound Probe

Objective: To conjugate a biotin-PEG linker to the carboxylic acid moiety of the parent compound.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Biotin-PEG-Amine

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 1 equivalent of this compound in anhydrous DMF.

    • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester. Monitor the reaction by thin-layer chromatography (TLC).

  • Conjugation with Biotin-PEG-Amine:

    • In a separate flask, dissolve 1 equivalent of Biotin-PEG-Amine in anhydrous DMF.

    • Add the activated NHS-ester solution from step 1 to the Biotin-PEG-Amine solution.

    • Add 2 equivalents of TEA to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the final biotinylated probe.

  • Characterization:

    • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

With the biotinylated probe in hand, we can proceed with the identification of interacting proteins from a relevant biological sample, such as a cell lysate.

Experimental Workflow for AP-MS

AP_MS_Workflow cluster_preparation Sample Preparation cluster_pulldown Affinity Pulldown cluster_analysis Proteomic Analysis cell_lysate Cell Lysate Preparation probe_incubation Incubation with Biotinylated Probe cell_lysate->probe_incubation Add Probe streptavidin_beads Streptavidin Bead Incubation probe_incubation->streptavidin_beads Capture Probe-Protein Complexes unmodified_competitor Competition with Unmodified Compound (Control) unmodified_competitor->probe_incubation Pre-incubate washing Washing Steps to Remove Non-specific Binders streptavidin_beads->washing elution Elution of Bound Proteins washing->elution sds_page SDS-PAGE & In-gel Digestion elution->sds_page lc_ms LC-MS/MS Analysis sds_page->lc_ms data_analysis Data Analysis & Protein Identification lc_ms->data_analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol 2: Affinity Pulldown of Target Proteins

Objective: To isolate proteins that specifically bind to the biotinylated probe.

Materials:

  • Cell lysate from the biological system of interest

  • Biotinylated probe (from Protocol 1)

  • Unmodified this compound

  • Streptavidin-conjugated magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysate Preparation:

    • Prepare cell lysate according to standard protocols and determine the protein concentration using a BCA assay.

  • Probe Incubation:

    • For the experimental sample, incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated probe at a predetermined optimal concentration (e.g., 1-10 µM) for 1-2 hours at 4°C with gentle rotation.

    • For the competition control, pre-incubate the lysate with a 100-fold excess of the unmodified compound for 1 hour before adding the biotinylated probe.

  • Capture of Probe-Protein Complexes:

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with cold wash buffer (e.g., 5 times with 1 mL of buffer) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and heating at 95°C for 10 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel trypsin digestion of the entire lane.

    • Extract the peptides and prepare them for LC-MS/MS analysis.

Data Presentation: Hypothetical AP-MS Results

The results from the LC-MS/MS analysis can be summarized in a table to highlight high-confidence candidate proteins.

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (Probe vs. Control)Biological Function
P06493SRCProto-oncogene tyrosine-protein kinase Src15.2Signal transduction, cell proliferation
Q13155MAPK3Mitogen-activated protein kinase 312.8Kinase cascade, cell signaling
P27361GSK3BGlycogen synthase kinase-3 beta10.5Wnt signaling pathway, metabolism
P04637TP53Cellular tumor antigen p538.9Tumor suppressor, cell cycle control

Part 3: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to confirm the engagement of a small molecule with its target protein in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.

CETSA Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cell_culture Intact Cell Culture compound_treatment Treat with Compound cell_culture->compound_treatment dmso_control Treat with DMSO (Control) cell_culture->dmso_control aliquot Aliquot Cells compound_treatment->aliquot dmso_control->aliquot heat_gradient Heat at Different Temperatures aliquot->heat_gradient lysis Cell Lysis heat_gradient->lysis centrifugation Separate Soluble/Aggregated Proteins lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: CETSA for Target Validation

Objective: To confirm that this compound binds to a candidate protein in intact cells.

Materials:

  • Intact cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody specific to the candidate target protein

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the compound at a desired concentration or with DMSO as a control. Incubate under normal culture conditions for a specified time (e.g., 1 hour).

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Analysis:

    • Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control indicates target engagement.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive, albeit predictive, framework for the proteomic investigation of this compound. Successful identification and validation of protein targets will open avenues for further research, including determination of binding kinetics, elucidation of the compound's impact on signaling pathways, and assessment of its therapeutic potential. The integration of affinity-based and label-free methods, as described, ensures a high degree of confidence in the identified targets and provides a solid foundation for subsequent drug development efforts.

References

High-Throughput Screening Assays for Sulfonamide Derivatives: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Sulfonamide Scaffold

Since their discovery, sulfonamides have remained a cornerstone of medicinal chemistry, demonstrating a remarkable therapeutic versatility that extends far beyond their initial application as antibacterial agents.[1] The iconic sulfanilamide moiety has been ingeniously incorporated into a vast array of molecules, leading to the development of diuretics, antidiabetic drugs, anticonvulsants, and even anticancer agents.[1] The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3] This pathway is absent in humans, who acquire folate through their diet, providing a therapeutic window for selective toxicity.[2] However, the pharmacological repertoire of sulfonamides is not limited to DHPS; they are also known to potently inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in a myriad of physiological processes.[1]

The ever-present challenge of antimicrobial resistance and the need for more selective and potent drugs targeting other disease pathways have spurred a continuous effort to discover novel sulfonamide derivatives.[3] High-throughput screening (HTS) has emerged as an indispensable tool in this endeavor, enabling the rapid evaluation of large and diverse chemical libraries to identify promising lead compounds.[4] This guide provides detailed application notes and protocols for both target-based and cell-based HTS assays tailored for the discovery and characterization of novel sulfonamide derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and provide a framework for robust data analysis and interpretation.

Section 1: Target-Based High-Throughput Screening Assays

Target-based screening offers the advantage of directly measuring the interaction of a compound with a purified, disease-relevant protein.[4] For sulfonamide derivatives, the two most prominent targets for HTS campaigns are dihydropteroate synthase (DHPS) for antibacterial discovery and carbonic anhydrases (CAs) for a range of other therapeutic applications.

Dihydropteroate Synthase (DHPS) Inhibition Assay

Scientific Rationale: This assay is designed to identify compounds that inhibit the enzymatic activity of DHPS, the primary target of antibacterial sulfonamides. We will describe a coupled-enzyme spectrophotometric assay that is amenable to HTS.[5] In this system, the product of the DHPS reaction, dihydropteroate, is immediately used by a coupling enzyme, dihydrofolate reductase (DHFR), in the presence of NADPH. The consumption of NADPH, which can be monitored by the decrease in absorbance at 340 nm, is directly proportional to the activity of DHPS.[5]

Experimental Workflow:

DHPS_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Plating (50 nL in 384-well plate) Dispense_Enzyme Dispense Enzyme Mix (25 µL) Compound_Plating->Dispense_Enzyme Enzyme_Mix Enzyme Master Mix (DHPS + DHFR) Enzyme_Mix->Dispense_Enzyme Substrate_Mix Substrate Master Mix (PABA + HMDHP-PP + NADPH) Dispense_Substrate Dispense Substrate Mix (25 µL to initiate) Substrate_Mix->Dispense_Substrate Pre_incubation Pre-incubation (15 min at RT) Dispense_Enzyme->Pre_incubation Pre_incubation->Dispense_Substrate Incubation Incubation (30 min at 37°C) Dispense_Substrate->Incubation Read_Absorbance Read Absorbance (340 nm) Incubation->Read_Absorbance Data_Analysis Calculate % Inhibition Read_Absorbance->Data_Analysis

Caption: Workflow for the DHPS coupled-enzyme HTS assay.

Detailed Protocol:

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
  • DHPS/DHFR Enzyme Mix: Prepare a master mix containing purified bacterial DHPS and DHFR in assay buffer. The final concentration in the assay should be empirically determined to yield a robust signal window.
  • Substrate Mix: Prepare a master mix of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (HMDHP-PP), p-aminobenzoic acid (PABA), and NADPH in assay buffer.[2] Optimal concentrations should be determined, but starting points can be around the Kₘ values for the respective substrates.
  • Control Compounds: A known sulfonamide antibiotic (e.g., sulfamethoxazole) as a positive control for inhibition, and DMSO as a negative control.

2. Assay Procedure (384-well format):

  • Using an acoustic dispenser or pintool, transfer 50 nL of test compounds and controls into the wells of a 384-well assay plate.[2]
  • Dispense 25 µL of the DHPS/DHFR enzyme mix into each well.
  • Centrifuge the plates briefly and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[2]
  • Initiate the reaction by adding 25 µL of the substrate mix to each well.
  • Incubate the plates for 30 minutes at 37°C.[2]
  • Measure the absorbance at 340 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_min) / (Abs_max - Abs_min)) Where Abs_compound is the absorbance in the presence of the test compound, Abs_min is the average absorbance of the positive control, and Abs_max is the average absorbance of the negative (DMSO) control.

Table 1: Representative Data for DHPS Inhibition Assay

CompoundConcentration (µM)% Inhibition
DMSO-0
Sulfamethoxazole1095 ± 3
Test Compound A1088 ± 5
Test Compound B105 ± 2
Carbonic Anhydrase (CA) Inhibition Assay

Scientific Rationale: This assay identifies inhibitors of carbonic anhydrase by measuring the enzyme's esterase activity. CAs can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, to the yellow-colored product p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. The rate of this color change is proportional to CA activity.

Experimental Workflow:

CA_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Plating (2 µL in 96-well plate) Add_Buffer_Compound Add Assay Buffer and Compound/DMSO Compound_Plating->Add_Buffer_Compound Enzyme_Solution CA Working Solution Add_Enzyme Add CA Working Solution (20 µL) Enzyme_Solution->Add_Enzyme Substrate_Solution p-NPA Substrate Solution Add_Substrate Add p-NPA Substrate (20 µL to initiate) Substrate_Solution->Add_Substrate Add_Buffer_Compound->Add_Enzyme Pre_incubation Pre-incubation (10-15 min at RT) Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Kinetic_Read Kinetic Read at 405 nm (10-30 min) Add_Substrate->Kinetic_Read Data_Analysis Calculate Reaction Rates and % Inhibition Kinetic_Read->Data_Analysis

Caption: Workflow for the CA colorimetric HTS assay.

Detailed Protocol:

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.
  • CA Enzyme Working Solution: Dilute human or bovine carbonic anhydrase in cold assay buffer to the desired concentration.
  • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh daily.
  • Control Compounds: A known CA inhibitor (e.g., acetazolamide) as a positive control, and DMSO as a negative control.

2. Assay Procedure (96-well format):

  • Set up the plate with appropriate controls (blank, maximum activity, positive control, and test compounds).
  • Add 158 µL of assay buffer to the wells.
  • Add 2 µL of the test compound dilutions or DMSO to the respective wells.
  • Add 20 µL of the CA working solution to all wells except the blank.
  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
  • Initiate the reaction by adding 20 µL of the substrate solution to all wells.
  • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.

3. Data Analysis:

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
  • Calculate the percent inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor.

Table 2: Representative Data for CA Inhibition Assay

CompoundConcentration (µM)% Inhibition
DMSO-0
Acetazolamide198 ± 2
Test Compound C1075 ± 6
Test Compound D1012 ± 4

Section 2: Cell-Based High-Throughput Screening Assays

Cell-based assays provide a more physiologically relevant context for drug discovery, as they account for factors such as cell permeability, efflux, and metabolism.[6]

Antibacterial Whole-Cell Growth Inhibition Assay

Scientific Rationale: This assay is a phenotypic screen that identifies compounds with antibacterial activity by measuring the inhibition of bacterial growth. Optical density (OD) at 600 nm is a common and straightforward method for quantifying bacterial growth in liquid culture.

Experimental Workflow:

Antibacterial_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Plating (50 nL in 384-well plate) Dispense_Bacteria Dispense Bacterial Culture (50 µL) Compound_Plating->Dispense_Bacteria Bacterial_Culture Prepare Bacterial Inoculum (e.g., E. coli) Bacterial_Culture->Dispense_Bacteria Incubation Incubate with Shaking (16-18h at 37°C) Dispense_Bacteria->Incubation Read_OD Read Optical Density (600 nm) Incubation->Read_OD Data_Analysis Calculate % Growth Inhibition Read_OD->Data_Analysis

References

Application Notes and Protocols for the Experimental Evaluation of Novel Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and development of novel therapeutic agents. The initial preclinical evaluation of these compounds is paramount, providing the foundational data for all subsequent development. This guide offers an in-depth framework for the systematic in vitro characterization of new chemical entities, focusing on the core assays required to determine their antimicrobial activity. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is both accurate and meaningful. The protocols herein are designed as self-validating systems, grounded in the principles and standards set forth by global authorities such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction: A Strategic Approach to Antimicrobial Profiling

The discovery of a potential new antimicrobial agent is the first step in a long and rigorous journey. The initial in vitro characterization serves three primary purposes: to determine the compound's potency, to define its spectrum of activity, and to understand its fundamental mode of action—whether it inhibits growth (bacteriostatic) or actively kills the pathogen (bactericidal). A logical, stepwise approach is crucial to build a comprehensive profile of a novel compound efficiently.

This process begins with broad screening to identify activity, proceeds to quantitative measures of potency (Minimum Inhibitory Concentration), and then delves into the dynamics and lethality of the compound-pathogen interaction (Minimum Bactericidal Concentration and Time-Kill Kinetics). Throughout this process, adherence to standardized methodologies is not merely a matter of procedure but is essential for generating reproducible and comparable data that can be trusted by the scientific and drug development communities.[1][2][3]

Foundational Principles & Preliminary Screening

Before quantitative assays can be performed, a solid foundation must be laid. The choices made at this stage directly impact the validity of all subsequent results.

2.1. The Causality of Core Experimental Parameters
  • Test Organism Selection: The panel of microorganisms should be clinically relevant and diverse, including both Gram-positive and Gram-negative bacteria. It is standard practice to include representatives from the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections and are known for their resistance capabilities.[4] Reference strains from recognized culture collections (e.g., ATCC) must be used for quality control.

  • Inoculum Standardization: The density of the bacterial inoculum is a critical variable. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high resistance readings, while an overly dilute inoculum may suggest false sensitivity. The universally accepted method for standardization is to adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5][6] This standardized suspension is then further diluted for specific assays.

  • Growth Media Selection: For routine susceptibility testing, cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the media of choice.[7] Their composition is well-defined and has minimal interference with the activity of most antibiotics, ensuring reproducibility.[7]

2.2. Initial Qualitative Screening: The Disk Diffusion (Kirby-Bauer) Test

The disk diffusion test is a valuable preliminary assay to quickly assess if a novel compound has any antimicrobial activity.[5][8] It is a qualitative method that relies on the diffusion of the compound from a paper disk into an agar plate uniformly inoculated with a test organism.

Principle: An effective antimicrobial will diffuse into the agar and inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[9][10] The size of this zone is influenced by the compound's potency, diffusion rate, and the organism's susceptibility.

Protocol: Disk Diffusion

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension, remove excess liquid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton agar plate to ensure confluent growth. Repeat this two more times, rotating the plate 60° each time.[8]

  • Apply Disks: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place paper disks impregnated with a known concentration of the novel compound onto the agar surface. Ensure disks are placed at least 24 mm apart.[11]

  • Incubate: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measure: After incubation, measure the diameter of the zones of inhibition in millimeters (mm). The presence of a zone indicates antimicrobial activity.

Determining Potency: Minimum Inhibitory Concentration (MIC)

The MIC is the cornerstone metric in antimicrobial susceptibility testing. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro after a defined incubation period.[4][12][13] This quantitative value is essential for evaluating the potency of a novel compound. The broth microdilution method is the most common and standardized technique.[14][15]

Protocol: Broth Microdilution for MIC Determination
  • Prepare Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the novel compound in CAMHB.[6] This is typically done by adding 100 µL of CAMHB to wells 2-12, placing 200 µL of the highest compound concentration in well 1, and then serially transferring 100 µL from well 1 to well 2, well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 serves as a sterility control (broth only).

  • Prepare Standardized Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][6]

  • Inoculate Plate: Add the diluted bacterial inoculum to each well (typically wells 1-11 and a dedicated growth control well containing no compound). The final volume in each well should be uniform.

  • Incubate: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Determine MIC: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[12] This can be aided by a microplate reader measuring optical density (OD).

Data Presentation: MIC Summary

MIC values should be determined for a panel of organisms and can be presented in a clear, tabular format.

Bacterial StrainATCC NumberCompound 'X' MIC (µg/mL)
Staphylococcus aureus292130.5
Escherichia coli259222
Pseudomonas aeruginosa278538
Klebsiella pneumoniae (ESBL)70060316
Enterococcus faecalis292121

Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_result Result A Prepare Compound Stock Solution C Perform 2-fold Serial Dilutions of Compound in 96-Well Plate A->C B Prepare Bacterial Culture (18-24h) D Standardize Bacterial Suspension to 0.5 McFarland B->D F Inoculate Wells C->F E Dilute Suspension to final ~5x10^5 CFU/mL D->E E->F G Incubate Plate (35°C, 16-20h) F->G H Visually Inspect for Growth (Turbidity) G->H I Determine Lowest Concentration with No Visible Growth H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.

Assessing Lethality: Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic and bactericidal activity. The MBC test is a crucial follow-up to determine the concentration required to kill the bacteria.[16] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18]

The relationship between these two values, expressed as the MBC/MIC ratio, is highly informative. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[16][19]

Protocol: MBC Determination
  • Perform MIC Assay: First, determine the MIC of the compound as described in the previous section.

  • Subculture from Clear Wells: From each well in the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).

  • Plate Aliquots: Spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubate: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration of the compound that produced a ≥99.9% kill (i.e., a 3-log reduction) compared to the CFU/mL of the initial inoculum.[20]

Visualization: Relationship between MIC and MBC Assays

MIC_MBC_Relationship cluster_mic MIC Assay cluster_mbc MBC Assay MIC_Plate 96-Well Plate with Compound Dilutions + Bacteria Incubate_MIC Incubate (16-20h) MIC_Plate->Incubate_MIC Read_MIC Read MIC (No visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Visibly Clear Wells (MIC, 2xMIC, 4xMIC...) Read_MIC->Subculture Plate_Agar Plate onto Antibiotic-Free Agar Subculture->Plate_Agar Incubate_MBC Incubate (18-24h) Plate_Agar->Incubate_MBC Read_MBC Read MBC (≥99.9% kill) Incubate_MBC->Read_MBC

Caption: The MBC assay is a direct extension of the MIC assay.

Characterizing Antimicrobial Dynamics: Time-Kill Kinetics Assay

The time-kill kinetics assay provides the most detailed in vitro picture of a compound's antimicrobial activity over time.[21] It evaluates the rate and extent of bacterial killing and is the definitive method for classifying an agent as bactericidal or bacteriostatic.[22] This assay also helps to understand whether the killing effect is concentration-dependent or time-dependent.[21][23]

Principle: A standardized bacterial inoculum is exposed to various concentrations of the compound (typically multiples of the MIC). At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable CFU/mL. A bactericidal agent is typically defined by a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22][24]

Protocol: Time-Kill Kinetics
  • Prepare Cultures and Compound: Grow an overnight culture of the test organism. Prepare flasks or tubes containing fresh CAMHB with the novel compound at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control flask without the compound.

  • Inoculate: Add the bacterial culture to each flask to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubate and Sample: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[23]

  • Enumerate Viable Cells: Immediately perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto MHA plates.

  • Incubate and Count: Incubate the plates for 18-24 hours and then count the colonies to calculate the CFU/mL for each time point and concentration.

  • Analyze Data: Plot the results as log₁₀ CFU/mL versus time for each concentration.

Data Presentation: Time-Kill Assay Results
Time (hours)Growth Control (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
05.705.685.69
26.514.123.01
47.823.05<2.00
88.952.54<2.00
249.102.48<2.00

A plot of this data would visually demonstrate the rate of killing. A rapid, concentration-dependent drop in CFU/mL below the 3-log₁₀ threshold (i.e., to 2.70 Log₁₀ CFU/mL in this example) would confirm bactericidal activity.

Preliminary Safety Assessment: Cytotoxicity

A potent antimicrobial is of little use if it is equally toxic to host cells. Therefore, early assessment of cytotoxicity against a mammalian cell line is a critical step in the evaluation process.[6] The MTT assay is a common, colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[25]

Protocol: MTT Cytotoxicity Assay
  • Seed Cells: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat with Compound: Remove the old media and add fresh media containing serial dilutions of the novel compound. Include a "cells only" control (no compound) and a "media only" blank.

  • Incubate: Incubate the plate for a specified period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[25]

  • Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., ~570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

The systematic application of these foundational assays—from initial screening through quantitative potency, lethality, and dynamic characterizations—provides a robust and reliable profile of a novel antimicrobial compound. This integrated approach, grounded in standardized protocols and a clear understanding of the principles behind them, is essential for identifying promising candidates worthy of further development in the fight against infectious diseases. The early inclusion of cytotoxicity data further refines this selection process, ensuring that resources are focused on compounds with the highest therapeutic potential.

References

Solid-phase peptide synthesis using 4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Using 4-Methylpiperidine for Fmoc Deprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction: Evolving Practices in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern peptide chemistry, enabling the routine construction of complex peptide sequences for research and pharmaceutical development.[1] A critical, repetitive step in this methodology is the removal of the base-labile Fmoc group from the N-terminus of the growing peptide chain. For decades, piperidine has been the de facto standard reagent for this task.

However, the logistical and safety considerations surrounding piperidine—namely its classification as a controlled substance in many jurisdictions and its associated toxicity—have driven the scientific community to seek effective alternatives.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the use of 4-methylpiperidine, an alternative that has proven to be a fully equivalent, and in many respects superior, reagent for Fmoc deprotection.[2][5] Its use eliminates the stringent record-keeping and storage requirements associated with controlled substances, streamlining laboratory workflows without compromising synthetic outcomes.[2]

Scientific Principles: The Chemistry of Fmoc Removal

Mechanism of Action

The removal of the Fmoc group by a secondary amine base like 4-methylpiperidine proceeds via a two-step β-elimination mechanism.[1][4]

  • Proton Abstraction: The secondary amine acts as a base to remove the acidic proton from the C9 position of the fluorene ring system, creating a carbanion intermediate.

  • β-Elimination: This is the rate-determining step, where the intermediate rapidly undergoes elimination to yield dibenzofulvene (DBF) and a free amine on the peptide resin.

  • DBF Adduct Formation: The highly reactive DBF is immediately trapped by excess 4-methylpiperidine in a Michael-type addition. This prevents the polymerization of DBF, which can hinder the synthesis, and forms a stable, soluble adduct that is easily washed away.[6][7]

The efficiency of this process relies on the reagent's ability to both deprotonate the fluorene ring and act as a nucleophilic scavenger for the resulting DBF.[6][7]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion 1. Proton Abstraction Base 4-Methylpiperidine (Base) Free_Amine H₂N-Peptide-Resin (Free N-terminus) Carbanion->Free_Amine 2. β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF Adduct DBF-Adduct (Washed Away) DBF->Adduct 3. Michael Addition Excess_Base 4-Methylpiperidine (Scavenger)

Mechanism of Fmoc deprotection by 4-methylpiperidine.

Comparative Analysis: 4-Methylpiperidine vs. Piperidine

Numerous studies have concluded that 4-methylpiperidine is an excellent substitute for piperidine, offering identical efficiency in Fmoc removal.[2] The primary motivation for its adoption is logistical, though its performance is scientifically robust and validated across a wide range of peptide sequences.[3]

FeaturePiperidine4-MethylpiperidineRationale & Field Insights
Fmoc Removal Efficiency Standard baselineIdentical [2][4]Kinetic studies and practical synthesis of diverse peptide sequences show no significant difference in purity or yield between the two reagents.[2][3]
Legal Status Controlled Substance (e.g., DEA List II Precursor)Not a controlled substance [2]This is the most significant advantage. It eliminates the need for special licenses, locked storage, and detailed usage logs, simplifying lab management.
Cost VariesApproximately the same [2]The economic barrier to switching is negligible, making it a cost-neutral process improvement.
Toxicity / Safety ToxicToxic[5][8]While not classified as a controlled substance, 4-methylpiperidine is still a toxic chemical and must be handled with appropriate personal protective equipment (PPE) and engineering controls. The primary benefit is regulatory, not a significant reduction in inherent hazard.
Versatility HighHigh [3]Successfully used for the synthesis of peptides with diverse lengths and physicochemical properties, including those with non-natural amino acids.[3]

Experimental Protocols

Protocol 1: Standard SPPS Fmoc Deprotection Cycle

This protocol is a validated, general-purpose procedure for the manual or automated removal of the Fmoc group during SPPS.

Reagents & Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 4-Methylpiperidine, ≥99.0% purity

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine in DMF[3][4]

  • Reaction vessel (manual or automated synthesizer)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes to ensure optimal accessibility of the reaction sites.[4][9]

  • Pre-Wash: Drain the swelling solvent and wash the resin with DMF (3 x 1 min).

  • Deprotection (First Treatment): Add the 20% 4-methylpiperidine solution to the resin, ensuring the resin is fully submerged. Agitate at room temperature for 3-5 minutes.[10]

  • Drain: Drain the deprotection solution.

  • Deprotection (Second Treatment): Add a fresh aliquot of the 20% 4-methylpiperidine solution. Agitate at room temperature for 5-10 minutes.[4] Note: A two-step deprotection ensures completeness, especially for sterically hindered amino acids.

  • Drain: Drain the deprotection solution from the vessel.

  • Washing: This step is critical to remove all traces of the deprotection reagent and the DBF-adduct. Wash the resin thoroughly with DMF (5-7 times).[4]

  • Confirmation (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A positive result (dark blue beads) confirms the presence of a free primary amine and the successful completion of the deprotection step.[10]

Standard_SPPS_Workflow cluster_deprotection Fmoc Deprotection Cycle cluster_coupling Next Cycle Swell 1. Swell Resin (DMF, 30-60 min) Deprotect1 2. Deprotect (20% 4-MP/DMF, 3-5 min) Swell->Deprotect1 Deprotect2 3. Deprotect (20% 4-MP/DMF, 5-10 min) Deprotect1->Deprotect2 Wash 4. Wash Resin (DMF, 5-7x) Deprotect2->Wash Kaiser 5. Kaiser Test (Optional) Wash->Kaiser Coupling Amino Acid Coupling Kaiser->Coupling Proceed if Positive

Standard workflow for an SPPS Fmoc deprotection cycle.
Protocol 2: "Green" In Situ Fmoc Removal

To address the high solvent consumption typical of SPPS, an innovative "in situ" protocol combines the coupling and deprotection steps, significantly reducing waste.[11][12] This approach has been validated using both piperidine and 4-methylpiperidine.[11]

Core Principle: After the coupling reaction is complete, 4-methylpiperidine is added directly to the reaction vessel containing the coupling cocktail (excess activated amino acid and resin). The base deactivates the remaining active ester faster than it removes the Fmoc group, preventing double incorporation.

Step-by-Step Methodology:

  • Coupling: Perform the standard coupling of an Fmoc-amino acid using your preferred activation chemistry (e.g., DIC/OxymaPure).

  • In Situ Deprotection: Without draining the coupling solution , add a concentrated solution of 4-methylpiperidine to the vessel to achieve a final concentration of 20% (v/v). Agitate for 7-10 minutes.[11]

  • Drain: Drain the combined coupling/deprotection solution.

  • Acidic Wash: This is a crucial modification. Wash the resin with a solution of 1% OxymaPure in DMF. The weak acid effectively removes residual 4-methylpiperidine, which could neutralize the subsequent coupling reaction.[12]

  • Standard Wash: Follow with standard DMF washes (3-5 times). The resin is now ready for the next coupling step.

This strategy can reduce solvent consumption by up to 75% by eliminating the extensive washing steps between coupling and deprotection.[12]

Green_SPPS_Comparison cluster_traditional Traditional Workflow cluster_insitu In Situ Workflow T_Couple Coupling T_Wash1 Wash (DMF) T_Couple->T_Wash1 T_Deprotect Deprotection T_Wash1->T_Deprotect T_Wash2 Wash (DMF) T_Deprotect->T_Wash2 I_Couple Coupling I_Deprotect In Situ Deprotection (Add 4-MP to vessel) I_Couple->I_Deprotect I_AcidWash Acidic Wash (1% OxymaPure/DMF) I_Deprotect->I_AcidWash I_Wash Wash (DMF) I_AcidWash->I_Wash

Comparison of traditional vs. in situ SPPS workflows.

Conclusion and Authoritative Recommendation

4-Methylpiperidine has been rigorously demonstrated to be a reliable and efficient direct replacement for piperidine in all standard Fmoc-SPPS applications. Its primary, compelling advantage lies in its status as a non-controlled substance, which significantly eases the administrative and regulatory burdens on research and manufacturing laboratories.[2] The kinetic profile of Fmoc removal is identical to that of piperidine, and syntheses of numerous model peptides have shown no discernible differences in yield or purity.[2][3]

For laboratories seeking to optimize workflows, reduce regulatory compliance overhead, and embrace more sustainable practices through protocols like in situ deprotection, 4-methylpiperidine is the authoritative and recommended choice for Fmoc removal in modern peptide synthesis.

References

Application Notes and Protocols for the Synthesis of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid and its analogs. These compounds are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide and piperidine moieties in a wide array of therapeutic agents.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. We will delve into the strategic rationale behind the synthetic pathway, provide step-by-step experimental procedures, and discuss methods for purification and characterization, ensuring scientific integrity and enabling the generation of high-quality target molecules for further investigation.

Introduction and Scientific Rationale

The benzenesulfonamide scaffold is a cornerstone in modern pharmacology, present in drugs with antibacterial, anticancer, anti-inflammatory, and diuretic activities.[2][3][4] Its function often involves mimicking the transition state of enzymatic reactions, such as those catalyzed by carbonic anhydrases.[5] The piperidine ring is another privileged structure, frequently incorporated into drug candidates to enhance solubility, bioavailability, and to provide a vector for interacting with biological targets.[1]

The combination of these two pharmacophores in the this compound backbone creates a versatile template for building libraries of compounds for screening and lead optimization. The synthesis strategy outlined here follows a classical and reliable two-step approach:

  • Electrophilic Aromatic Substitution: Chlorosulfonation of a readily available starting material, p-toluic acid, to install the reactive sulfonyl chloride group.

  • Nucleophilic Acyl Substitution: Reaction of the intermediate sulfonyl chloride with piperidine or its derivatives to form the stable sulfonamide linkage.

This approach is efficient and highly adaptable for the creation of a diverse range of analogs by simply varying the amine component in the second step.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The process begins with the chlorosulfonation of p-toluic acid to generate the key intermediate, 3-(chlorosulfonyl)-4-methylbenzoic acid. This intermediate is then coupled with a desired piperidine analog to yield the final product.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Purification & Analysis start p-Toluic Acid reagent1 Chlorosulfonic Acid start->reagent1 intermediate 3-(Chlorosulfonyl)-4-methylbenzoic acid reagent1->intermediate 0°C to rt amine Piperidine Analog base Base (e.g., Triethylamine) in Dichloromethane intermediate->base product Target Analog: This compound amine->product base->product 0°C to rt purify Work-up & Recrystallization product->purify analyze Characterization (NMR, IR, MS) purify->analyze

Caption: Overall workflow for the synthesis of target analogs.

Detailed Experimental Protocols

Safety Precaution: These procedures involve corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid (Intermediate 1)

This protocol describes the electrophilic aromatic substitution reaction to form the key sulfonyl chloride intermediate. The methyl group of p-toluic acid is an ortho, para director. The position ortho to the methyl group is favored for sulfonation.

Materials:

  • p-Toluic acid (4-methylbenzoic acid)

  • Chlorosulfonic acid (ClSO₃H)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a gas outlet/drying tube

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar in an ice bath.

  • Carefully and slowly add chlorosulfonic acid (approx. 6 molar equivalents) to the flask.

  • While maintaining the temperature at 0 °C, add p-toluic acid (1.0 eq) in small portions to the stirred chlorosulfonic acid over 30 minutes.[6] The reaction is exothermic and will generate HCl gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 2-3 hours at room temperature until the reaction is complete (cessation of gas evolution).

  • Work-up: Very carefully and slowly, pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and must be done cautiously in a large beaker.

  • The solid product will precipitate. Collect the white solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the resulting white solid, 3-(chlorosulfonyl)-4-methylbenzoic acid (Intermediate 1) , under vacuum. The product can be used in the next step without further purification if it appears as a clean, white solid.

Protocol 2: Synthesis of this compound (Target Compound)

This protocol details the formation of the sulfonamide bond. The lone pair of electrons on the secondary amine of piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride. A base is required to neutralize the HCl generated.

Caption: Reaction scheme for sulfonamide formation. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation).

Materials:

  • 3-(Chlorosulfonyl)-4-methylbenzoic acid (Intermediate 1 )

  • Piperidine (or a substituted piperidine analog)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Add the piperidine/triethylamine solution dropwise to the stirred solution of Intermediate 1 over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting sulfonyl chloride.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[7][8] The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Vacuum filtration apparatus

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) to just dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • To maximize yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Synthesis of Analogs

The true utility of this synthetic route lies in its adaptability for creating a library of analogs. By substituting piperidine in Protocol 2 with other commercially available or synthesized secondary amines, a wide array of derivatives can be produced.

Table 1: Representative Piperidine Analogs for Synthesis

Amine Reactant Expected Product Name Rationale for Selection
Piperidine This compound Parent compound, baseline structure.
Morpholine 4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid Introduces a heteroatom, potentially improving polarity and pharmacokinetic properties.
4-Methylpiperidine 4-Methyl-3-(4-methylpiperidine-1-sulfonyl)benzoic acid Adds a small lipophilic group to probe steric and hydrophobic interactions.
4-Hydroxypiperidine 3-(4-Hydroxypiperidine-1-sulfonyl)-4-methylbenzoic acid Introduces a hydrogen bond donor/acceptor for potential new interactions with a biological target.

| Thiomorpholine | 4-Methyl-3-(thiomorpholine-1-sulfonyl)benzoic acid | Explores the effect of a sulfur heteroatom compared to oxygen in morpholine. |

The reaction conditions outlined in Protocol 2 are generally applicable to these amines. Minor adjustments to reaction time may be necessary based on the nucleophilicity of the specific amine used.

Characterization

Authenticating the structure and purity of the synthesized compounds is paramount. A combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the final product. Key diagnostic signals in the ¹H NMR spectrum include the aromatic protons (which will show a characteristic splitting pattern), the methyl singlet, and the aliphatic protons of the piperidine ring.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Look for characteristic stretches for the S=O bonds of the sulfonamide (typically two bands around 1350-1315 cm⁻¹ and 1180-1150 cm⁻¹), the C=O of the carboxylic acid, and the broad O-H stretch of the carboxylic acid.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate molecular weight.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR (CDCl₃) δ ~8.6 (s, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~3.1 (t, 4H, piperidine-H), ~2.7 (s, 3H, CH₃), ~1.6 (m, 6H, piperidine-H). Carboxylic acid proton may be broad or not observed.
¹³C NMR (CDCl₃) Peaks corresponding to aromatic carbons, carboxylic acid carbon (~170 ppm), methyl carbon (~20 ppm), and piperidine carbons.
IR (KBr, cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O), ~1340 (asym. S=O), ~1160 (sym. S=O).

| HRMS (ESI-) | Calculated for C₁₃H₁₆NO₄S⁻ [M-H]⁻, observed mass should be within ± 5 ppm. |

Conclusion

The protocols described in this application note provide a clear and adaptable pathway for the synthesis of this compound and its analogs. By explaining the rationale behind the chosen synthetic route and providing detailed, step-by-step instructions for synthesis, purification, and characterization, this guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The modularity of the final step allows for the rapid generation of diverse compound libraries, facilitating structure-activity relationship (SAR) studies and the discovery of novel bioactive molecules.[12][13]

References

In Vitro Evaluation of New Antimicrobial Agents: A Comprehensive Guide to Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a detailed framework for the in vitro evaluation of novel antimicrobial agents. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our approach is grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a robust foundation for generating reliable and reproducible data.

The discovery and development of new antimicrobial agents are paramount in the face of rising antimicrobial resistance.[1] Foundational to this endeavor is the rigorous in vitro characterization of a compound's activity. These initial assays provide critical insights into an agent's spectrum of activity, potency, and potential for synergistic interactions, guiding further preclinical and clinical development.[1] This document serves as a practical, hands-on guide to the most critical in vitro assays.

Section 1: Core Principles of Antimicrobial Susceptibility Testing

At the heart of evaluating a new antimicrobial agent lies the determination of its ability to inhibit or kill microorganisms. This is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[2] The MIC is a critical parameter for assessing a drug's potency and is a key determinant in establishing clinical breakpoints.[3]

The Importance of Standardization and Quality Control

To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, strict adherence to standardized methods is essential.[4] Organizations like CLSI and EUCAST provide detailed guidelines on media, inoculum preparation, incubation conditions, and quality control.[5][6] A cornerstone of this standardization is the use of well-characterized quality control (QC) strains, such as those from the American Type Culture Collection (ATCC).[7][8] These strains have known susceptibility profiles, and their inclusion in each experiment validates the accuracy of the testing procedure.[7][9] If the results for a QC strain fall outside the acceptable range, it indicates a potential issue with the assay, and patient or experimental results should not be reported until the discrepancy is resolved.[7]

Section 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric in antimicrobial susceptibility testing.[10] The two most widely recognized and utilized methods for MIC determination are broth microdilution and disk diffusion.[11]

Broth Microdilution Method

The broth microdilution method is a quantitative technique that yields a precise MIC value.[10] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[12]

  • Mueller-Hinton Broth (MHB): This is the recommended medium for most routine susceptibility testing of non-fastidious aerobic and facultative anaerobic bacteria.[13] Its composition is standardized to have low levels of thymine and thymidine, which can interfere with the activity of sulfonamides and trimethoprim.[13] The cation concentrations (Ca²⁺ and Mg²⁺) are also adjusted to ensure accurate results for aminoglycosides against Pseudomonas aeruginosa.[8]

  • Standardized Inoculum: The final inoculum density in each well should be approximately 5 x 10⁵ colony-forming units (CFU)/mL.[14] A lower inoculum can lead to falsely low MICs, while a higher density can result in falsely high MICs. The turbidity of the bacterial suspension is typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

  • Incubation Conditions: Plates are generally incubated at 35°C ± 2°C for 16-20 hours for most rapidly growing bacteria.[14] These conditions are optimal for the growth of most clinically relevant bacteria.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the new antimicrobial agent in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range. This is typically done in a separate 96-well "mother" plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[14]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Inoculation of Microtiter Plate:

    • Transfer 50 µL of the appropriate antimicrobial dilution from the "mother" plate to the corresponding wells of a sterile 96-well microtiter plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[14]

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[10]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[14]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.[14]

Table 1: Example MIC Data for a Novel Antimicrobial Agent

Organism (ATCC Strain)MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus (ATCC 29213)0.50.25 - 1.0
Escherichia coli (ATCC 25922)21 - 4
Pseudomonas aeruginosa (ATCC 27853)84 - 16
Enterococcus faecalis (ATCC 29212)10.5 - 2
Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative technique that is widely used in clinical microbiology laboratories.[15][16] It involves placing paper disks impregnated with a known concentration of an antimicrobial agent onto an agar plate that has been inoculated with a standardized bacterial suspension.[17] The agent diffuses from the disk into the agar, creating a concentration gradient.[13] If the organism is susceptible, a zone of growth inhibition will be observed around the disk.[17]

  • Mueller-Hinton Agar (MHA): The use of MHA is critical for reproducibility.[16] The depth of the agar (4.0 ± 0.5 mm) is important as it can affect the diffusion of the antimicrobial agent.

  • Inoculum Standardization: A standardized inoculum (0.5 McFarland) is crucial for obtaining accurate and reproducible zone sizes.[16]

  • Incubation: Plates are incubated at 35°C for 16-20 hours.[2]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove any excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.[16]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antimicrobial Disks:

    • Aseptically apply the antimicrobial-impregnated disks to the surface of the agar.

    • Ensure that the disks are in firm contact with the agar and are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the zones of inhibition.[16]

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-20 hours.[2]

  • Reading and Interpreting Results:

    • Measure the diameter of the zones of complete growth inhibition in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the clinical breakpoints established by CLSI or EUCAST.[18]

Diagram 1: General Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_testing Testing Methods cluster_analysis Analysis & Interpretation start Start: Isolate Pure Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum mic Broth Microdilution (MIC) prep_inoculum->mic Inoculate microplate disk Disk Diffusion prep_inoculum->disk Inoculate agar plate read_mic Read MIC value mic->read_mic measure_zone Measure Zone of Inhibition disk->measure_zone interpret Interpret Results (S, I, R) read_mic->interpret measure_zone->interpret end End: Report Results interpret->end

Caption: A generalized workflow for in vitro antimicrobial susceptibility testing.

Section 3: Time-Kill Kinetic Assays

While the MIC provides information on the concentration of an agent that inhibits growth, it does not describe the rate at which the agent kills the bacteria. Time-kill assays are dynamic studies that provide this information, helping to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[6] Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6]

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as for the MIC assay.

    • Prepare flasks containing CAMHB with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the antimicrobial agent.

  • Inoculation and Incubation:

    • Inoculate each flask with the standardized inoculum to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Incubate the flasks at 35°C in a shaking incubator.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate the appropriate dilutions onto agar plates and incubate for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of the antimicrobial agent and the growth control.

Diagram 2: Decision Tree for Interpreting Time-Kill Assay Results

Time_Kill_Interpretation start Perform Time-Kill Assay log_reduction Calculate Log10 Reduction in CFU/mL at 24h start->log_reduction decision ≥ 3-log10 reduction? log_reduction->decision bactericidal Bactericidal Activity decision->bactericidal Yes bacteriostatic Bacteriostatic or Weak Activity decision->bacteriostatic No

Caption: A decision tree for the interpretation of time-kill assay results.

Section 4: Antimicrobial Synergy Testing

The combination of two or more antimicrobial agents can sometimes result in an effect that is greater than the sum of their individual activities. This phenomenon, known as synergy, can be a valuable therapeutic strategy. The checkerboard assay is a common in vitro method for assessing antimicrobial synergy.

The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index, which is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[5]

  • Synergy: FIC Index ≤ 0.5

  • Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of Drug A along the x-axis and Drug B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation:

    • Inoculate the plate with a standardized bacterial suspension as described for the broth microdilution MIC assay.

  • Incubation and Reading:

    • Incubate the plate under appropriate conditions.

    • Determine the MIC of each drug alone and in combination by observing the lowest concentrations that inhibit visible growth.

  • Calculation of FIC Index:

    • Calculate the FIC index for each combination that inhibits growth. The lowest FIC index is reported as the result of the interaction.

Section 5: Evaluation of Activity Against Biofilms

Biofilms are structured communities of bacteria enclosed in a self-produced polymeric matrix, and they are notoriously more resistant to antimicrobial agents than their planktonic counterparts. Therefore, evaluating the activity of a new agent against biofilms is a critical step.

Static Biofilm Formation and Inhibition Assay

A common method for assessing biofilm formation and inhibition is the crystal violet staining assay in microtiter plates.[15]

  • Biofilm Formation:

    • Add a standardized bacterial suspension to the wells of a 96-well flat-bottom microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Biofilm Inhibition:

    • To assess biofilm inhibition, add serial dilutions of the antimicrobial agent to the wells along with the bacterial inoculum at the beginning of the incubation period.

  • Crystal Violet Staining:

    • After incubation, gently wash the wells with saline to remove planktonic bacteria.

    • Stain the adherent biofilms with 0.1% crystal violet for 10-15 minutes.

    • Wash the wells again to remove excess stain.

  • Quantification:

    • Solubilize the stained biofilm with 30% acetic acid or ethanol.

    • Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of 570-600 nm using a plate reader.[15]

    • A reduction in absorbance in the presence of the antimicrobial agent indicates biofilm inhibition.

Table 2: Example Data for Biofilm Inhibition

Concentration of Agent X (µg/mL)Absorbance at 595 nm (Biofilm Mass)% Biofilm Inhibition
0 (Control)1.250%
11.1012%
20.8532%
40.4068%
80.1588%

Conclusion

The in vitro evaluation of new antimicrobial agents is a multi-faceted process that requires a systematic and standardized approach. The protocols and principles outlined in this guide provide a solid foundation for researchers to generate high-quality, reliable data on the efficacy of novel compounds. By understanding the causality behind each experimental step and adhering to established guidelines, scientists can confidently advance the most promising candidates in the drug development pipeline, contributing to the critical fight against antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid. This document is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with this compound. As a weakly acidic molecule with a significant hydrophobic component, achieving desired concentrations in aqueous media for in vitro and in vivo studies can be a primary hurdle. This guide provides a series of troubleshooting steps, detailed experimental protocols, and frequently asked questions (FAQs) to systematically address and resolve solubility issues. Our approach is grounded in fundamental physicochemical principles to ensure robust and reproducible results.

Understanding the Molecule: Physicochemical Properties

This compound possesses a carboxylic acid group, which is the primary handle for solubility manipulation. The pKa of this group is crucial as it dictates the pH at which the molecule transitions between its less soluble, neutral form and its more soluble, ionized (carboxylate) form. The presence of the methyl and piperidine-sulfonyl groups contributes to the molecule's lipophilicity, which can limit its intrinsic aqueous solubility.[1][2][3]

PropertyValue/CharacteristicImplication for Solubility
Chemical Structure C₁₃H₁₇NO₄SAromatic carboxylic acid with a sulfonamide linkage to a piperidine ring.
Molecular Weight 283.34 g/mol Moderate molecular weight.
Functional Groups Carboxylic acid, SulfonamideThe carboxylic acid is ionizable, allowing for pH-dependent solubility.[4] The sulfonamide and piperidine are largely non-polar.
Predicted logP ~2.5 - 3.5Indicates a degree of lipophilicity, suggesting low intrinsic aqueous solubility.
Acid/Base Character Weak AcidThe carboxylic acid group allows for significant solubility enhancement at pH values above its pKa.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when working with this compound.

Q1: My compound is not dissolving in simple aqueous buffers (e.g., PBS pH 7.4). What is the first thing I should try?

A1: The initial and most direct approach is to adjust the pH of your solution. As a carboxylic acid, this compound will be significantly more soluble at a pH above its pKa, where it exists in the ionized carboxylate form.

  • Immediate Action: Increase the pH of your buffer. Try preparing solutions at pH 8, 9, or even higher. The use of a small amount of a basic solution (e.g., 1N NaOH) to titrate your suspension until it dissolves can be a quick test. However, for experimental consistency, using buffers at the target pH is recommended.

  • Causality: The deprotonated carboxylate group is much more polar than the neutral carboxylic acid, leading to stronger interactions with water molecules and thus, increased solubility.[5][6]

Q2: I have tried adjusting the pH, but the solubility is still insufficient for my required concentration, or a high pH is incompatible with my assay. What are my other options?

A2: If pH adjustment alone is not sufficient or feasible, the next steps involve more advanced formulation strategies such as salt formation, the use of co-solvents, or complexation agents.

  • Option 1: Salt Formation: Converting the carboxylic acid to a salt can significantly improve its solid-state properties and dissolution rate.[7][8] This is a common and effective method for increasing the solubility of acidic and basic drugs.[7]

  • Option 2: Co-solvents: Introducing a water-miscible organic solvent can enhance solubility.[9][10]

  • Option 3: Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[11][12][13]

  • Option 4: Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state.[14][15]

Experimental Protocols

Here are detailed protocols for the solubility enhancement strategies mentioned above.

Protocol 1: pH-Dependent Solubility Profile

This experiment is crucial to determine the pKa and the pH-solubility relationship of your compound.

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Shaking incubator or orbital shaker.

  • pH meter.

Procedure:

  • Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7, 7.4, 8, 9, 10).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, check the pH of each slurry to ensure it has not changed significantly.

  • Filter the samples (e.g., using a 0.22 µm syringe filter) to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the logarithm of solubility versus pH.

Expected Outcome: You should observe a significant increase in solubility as the pH increases above the compound's pKa.

Protocol 2: Salt Formation for Enhanced Solubility

This protocol describes the formation of a simple salt to improve solubility and dissolution rate.

Objective: To prepare a salt of this compound and evaluate its solubility.

Materials:

  • This compound

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine).

  • A suitable solvent for reaction (e.g., ethanol, methanol, or a mixture with water).

  • An anti-solvent for precipitation (e.g., acetone, ethyl acetate).

Procedure:

  • Dissolve a known amount of the carboxylic acid in the chosen solvent.

  • In a separate container, dissolve an equimolar amount of the base in the same solvent.

  • Slowly add the basic solution to the acidic solution while stirring.

  • Continue stirring for a specified period (e.g., 1-2 hours) at room temperature.

  • If the salt precipitates, it can be collected by filtration. If not, slowly add an anti-solvent until precipitation occurs.

  • Collect the solid salt by filtration, wash with the anti-solvent, and dry under vacuum.

  • Confirm salt formation using analytical techniques (e.g., NMR, FT-IR, DSC).

  • Determine the aqueous solubility of the salt form using the method described in Protocol 1 (in unbuffered water).

Causality: The salt form often has a more favorable crystal lattice energy and readily dissociates in water, leading to a faster dissolution rate and higher apparent solubility compared to the free acid.[8][16][17]

Protocol 3: Co-solvent Solubility Enhancement

This protocol outlines how to use co-solvents to increase the solubility of your compound.

Objective: To determine the solubility of this compound in various co-solvent systems.

Materials:

  • This compound

  • Water-miscible co-solvents such as:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

Procedure:

  • Prepare a series of co-solvent/buffer mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v co-solvent in buffer).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility in each mixture.

  • Plot solubility as a function of co-solvent concentration.

Considerations:

  • While co-solvents can be very effective, their concentration may be limited in certain biological assays due to potential toxicity or interference.[9]

  • The choice of co-solvent can impact the stability of the compound.

Protocol 4: Solubility Enhancement with Cyclodextrins

This protocol details the use of cyclodextrins to form inclusion complexes and improve solubility.

Objective: To evaluate the effect of cyclodextrins on the aqueous solubility of this compound.

Materials:

  • This compound

  • Cyclodextrins such as:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS pH 7.4)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility.

  • Plot the solubility of the compound as a function of cyclodextrin concentration. This is known as a phase-solubility diagram.

Mechanism: The hydrophobic portion of the drug molecule partitions into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains in contact with water, thereby increasing the overall solubility of the drug-cyclodextrin complex.[11][18][19]

Visualizing the Workflow

The following diagrams illustrate the decision-making process and the mechanism of action for the different solubility enhancement techniques.

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound ph_adjust Attempt 1: pH Adjustment (Increase pH > pKa) start->ph_adjust solubility_ok Solubility Sufficient? ph_adjust->solubility_ok end End: Proceed with Experiment solubility_ok->end Yes advanced_methods Attempt 2: Advanced Formulation Strategies solubility_ok->advanced_methods No salt_formation Salt Formation advanced_methods->salt_formation cosolvents Co-solvents advanced_methods->cosolvents cyclodextrins Cyclodextrins advanced_methods->cyclodextrins solid_dispersion Solid Dispersions advanced_methods->solid_dispersion evaluate Evaluate and Optimize salt_formation->evaluate cosolvents->evaluate cyclodextrins->evaluate solid_dispersion->evaluate

Caption: Decision workflow for improving compound solubility.

Cyclodextrin_Mechanism cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex drug Drug complex Drug-Cyclodextrin Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cd->complex

Caption: Mechanism of solubility enhancement by cyclodextrin.

Summary of Approaches

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid group increases polarity and aqueous solubility.[6]Simple, effective, and often the first line of approach.Not suitable for all assays; may cause chemical instability at extreme pH values.
Salt Formation Creates an ionic solid with generally better dissolution and solubility characteristics than the free acid.[7][8][16]Can significantly improve bioavailability; a well-established technique.[17]Not all salts have improved properties; can be hygroscopic.
Co-solvents A water-miscible organic solvent reduces the polarity of the aqueous medium, enhancing the solubility of lipophilic compounds.[9][20][21]Simple to prepare; can achieve high concentrations.Potential for toxicity in biological systems; may affect compound stability.[22]
Cyclodextrins Encapsulation of the hydrophobic part of the drug in the cyclodextrin cavity, forming a soluble complex.[11][12][13][18][19]Generally low toxicity; can also improve stability.Can be expensive; may not be effective for all molecules.
Solid Dispersions The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which has higher energy and solubility than the crystalline form.[14][15][23][24][25]Can significantly increase dissolution rate and bioavailability.Can be complex to prepare; physical stability of the amorphous state can be a concern.
Excipients Various agents like surfactants or lipids can be used to form micelles or lipid-based formulations that solubilize the drug.[26][27][28][29][30]A wide range of options available; can be tailored to specific delivery routes.Formulation development can be complex; potential for excipient-drug interactions.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively overcome the solubility challenges presented by this compound, enabling more accurate and reliable results in their downstream applications.

References

Sulfonamide Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical functional group. Sulfonamides are a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals.[1][2] However, their synthesis is not always straightforward. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your experimental work.

Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions in the lab. We will explore the nuances of the most common synthetic routes and provide actionable solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions our team receives.

Q1: My sulfonamide synthesis reaction has a very low yield. What are the first things I should check?

A1: Low yield is a frequent issue. Start by systematically evaluating your reagents and reaction setup.[3] Here’s a checklist of initial points to verify:

  • Reagent Quality:

    • Amine: Ensure your amine is pure and dry. Amines can react with atmospheric CO₂ to form carbamates, which can interfere with the reaction.[4]

    • Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.[4] Using a fresh or properly stored bottle is crucial.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride.[4]

  • Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the amine is sometimes used to ensure the complete consumption of the more valuable sulfonyl chloride.

Q2: I am seeing multiple spots on my TLC plate, indicating side reactions. What are the most common side products?

A2: The most common side products in sulfonamide synthesis are:

  • Bis-sulfonylation: If you are using a primary amine, reaction at the nitrogen can occur twice, leading to a bis-sulfonylated product. This is more likely if an excess of sulfonyl chloride and a strong base are used.

  • Hydrolyzed Sulfonyl Chloride: As mentioned, the corresponding sulfonic acid is a very common byproduct if moisture is present.[4]

  • Reaction with the Solvent: Some solvents can compete with your amine as a nucleophile, especially at elevated temperatures.

Q3: How critical is the choice of base in my reaction?

A3: The choice of base is critical and can significantly impact your reaction's success. The base serves to neutralize the HCl generated during the reaction.[5]

  • Pyridine: Often used as both a base and a solvent, it is effective but can be difficult to remove during workup.[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic bases that are generally effective and easier to remove than pyridine.

  • Inorganic Bases (e.g., K₂CO₃, NaH): These can be used in certain solvent systems, particularly for N-alkylation of sulfonamides.[1] The choice depends on the specific reaction and the solubility of the reagents.

Troubleshooting Guides

This section provides a more detailed breakdown of specific challenges, their underlying causes, and step-by-step protocols to resolve them.

Guide 1: Problem - Low Yield Due to Sulfonyl Chloride Instability

The hydrolysis of sulfonyl chlorides to their corresponding sulfonic acids is a primary cause of low yields in sulfonamide synthesis.[4] This is especially problematic for electron-rich or sterically unhindered sulfonyl chlorides.

  • Mechanism of Hydrolysis: The sulfur atom in the sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water.

  • Contributing Factors:

    • Atmospheric moisture.

    • Trace amounts of water in solvents, reagents, or on glassware.

    • Elevated reaction temperatures can accelerate hydrolysis.

  • Rigorous Anhydrous Technique:

    • Glassware: Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[1]

    • Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon.

  • Reagent Handling:

    • Use fresh, high-purity sulfonyl chloride. If the bottle is old, consider purification or purchasing a new one.

    • Handle sulfonyl chlorides in a glovebox or under a flow of inert gas.

  • Reaction Temperature:

    • Start the reaction at a low temperature (e.g., 0°C) to minimize hydrolysis, especially during the addition of the sulfonyl chloride.[1] The reaction can then be allowed to slowly warm to room temperature.

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 eq.) and anhydrous solvent (e.g., DCM or THF).

  • Add the base (e.g., pyridine or triethylamine, 1.1-1.5 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.0-1.1 eq.) in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the appropriate aqueous workup.

Guide 2: Problem - N,N-Dialkylation Side Reaction in Sulfonamide Alkylation

When alkylating a primary sulfonamide, a common and frustrating side reaction is the formation of the N,N-dialkylated product. This occurs when the initially formed secondary sulfonamide is deprotonated and reacts with a second molecule of the alkylating agent.[6]

  • Acidity of N-H bond: The N-H proton of the secondary sulfonamide is still acidic and can be removed by the base, generating another nucleophilic sulfonamide anion.

  • Reaction Kinetics: If the rate of the second alkylation is comparable to the first, a mixture of products is inevitable.

  • Stoichiometric Control:

    • Carefully control the stoichiometry of your reagents. Use a minimal excess of the alkylating agent (e.g., 1.05 equivalents).[6]

    • Consider the slow, dropwise addition of the alkylating agent to the reaction mixture to maintain a low instantaneous concentration, favoring mono-alkylation.[6]

  • Base Selection:

    • Use a weaker base or a stoichiometric amount of a strong base. An excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, promoting dialkylation.[6]

  • Leverage Steric Hindrance:

    • If possible, choose a bulkier alkylating agent. For example, methyl iodide is more prone to causing dialkylation than a larger agent like benzyl bromide.[6]

  • Temperature Control:

    • Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation by reducing the rate of the second alkylation.[6]

Alkylating AgentBase (eq.)Alkylating Agent (eq.)Temperature (°C)Ratio of Mono:Di-alkylation
Methyl IodideK₂CO₃ (2.0)1.52560:40
Methyl IodideK₂CO₃ (1.1)1.05085:15
Benzyl BromideK₂CO₃ (1.1)1.0525>95:5

Note: These are representative values and will vary depending on the specific substrates.

Advanced Synthetic Strategies and Their Challenges

While the reaction of a sulfonyl chloride with an amine is the classic approach, modern synthetic chemistry offers several alternatives, each with its own set of potential challenges.

Buchwald-Hartwig Amination for N-Arylation of Sulfonamides

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, including the N-arylation of sulfonamides.[2][7][8]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure proper inert atmosphere techniques and use high-purity reagents.

  • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos or SPhos are often effective.[9] Experiment with different ligands if you are experiencing low conversion.

  • Base Compatibility: The base (e.g., Cs₂CO₃, K₃PO₄) must be strong enough to deprotonate the sulfonamide but not so strong as to cause side reactions or catalyst degradation.

Mitsunobu Reaction for N-Alkylation of Sulfonamides

The Mitsunobu reaction allows for the N-alkylation of sulfonamides with alcohols, proceeding with an inversion of stereochemistry at the alcohol's chiral center.[10][11][12]

  • Removal of Byproducts: A major challenge of the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[12] Careful chromatography or crystallization is often required.

  • Acidic Nucleophile Requirement: The sulfonamide must be sufficiently acidic (pKa < 13) to protonate the azodicarboxylate reagent.[11] For less acidic sulfonamides, the reaction may be sluggish or fail.

  • Steric Hindrance: Sterically hindered alcohols or sulfonamides can lead to lower yields.

Visualizing the Workflow

To aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

Sulfonamide_Synthesis_Workflow start Start: Synthesize Sulfonamide reagents Select Amine and Sulfonyl Source start->reagents method Choose Synthesis Method reagents->method traditional Traditional: Sulfonyl Chloride + Amine method->traditional Classic Approach modern Modern Methods: (e.g., Buchwald-Hartwig, Mitsunobu) method->modern Alternative Routes reaction Run Reaction traditional->reaction modern->reaction workup Workup and Purification reaction->workup analysis Analyze Product: Yield & Purity workup->analysis

Caption: General workflow for sulfonamide synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Quality (Amine, Sulfonyl Chloride) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous?, Temp?) start->check_conditions check_workup Analyze Workup & Purification start->check_workup hydrolysis Sulfonyl Chloride Hydrolysis? check_reagents->hydrolysis check_conditions->hydrolysis side_reactions Evidence of Side Reactions? check_conditions->side_reactions solution_anhydrous Implement Strict Anhydrous Technique hydrolysis->solution_anhydrous Yes solution_stoichiometry Adjust Stoichiometry & Addition Rate side_reactions->solution_stoichiometry Yes

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid (Molecular Formula: C₁₃H₁₇NO₄S, Molecular Weight: 283.34 g/mol )[1]. This document is designed for researchers, medicinal chemists, and process development professionals who are handling the synthesis and purification of this compound. Achieving high purity is critical for accurate biological screening, subsequent synthetic steps, and meeting regulatory standards in drug development.

This guide provides a structured approach to purification, addressing common challenges through detailed troubleshooting FAQs and validated protocols. Our goal is to empower you with the scientific rationale behind each technique, enabling you to adapt and optimize these methods for your specific experimental context.

Part 1: Foundational Purification Strategy & Impurity Profile

The molecular structure of this compound features three key functional regions that dictate its physicochemical properties and, consequently, the purification strategy:

  • A Benzoic Acid Moiety : This acidic group (pKa ≈ 4-5) allows for manipulation via pH adjustment. It can be deprotonated with a base to form a water-soluble carboxylate salt, a property that is invaluable for wash steps.

  • A Sulfonamide Linker : This group is relatively polar and can participate in hydrogen bonding.

  • A Piperidine and a Toluene Ring : These components contribute to the molecule's non-polar character and lipophilicity.

A common synthetic route involves the reaction of a 3-sulfonyl chloride-4-methylbenzoic acid derivative with piperidine. Based on this, a typical crude product may contain the following impurities:

  • Unreacted Starting Materials : Residual piperidine and the sulfonyl chloride precursor.

  • Hydrolysis Products : The sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, which is highly polar and water-soluble.

  • Inorganic Salts : Salts such as sodium carbonate or triethylammonium chloride are often used or generated during the synthesis and need to be removed[2].

  • Side-Reaction Byproducts : Dimerization or other unintended products.

Our purification strategy will leverage these structural and impurity characteristics.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.

Recrystallization Issues

Q1: I've isolated my crude product, but it's an oil or a waxy solid that won't crystallize. What should I do?

A1: Oiling out during crystallization is a common problem that occurs when the melting point of the solute is lower than the boiling point of the solvent, or when impurities are depressing the melting point significantly.

  • Expert Insight: The primary cause is often residual solvent from the workup (e.g., DCM, EtOAc) or the presence of low-melting point impurities. First, ensure the crude material is thoroughly dried under high vacuum to remove all volatile residues.

  • Troubleshooting Steps:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the supersaturated solution to induce crystallization.

    • Solvent System Change: Your current solvent may be too good. For a compound with mixed polarity like this, a binary solvent system is often ideal. Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly adding a poor solvent (e.g., hexane, heptane) until persistent turbidity is observed. Then, warm the mixture until it is clear and allow it to cool slowly. A recommended starting point is an ethyl acetate/n-hexane system[2].

    • Trituration: If crystallization fails, attempt to solidify the oil by stirring it vigorously with a poor solvent (like hexane or diethyl ether). This can wash away soluble impurities and often induces solidification.

Q2: My recrystallization yield is very low. How can I improve recovery?

A2: Low recovery is typically due to using too much solvent, cooling the solution too quickly, or premature filtration.

  • Expert Insight: The goal is to create a solution that is saturated with your target compound at a low temperature but not at a high temperature. The difference in solubility dictates the maximum possible recovery.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.

    • Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Rapid cooling leads to the formation of small, often impure crystals and traps the desired product in the solution.

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, try concentrating the remaining solution (mother liquor) by about 50% and cooling it again. This may yield a second, slightly less pure crop of crystals.

    • Check Solvent Choice: Ensure your chosen solvent has a steep solubility curve for your compound—high solubility when hot, low solubility when cold.

Q3: After recrystallization, my product is still discolored. What's the cause?

A3: Color often indicates the presence of persistent, high molecular weight, or polar, colored byproducts from the synthesis.

  • Troubleshooting Steps:

    • Activated Charcoal: During the recrystallization process, after the compound has dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a near-boiling solution can cause violent bumping.

    • Column Chromatography: If charcoal treatment is ineffective, the impurities are likely too similar in structure to your product. In this case, column chromatography is the recommended next step.

Chromatography Issues

Q4: When is column chromatography necessary for this compound?

A4: Column chromatography is advised when:

  • Recrystallization fails to achieve the desired purity.

  • The impurities have a similar polarity and solubility profile to the product[3].

  • You need to separate a complex mixture of byproducts from your target compound.

  • You are performing a small-scale synthesis where material loss during recrystallization trials is a concern.

Q5: My compound is streaking badly on the silica TLC plate. How can I get clean spots and good separation?

A5: Streaking (tailing) on silica gel is a classic sign for acidic compounds like this one.

  • Expert Insight: The free carboxylic acid group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding. This strong, sometimes irreversible, binding causes the compound to smear down the plate rather than moving as a compact spot.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid to your eluent. A common choice is to add 0.5-1% acetic acid or formic acid. This creates an acidic environment, ensuring your compound's carboxyl group remains fully protonated (-COOH) and does not deprotonate to the carboxylate (-COO⁻). The protonated form is less polar and interacts less strongly with the silica, resulting in sharper spots and better separation.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18), though this requires developing a new mobile phase system.

General Purity & Analysis

Q6: How do I effectively remove inorganic salts from my crude product?

A6: The most effective way is through a liquid-liquid extraction or a simple wash, leveraging the acidic nature of the benzoic acid.

  • Expert Insight: Before final purification, dissolve the crude product in an organic solvent like ethyl acetate. Wash this organic solution sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities (like residual piperidine), followed by water, and finally a saturated brine solution to remove the bulk of dissolved water[3]. The inorganic salts will partition into the aqueous layers. The desired product will remain in the organic layer.

Q7: The melting point of my final product is broad and lower than the literature value. What does this signify?

A7: A broad or depressed melting point is a strong indicator that the compound is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to melt. This confirms that further purification is required.

Part 3: Visualization of Purification Workflows

Decision Tree for Purification Strategy

The following diagram outlines a logical workflow for purifying this compound, starting from the crude product.

Purification_Workflow crude Crude Product (Post-Workup) pre_analysis Analyze Purity (TLC, LC-MS) crude->pre_analysis decision_purity Purity > 95%? pre_analysis->decision_purity high_purity Final Product (Dry & Characterize) decision_purity->high_purity Yes low_purity Purity < 95% decision_purity->low_purity No decision_solid Is it a solid? low_purity->decision_solid oily_product Oily or Waxy decision_solid->oily_product No solid_product Solid decision_solid->solid_product Yes triturate Trituration (e.g., Hexane) oily_product->triturate recrystallize Recrystallization (e.g., EtOAc/Hexane) solid_product->recrystallize post_recryst_analysis Analyze Purity (TLC, MP, NMR) recrystallize->post_recryst_analysis triturate->recrystallize decision_recryst_purity Purity > 98%? post_recryst_analysis->decision_recryst_purity decision_recryst_purity->high_purity Yes chromatography Column Chromatography (Silica, Acidified Eluent) decision_recryst_purity->chromatography No post_chrom_analysis Analyze Purity (TLC, NMR) chromatography->post_chrom_analysis post_chrom_analysis->high_purity

Caption: A decision-making workflow for the purification of the target compound.

Part 4: Recommended Purification Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane

This protocol is the first method of choice for purifying the solid crude product.

  • Dissolution: Place the crude, dry solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (EtOAc) dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities or discoloration are present, perform a hot filtration as described in Q3.

  • Crystallization: Remove the flask from the heat. Slowly add n-hexane dropwise to the hot solution until it becomes slightly cloudy (turbid). Add 1-2 drops of hot EtOAc to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

  • Analysis: Determine the melting point and yield. Confirm purity and structure using analytical techniques like NMR, HPLC, or LC-MS[2][4].

Protocol 2: Flash Column Chromatography

Use this protocol if recrystallization fails to provide material of sufficient purity.

  • TLC Analysis & Solvent Selection:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., EtOAc).

    • Test various mobile phase systems. Start with a non-polar system like 20% EtOAc in hexane and gradually increase the polarity.

    • Crucially, add ~0.5% acetic acid to all tested eluents to prevent streaking.

    • The ideal system should give your product an Rf (retention factor) value of approximately 0.25-0.35 and show good separation from all impurities.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Pack the column using the chosen mobile phase (with added acid) as a slurry ("wet packing"). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent like DCM/EtOAc.

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).

    • Collect fractions in an array of test tubes. Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. The added acetic acid is volatile and should be removed during this process.

    • Place the resulting solid under high vacuum to remove any final traces of solvent.

  • Analysis: Confirm the purity and identity of the final product.

Data Summary Table
ParameterTechniqueRecommended System / ConditionsExpected Outcome
Recrystallization Solvent SystemEthyl Acetate / n-HexaneWhite crystalline solid
Isopropanol / WaterAlternative polar system
TLC/Column Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Baseline separation
Chromatography Mobile PhaseHexane/Ethyl Acetate + 0.5% Acetic AcidRf ≈ 0.3 in ~30-50% EtOAc
Purity Analysis Primary Methods¹H NMR, ¹³C NMR, LC-MS, HPLCPurity > 98%
Secondary MethodMelting PointSharp melting range

References

Technical Support Center: Stability of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-containing compounds. This guide is designed to provide in-depth insights and practical solutions for the stability challenges frequently encountered with this important class of molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] However, the inherent reactivity of the piperidine ring can also lead to specific stability issues. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, diagnose, and resolve these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My analytical results for a piperidine-containing compound are inconsistent over time, showing a decreasing peak area in my chromatograms. What could be the cause?

A1: Inconsistent analytical results, particularly a decreasing peak area in methods like HPLC, strongly suggest that your compound is degrading under your experimental or storage conditions.[3] The piperidine moiety, a cyclic secondary or tertiary amine, is susceptible to several degradation pathways.[4][5] To confirm and understand the instability, it is crucial to perform forced degradation studies.[3][6][7][8] These studies intentionally stress the compound under various conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and establish the compound's stability profile.[8][9]

Q2: What are the most common degradation pathways for piperidine-containing compounds?

A2: The primary sites of degradation are typically the nitrogen atom and the adjacent carbon atoms of the piperidine ring. The most common pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or products of ring-opening.[3] Atmospheric oxygen, or more potent oxidizing agents, can initiate this process.[3][5] N-oxides are also recognized metabolites of many tertiary amine drugs.[10][11]

  • Dehydrogenation: The piperidine ring can be catalytically dehydrogenated to form the corresponding pyridine derivative.[12][13] This can be promoted by certain catalysts and temperatures.

  • Ring-Opening Reactions: Under certain conditions, such as electrochemical reactions or microbial degradation, the C-N bond of the piperidine ring can be cleaved, leading to linear aldehyde or amino acid derivatives.[14][15][16]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[3]

Q3: How does pH influence the stability of my piperidine compound?

A3: The stability of piperidine-containing compounds can be highly pH-dependent.[17] The piperidine nitrogen is basic (pKa of piperidinium is ~11.2), meaning it will be protonated and positively charged in acidic conditions.[4][18] This can affect its susceptibility to certain reactions. For instance, some compounds may exhibit enhanced stability as a salt in an acidic medium, while others may undergo acid-catalyzed hydrolysis.[4][17] Conversely, in basic conditions, the free base form is more prevalent, which can influence its reactivity, particularly towards oxidation. It is essential to determine the stability of your specific compound across a range of pH values.[17][19]

Q4: I'm observing unexpected precipitation of my piperidine compound in my aqueous assay buffer. Is this related to stability?

A4: While precipitation can be a sign of a degradant being formed that has lower solubility, it is more commonly a direct solubility issue. Piperidine-containing compounds, especially those with lipophilic substituents, can have poor aqueous solubility.[18] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can crash out. This is a critical issue to resolve, as the effective concentration in your assay will be much lower than intended. For a detailed guide on this issue, please refer to our "Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds."[18]

Troubleshooting Guides

Guide 1: Investigating Compound Degradation

If you suspect your piperidine-containing compound is degrading, a systematic investigation is necessary. The following workflow outlines the key steps to diagnose and characterize the instability.

G cluster_0 Troubleshooting Workflow: Suspected Degradation A Inconsistent Results (e.g., decreasing HPLC peak area) B Perform Forced Degradation Study A->B Hypothesis: Compound is unstable C Analyze Stressed Samples (HPLC, LC-MS) B->C Stress Conditions: Acid, Base, H2O2, Heat, Light D Identify Degradation Products C->D Compare to unstressed control E Determine Degradation Pathway(s) D->E Structural elucidation (MS/MS, NMR) F Implement Mitigation Strategies E->F Based on identified liabilities

Caption: A workflow for troubleshooting suspected compound degradation.

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study, which is essential for identifying potential degradants and establishing a stability-indicating analytical method.[7][8]

Objective: To intentionally degrade the active pharmaceutical ingredient (API) under various stress conditions to identify degradation pathways and products.[6][9]

Materials:

  • Piperidine-containing compound (API)

  • Solvents for stock solution (e.g., Methanol, Acetonitrile)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV and/or Mass Spectrometry (MS) detection

  • Photostability chamber (ICH Q1B guidelines)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[3]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[3]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 8 hours).[3]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[3]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[3]

  • Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., RP-HPLC with a C18 column).

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak. Use LC-MS to obtain mass information for the new peaks to aid in identification.

Data Interpretation:

  • Peak Purity: Ensure that the main API peak is pure in all chromatograms to confirm the method's specificity.

  • Mass Balance: The total amount of the drug and its degradation products should remain consistent.

  • Identify Degradants: Use mass spectrometry (MS) and potentially further characterization (e.g., NMR) to identify the structure of the major degradation products.

Guide 2: Common Degradation Pathways and Mitigation

The following diagram illustrates the primary degradation pathways for a generic N-substituted piperidine ring.

G cluster_1 Common Degradation Pathways of Piperidine Piperidine Piperidine Derivative N_Oxide N-Oxide Piperidine->N_Oxide Oxidation (e.g., H₂O₂, O₂) Pyridine Pyridine Derivative Piperidine->Pyridine Dehydrogenation (Catalyst, Heat) Ring_Opened Ring-Opened Products (e.g., Aminoaldehydes) Piperidine->Ring_Opened Ring Opening (e.g., Electrochemical, Microbial)

Caption: Key degradation pathways for piperidine-containing compounds.

Table 1: Mitigation Strategies for Piperidine Compound Instability
Degradation PathwayCausal FactorsRecommended Mitigation Strategies
Oxidation Exposure to atmospheric oxygen, oxidizing agents, light, certain metal ions.[3][5]Storage: Store under an inert atmosphere (argon or nitrogen).[3] Formulation: Consider adding antioxidants (must be validated for non-interference). Light Protection: Use amber vials or protect from light.[3]
Dehydrogenation High temperatures, presence of metal catalysts (e.g., Palladium, Platinum).[12]Process Control: Avoid high temperatures and incompatible catalysts during synthesis and formulation.
Hydrolysis (Acid/Base) Extreme pH conditions.[17][20]pH Control: Buffer solutions to a pH where the compound is most stable.[3] Formulation: Consider formulating as a stable salt form.
Photodegradation Exposure to UV or visible light.[3]Light Protection: Store and handle the compound in amber glassware or under light-protected conditions.[3][4]
Thermal Degradation High temperatures.[3][4][21]Temperature Control: Store at recommended cool temperatures (e.g., 2-8°C or frozen). Avoid unnecessary exposure to heat.[4][21]

References

Technical Support Center: A Guide to HPLC Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chromatographic analysis of this important class of compounds. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring robust and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.

Category 1: Peak Shape Problems

Poor peak shape is a frequent issue in the analysis of acidic compounds like benzoic acid and its derivatives. The most common manifestations are peak tailing and fronting.

Q1: Why are my benzoic acid derivative peaks tailing, and how can I fix it?

Peak tailing, an asymmetry where the latter half of the peak is broader, is a common problem when analyzing acidic compounds.[1][2] The primary causes are often chemical interactions within the column or issues with the analytical method itself.

Primary Cause: Secondary Silanol Interactions

The most frequent culprit is the interaction between the acidic analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1] At mobile phase pH levels that are not sufficiently acidic, these silanol groups can become ionized (Si-O⁻) and engage in strong ionic interactions with the acidic analyte. This causes some analyte molecules to lag behind as they travel through the column, resulting in a characteristic tail.[1][3]

Solution Workflow: A Systematic Approach to Eliminating Peak Tailing

To address peak tailing, a systematic approach is recommended. The following workflow will help you diagnose and resolve the issue efficiently.

G A Start: Peak Tailing Observed B Step 1: Verify & Adjust Mobile Phase pH A->B C Is pH >= 1.5 units below analyte pKa? B->C C->B No, Adjust pH (See Protocol 1) D Step 2: Implement Robust Column Washing C->D Yes E Step 3: Check for Column Overload D->E F Is the peak still tailing? E->F G Step 4: Evaluate Hardware & Extra-Column Effects F->G Yes H Problem Resolved F->H No I Consider a different column (e.g., with end-capping or a different stationary phase) G->I I->H

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Protocol 1: Mobile Phase pH Adjustment for Ion Suppression

The goal is to ensure the analyte is in a single, non-ionized state to achieve sharp, symmetrical peaks.[1][4] For weak acids like benzoic acid derivatives, this is accomplished by setting the mobile phase pH significantly below the analyte's pKa.[1][5] A general rule of thumb is to adjust the pH to be at least 1.5 to 2 units below the pKa.[4][5]

Objective: To set the mobile phase pH at least 1.5 units below the analyte's pKa.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Acetonitrile, Methanol)

  • Acidifier or buffer (e.g., Formic acid, Phosphoric acid, Phosphate buffer)[1]

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filter[1]

Procedure:

  • Determine Analyte pKa: Consult the table below or other literature sources to find the pKa of your specific benzoic acid derivative.

  • Prepare Aqueous Phase: Measure the required volume of HPLC-grade water.

  • Adjust pH: While stirring, add the acidifier or buffer to the aqueous phase until the pH is at least 1.5 units below the analyte's pKa. For example, for benzoic acid (pKa ~4.2), a target pH of 2.7 or lower is ideal.[6]

  • Add Organic Solvent: Add the required volume of the organic solvent to the pH-adjusted aqueous phase.

  • Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm filter to remove particulates.[1] Degas the mobile phase using sonication or helium sparging to prevent air bubbles in the system.[7]

Benzoic Acid DerivativeApproximate pKa
Benzoic acid4.2
Salicylic acid2.97
4-Hydroxybenzoic acid4.57
Methylparaben8.4
Propylparaben8.4
Data sourced from various chemical databases and literature.

Q2: I've adjusted my mobile phase pH, but some tailing persists. What's next?

If pH adjustment doesn't completely resolve the issue, consider these other factors:

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause tailing.

    • Solution: Implement a robust column washing protocol between analytical sequences.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2]

    • Solution: Dilute your sample or reduce the injection volume.[1]

  • Hardware and Extra-Column Effects: Issues with the HPLC system itself can contribute to peak tailing.

    • Solution: Check for excessive tubing length or diameter between the injector, column, and detector, which can cause band broadening.[1] Ensure fittings are secure and not causing leaks.[8] A void at the head of the column or a blocked frit can also disrupt the sample band.[1]

Protocol 2: General-Purpose Column Washing Procedure

This protocol is designed to remove a broad range of contaminants from reversed-phase columns.

Objective: To wash the column with a series of solvents to remove both hydrophobic and polar contaminants.

Procedure:

  • Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (without any buffer or acid) to remove buffer salts.

  • Flush with Strong Organic Solvent: Flush the column with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.[1]

  • For stubborn contaminants: Consider flushing with a stronger, non-polar solvent like isopropanol, followed by hexane (for highly non-polar contaminants), and then re-equilibrating back to your mobile phase conditions by reversing the sequence (isopropanol, then methanol/acetonitrile, then your mobile phase). Always ensure solvent miscibility at each step.

Category 2: Retention Time Variability

Inconsistent retention times can compromise the reliability of your analysis, making peak identification and quantification difficult.

Q3: My retention times are drifting or shifting between injections. What are the likely causes?

Retention time variability can be frustrating. The causes can be subtle and may originate from the mobile phase, the column, or the HPLC system itself.

Troubleshooting Retention Time Drift

G A Start: Retention Time Variability B Step 1: Check Mobile Phase Preparation & Stability A->B C Is the mobile phase freshly prepared and degassed? B->C D Step 2: Ensure Column Equilibration C->D Yes J Prepare fresh mobile phase and degas thoroughly C->J No E Is the column fully equilibrated before each injection? D->E F Step 3: Verify System Temperature Control E->F Yes K Increase equilibration time E->K No G Is the column oven at a stable, set temperature? F->G H Step 4: Inspect for Leaks & Pump Issues G->H Yes L Set and monitor column temperature G->L No I Problem Resolved H->I J->B K->D L->F

Caption: A workflow for troubleshooting retention time variability.

Detailed Explanations for Retention Time Issues:

  • Mobile Phase Composition: Even small changes in the mobile phase composition can lead to significant shifts in retention time, especially for ionizable compounds like benzoic acid derivatives.[7] This can be due to inaccurate mixing, evaporation of the more volatile organic solvent, or inadequate degassing.[7]

    • Solution: Prepare mobile phases fresh daily and keep solvent reservoirs covered. Ensure thorough mixing and degassing.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before an injection is a common cause of retention time drift, particularly at the beginning of a run sequence.

    • Solution: Ensure the column is equilibrated for a sufficient time (typically 10-20 column volumes) until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.[9]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Performance and Leaks: Inconsistent flow from the pump due to worn seals, check valve issues, or leaks in the system will directly impact retention times.[10]

    • Solution: Regularly maintain the pump and perform leak checks. Monitor the system pressure for fluctuations.[11][12]

Category 3: Poor Resolution

Inadequate separation between the analyte of interest and other components in the sample matrix is a critical issue that affects the accuracy of quantification.

Q4: I am not getting enough separation between my benzoic acid derivative and a closely related impurity. How can I improve the resolution?

Improving resolution often involves manipulating the chromatography to enhance the differences in how the two compounds interact with the stationary and mobile phases.

Strategies for Improving Resolution:

  • Optimize Mobile Phase pH: As with peak shape, pH can dramatically alter the selectivity between two ionizable compounds.[4][13] A small change in pH can significantly impact the retention of one compound more than another, thereby improving resolution.

  • Adjust Mobile Phase Strength: Modifying the ratio of organic solvent to the aqueous buffer will change retention times. Decreasing the amount of organic solvent (weaker mobile phase) will increase retention times and may provide more opportunity for the compounds to separate.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties and interactions with the analyte and stationary phase.

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. For aromatic compounds like benzoic acid derivatives, a phenyl-hexyl or a PFP (pentafluorophenyl) stationary phase can offer different pi-pi interactions compared to a standard C18 column, potentially improving resolution.[14][15]

  • Temperature Optimization: Adjusting the column temperature can influence selectivity.[14] A systematic study of temperature effects (e.g., 25°C, 30°C, 35°C) may reveal an optimal condition for separation.

System Suitability Testing (SST)

Before commencing any sample analysis, it is crucial to verify that the entire HPLC system is performing adequately.[16] This is achieved through System Suitability Testing (SST).[11][17]

Key SST Parameters and Typical Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria (USP)
Tailing Factor (T) A measure of peak symmetry.T ≤ 2.0[18]
Resolution (Rs) The degree of separation between two adjacent peaks.Rs ≥ 2.0[18]
Repeatability (%RSD) The precision of multiple injections of the same standard.%RSD for peak areas ≤ 2.0%[18]
Theoretical Plates (N) A measure of column efficiency.Varies by method, but higher is better.
Retention Time (tR) The time it takes for the analyte to elute.Should be consistent within a defined window.[11]

These parameters ensure the specificity, precision, and stability of your chromatographic system.[16]

Sample Preparation

Proper sample preparation is essential for accurate and reproducible HPLC results and for protecting the column from contamination and clogging.[19][20]

General Sample Preparation Protocol for Solid Samples:

  • Weighing and Dissolution: Accurately weigh a representative amount of the sample and dissolve it in a suitable solvent. The sample solvent should ideally be the same as or weaker than the initial mobile phase to avoid peak distortion.[1]

  • Extraction (if necessary): For complex matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to isolate the analytes of interest and remove interfering substances.[21][22]

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[23]

  • Dilution: Dilute the sample to a concentration that falls within the linear range of the calibration curve to ensure accurate quantification and avoid column overload.[19]

References

Technical Support Center: Synthesis of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of sulfonamide synthesis and minimize undesired side reactions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of sulfonamides, most classically achieved by reacting a sulfonyl chloride with a primary or secondary amine, is a cornerstone reaction in medicinal chemistry.[1][2][3][4] However, its apparent simplicity can be deceptive. Several side reactions can compromise yield, purity, and even the viability of your synthetic route. This section addresses the most common issues, their underlying causes, and actionable solutions.

Issue 1: Low or No Yield of the Desired Sulfonamide

You've set up your reaction, but upon workup and analysis (TLC, HPLC, LC-MS), you observe little to no formation of your target sulfonamide.[1]

Potential Cause Scientific Rationale Recommended Solutions
Inactive Sulfonyl Chloride Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding sulfonic acid, which is unreactive toward amines under these conditions.[1][5] This is a common issue with improperly stored or older reagents.1. Use Fresh Reagent: Always use a freshly opened bottle of sulfonyl chloride or purify older reagents if possible.[1] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Low Nucleophilicity of the Amine Sterically hindered amines (e.g., those with bulky substituents near the nitrogen atom) or electron-deficient amines (e.g., anilines with strong electron-withdrawing groups) are poor nucleophiles and may react sluggishly or not at all.[6][7]1. Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome steric repulsion.[7] 2. Use a More Forcing Solvent: Switch to a higher-boiling point solvent. 3. Employ Catalysis: Consider catalytic methods known to enhance reactivity for challenging substrates.[1]
Incorrect Stoichiometry An improper molar ratio of the sulfonyl chloride, amine, and base can lead to incomplete conversion of the limiting reagent.[1]1. Verify Calculations: Double-check all molar equivalent calculations. 2. Precise Measurement: Use calibrated equipment for accurate measurement of all reactants.
Issue 2: Presence of a Second, Less Polar Byproduct (Di-sulfonylation)

For reactions involving primary amines, a common side product is the di-sulfonylated species (R-N(SO₂R')₂), which often appears as a less polar spot on a TLC plate compared to the desired monosulfonamide.

Potential Cause Scientific Rationale Recommended Solutions
Excess Sulfonyl Chloride Using a stoichiometric excess of the sulfonyl chloride can drive the reaction towards double addition on the primary amine.[1] The initially formed sulfonamide anion attacks a second molecule of sulfonyl chloride.1. Control Stoichiometry: Use the amine as the slight excess reagent (1.1-1.2 equivalents) or maintain a strict 1:1 to 1.05:1 ratio of amine to sulfonyl chloride.[7] 2. Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.[1]
Strong Base/High Temperature A strong base can readily deprotonate the newly formed sulfonamide, creating a highly nucleophilic anion that can react with remaining sulfonyl chloride. Higher temperatures can also favor this second reaction.1. Optimize Base Choice: Use a non-nucleophilic, sterically hindered base like pyridine or triethylamine just to scavenge the HCl byproduct.[1][2] Avoid overly strong bases like sodium hydride unless specifically required. 2. Temperature Control: Maintain a low to ambient reaction temperature.[1]

Workflow for Minimizing Di-sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup Amine Dissolve Primary Amine (1.1 eq) & Base (e.g., Pyridine) in Anhydrous Solvent Addition Add Sulfonyl Chloride Solution Dropwise to Amine Solution at 0 °C Amine->Addition SulfonylCl Dissolve Sulfonyl Chloride (1.0 eq) in Anhydrous Solvent SulfonylCl->Addition Stir Allow to Warm to RT Stir for 2-24h Addition->Stir TLC Monitor by TLC/HPLC for Amine Consumption Stir->TLC Quench Quench Reaction (e.g., with H₂O or aq. NH₄Cl) TLC->Quench Extract Extract & Purify Quench->Extract

Caption: Controlled addition workflow to favor monosulfonylation.

Issue 3: Formation of Sulfonic Acid or Sulfonate Ester Byproducts

The appearance of highly polar byproducts or unexpected ester compounds points to competing reactions with water or alcohol solvents/impurities.

Potential Cause Scientific Rationale Recommended Solutions
Hydrolysis of Sulfonyl Chloride As mentioned, sulfonyl chlorides react readily with water.[1][8] The low solubility of many aryl sulfonyl chlorides in water can sometimes protect them, but this is not a reliable control method.[8]1. Rigorous Anhydrous Technique: Ensure all solvents are thoroughly dried (e.g., using molecular sieves) and glassware is flame-dried or oven-dried before use.[1]
Reaction with Alcohol Solvent If an alcohol is used as the solvent or is present as an impurity, it can compete with the amine as a nucleophile, attacking the sulfonyl chloride to form a sulfonate ester.[1][4]1. Solvent Selection: Use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. 2. Solvent Purity: Ensure the purity of your chosen aprotic solvent, as some may contain alcohol stabilizers.

Reaction Pathway Competition

Start R-SO₂Cl (Sulfonyl Chloride) Amine R'-NH₂ (Amine) Water H₂O (Water/Moisture) Alcohol R''-OH (Alcohol) Sulfonamide Desired Product: Sulfonamide R-SO₂-NHR' Amine->Sulfonamide Desired Path SulfonicAcid Side Product: Sulfonic Acid R-SO₃H Water->SulfonicAcid Hydrolysis SulfonateEster Side Product: Sulfonate Ester R-SO₃R'' Alcohol->SulfonateEster Alcoholysis

Caption: Competing nucleophilic pathways for a sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in sulfonamide synthesis, and can the choice of base affect the outcome?

The base, typically a tertiary amine like pyridine or triethylamine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2] This is crucial because the HCl can protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, thereby halting the reaction. The choice of base matters; a bulky, non-nucleophilic base is ideal as it minimizes its own potential side reactions.[7] Using a very strong base can promote di-sulfonylation of primary amines.

Q2: How can I synthesize a sulfonamide if my starting amine is very sterically hindered?

Steric hindrance dramatically slows the reaction rate by impeding the nucleophilic attack of the amine on the sulfur center.[6][7] To overcome this, you can:

  • Increase the temperature: Running the reaction at reflux in a suitable high-boiling solvent can provide the energy needed to overcome the steric barrier.[7]

  • Prolong the reaction time: Monitor the reaction closely over an extended period (24-48 hours or longer).

  • Use a less hindered sulfonylating agent: If the structure of your target molecule allows, using a smaller sulfonyl chloride (e.g., methanesulfonyl chloride vs. a bulky arylsulfonyl chloride) can help.[6]

Q3: My sulfonyl chloride is unstable or not commercially available. What are alternative methods for synthesizing sulfonamides?

While the sulfonyl chloride route is classic, several modern alternatives exist:

  • From Sulfonic Acids: Direct coupling of sulfonic acids or their sodium salts with amines can be achieved, often under microwave irradiation.[9]

  • From Thiols: Thiols can be converted to sulfonyl chlorides in situ via oxidative chlorination and then reacted with an amine in a one-pot procedure.[3][9]

  • Using SO₂ Surrogates: Reagents like DABSO (DABCO bis(sulfur dioxide)) can serve as a source of SO₂, enabling the synthesis of sulfonamides from aryl halides or diazonium salts in multi-component reactions.[10][11]

  • From Carboxylic Acids: Recent methods allow for the conversion of aromatic carboxylic acids into sulfonyl chlorides, which can then be aminated in a one-pot process.[12]

Q4: What are the best practices for purifying sulfonamides away from common side products?

Purification strategies depend on the properties of your product and the impurities.

  • Crystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent method for purification, especially for removing less-crystalline byproducts.[2][13]

  • Acid-Base Extraction: If your sulfonamide has an acidic N-H proton, it can be deprotonated with a base (like NaOH) to form a water-soluble salt. This allows you to wash away non-acidic organic impurities (like a di-sulfonylated byproduct) with an organic solvent. You can then re-acidify the aqueous layer to precipitate your purified sulfonamide.

  • Column Chromatography: This is a versatile method for separating products with different polarities, such as separating the desired monosulfonamide from the less polar di-sulfonylated product and the highly polar sulfonic acid byproduct.

Q5: Are there any specific safety concerns I should be aware of during sulfonamide synthesis?

Yes. Sulfonyl chlorides are reactive and moisture-sensitive.[14] The hydrolysis reaction can be exothermic, and on a large scale, the accumulation of unreacted sulfonyl chloride followed by rapid hydrolysis can pose a safety risk.[5] Always add reagents slowly and with adequate cooling.[5] Additionally, many reagents used, such as pyridine and chlorinated solvents, are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

Technical Support Center: Enhancing the Yield of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges and enhance the yield of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid in your experiments.

Introduction: The Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step process. The first step involves the chlorosulfonation of p-toluic acid to form the key intermediate, 3-chlorosulfonyl-4-methylbenzoic acid. This is a critical step where yield can be significantly impacted by reaction conditions. The second step is the sulfonamide formation through the reaction of the sulfonyl chloride intermediate with piperidine. Understanding the nuances of each step is paramount to optimizing the overall yield.

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation p_Toluic_Acid p-Toluic Acid Reaction_1 Chlorosulfonation Reaction p_Toluic_Acid->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_1 Intermediate 3-Chlorosulfonyl-4-methylbenzoic acid Reaction_1->Intermediate Reaction_2 Sulfonamide Formation Intermediate->Reaction_2 Piperidine Piperidine Piperidine->Reaction_2 Base Base (e.g., Pyridine, TEA) Base->Reaction_2 Final_Product This compound Reaction_2->Final_Product Purification Purification Final_Product->Purification Purification (Recrystallization)

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Chlorosulfonation of p-Toluic Acid

Q1: My yield of 3-chlorosulfonyl-4-methylbenzoic acid is consistently low. What are the likely causes?

A1: Low yields in this electrophilic aromatic substitution reaction are common and can often be traced back to several key factors:

  • Reagent Quality: Chlorosulfonic acid is highly reactive and susceptible to hydrolysis from atmospheric moisture, which forms sulfuric acid and HCl. Ensure you are using fresh, high-purity chlorosulfonic acid from a sealed container.

  • Reaction Temperature: Temperature control is critical. The reaction is typically exothermic. If the temperature rises uncontrollably, it can lead to side reactions and degradation of the starting material and product. A common procedure involves the gradual addition of p-toluic acid to chlorosulfonic acid while maintaining a low temperature (e.g., below 40°C), followed by a controlled heating period to drive the reaction to completion (e.g., up to 130°C).[1]

  • Reaction Time: Insufficient reaction time at the optimal temperature can lead to incomplete conversion. Conversely, prolonged heating can promote the formation of undesired byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Work-up Procedure: The quenching of the reaction mixture by pouring it onto ice is a critical step to precipitate the sulfonyl chloride product.[1] If not performed carefully, localized heating can occur, leading to product decomposition.

Q2: I am observing the formation of significant amounts of an insoluble solid during the reaction. What could this be?

A2: The formation of an insoluble solid could be due to the polymerization of the starting material or the formation of sulfone byproducts. This is often a result of excessive heating or the presence of impurities. A thorough analysis of the byproduct would be necessary for definitive identification.

Step 2: Sulfonamide Formation

Q3: The final yield of this compound is poor, even with a good yield of the sulfonyl chloride intermediate. What should I investigate?

A3: Low yields in the sulfonamide formation step are frequently linked to the following:

  • Hydrolysis of the Sulfonyl Chloride: The intermediate, 3-chlorosulfonyl-4-methylbenzoic acid, is highly sensitive to moisture and can readily hydrolyze back to the sulfonic acid, which is unreactive towards the amine.[2] It is crucial to use anhydrous solvents and handle the intermediate quickly in a dry environment.

  • Base Selection: An appropriate base is necessary to neutralize the HCl generated during the reaction. Common choices include pyridine or triethylamine (TEA). The strength and steric hindrance of the base can impact the reaction rate and yield.[3]

  • Stoichiometry: Ensure the correct molar ratios of the reactants. A slight excess of the amine (piperidine) and the base is often used to ensure complete conversion of the sulfonyl chloride.[2]

  • Addition Rate: Slow, dropwise addition of the sulfonyl chloride solution to the amine and base mixture, preferably at a reduced temperature (e.g., 0°C), can help to control the exothermicity of the reaction and minimize side reactions.[3]

Q4: My final product is difficult to purify and appears to be a mixture. What are the potential side products?

A4: The primary side product to consider is the sulfonic acid formed from the hydrolysis of the sulfonyl chloride intermediate. Another possibility is the formation of a bis-sulfonated product if there are other reactive sites on the starting material, although this is less likely in this specific synthesis. The presence of unreacted starting materials will also contribute to impurities.

Experimental Protocols

Protocol 1: Synthesis of 3-Chlorosulfonyl-4-methylbenzoic acid

Materials:

  • p-Toluic acid

  • Chlorosulfonic acid

  • Ice

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Carefully add chlorosulfonic acid (e.g., 5 molar equivalents) to the flask and cool it in an ice bath.

  • Slowly add p-toluic acid (1 molar equivalent) in portions to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 40°C.[1]

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 130°C.[1] Maintain this temperature for 2-3 hours, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring to precipitate the product.[1]

  • Filter the resulting solid, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum.

Protocol 2: Synthesis of this compound

Materials:

  • 3-Chlorosulfonyl-4-methylbenzoic acid

  • Piperidine

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (for work-up)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine (e.g., 1.2 equivalents) and a base like pyridine or TEA (e.g., 1.5 equivalents) in an anhydrous solvent such as DCM or THF.[2][3]

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the 3-chlorosulfonyl-4-methylbenzoic acid (1 equivalent) in a minimal amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution with continuous stirring over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quench the reaction with water and acidify the aqueous layer with HCl to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry.

Data Presentation: Troubleshooting Summary

Problem Potential Cause Recommended Action Reference
Low Yield in Step 1 Hydrolysis of chlorosulfonic acidUse fresh, high-purity reagent.
Poor temperature controlMaintain low temperature during addition, then control heating.[1]
Incomplete reactionMonitor reaction by TLC/HPLC and ensure sufficient reaction time.
Low Yield in Step 2 Hydrolysis of sulfonyl chlorideUse anhydrous solvents and handle in a dry environment.[2]
Inappropriate baseScreen different bases (e.g., Pyridine, TEA).[3]
Incorrect stoichiometryUse a slight excess of amine and base.[2]
Purification Issues Presence of sulfonic acid byproductOptimize reaction conditions to prevent hydrolysis.
Unreacted starting materialsEnsure complete reaction by monitoring progress.

Diagram: Troubleshooting Logic

Troubleshooting_Logic Start Low Final Yield Check_Step1_Yield Check Yield of 3-Chlorosulfonyl-4-methylbenzoic acid Start->Check_Step1_Yield Troubleshoot_Step1 Troubleshoot Step 1: - Reagent Quality - Temperature Control - Reaction Time Check_Step1_Yield->Troubleshoot_Step1 Low Check_Step2_Conditions Proceed to Step 2 Troubleshooting Check_Step1_Yield->Check_Step2_Conditions Good Analyze_Purity Analyze Final Product Purity (TLC, HPLC, NMR) Troubleshoot_Step1->Analyze_Purity Troubleshoot_Step2 Troubleshoot Step 2: - Anhydrous Conditions - Base Selection - Stoichiometry - Addition Rate Check_Step2_Conditions->Troubleshoot_Step2 Troubleshoot_Step2->Analyze_Purity Optimize_Purification Optimize Purification: - Recrystallization Solvent - pH Adjustment during work-up Analyze_Purity->Optimize_Purification Impure Success Improved Yield Analyze_Purity->Success Pure Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low yield issues.

References

Preventing degradation of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. We will explore the key degradation pathways and provide actionable troubleshooting advice and validated protocols to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding Compound Stability

Q1: I'm observing a loss of purity or potency in my prepared solutions of this compound over time. What are the most likely causes of degradation?

A1: The degradation of this molecule is primarily governed by its two key functional groups: the sulfonamide and the benzoic acid . The most common degradation pathways in an experimental setting are hydrolysis and photodegradation.

  • Hydrolysis: The sulfonamide bond (the link between the sulfonyl group and the piperidine ring) is susceptible to cleavage under certain pH conditions, particularly in acidic environments. This is often the primary cause of degradation in aqueous solutions.[1][2] Studies on various sulfonamides show that hydrolysis is a significant abiotic degradation process.[1]

  • Photodegradation: The aromatic benzoic acid core can be sensitive to light, particularly UV radiation. Exposure can lead to the formation of reactive species and subsequent degradation.[3][4] While this is a lesser concern under standard laboratory lighting, direct or prolonged exposure should be avoided.[5]

Below is a diagram illustrating the primary hydrolytic cleavage site.

G cluster_0 Primary Degradation Pathway: Hydrolysis Parent This compound Deg1 4-Methyl-3-sulfobenzoic acid Parent->Deg1  Hydrolysis (S-N Bond Cleavage)  Catalyzed by H+ Deg2 Piperidine Parent->Deg2  Hydrolysis (S-N Bond Cleavage)  Catalyzed by H+

Caption: Potential hydrolytic degradation of the parent compound.

Section 2: Core Stability Factors & Troubleshooting

This section provides a systematic approach to identifying and resolving stability issues. Use the following workflow to diagnose your specific problem.

Caption: Troubleshooting workflow for diagnosing degradation issues.

Q2: What is the optimal pH for preparing and storing solutions of this compound?

A2: The optimal pH range is neutral to slightly alkaline (pH 7.0 to 9.0) . This recommendation is based on balancing two factors: sulfonamide stability and benzoic acid solubility.

  • Expertise & Causality: Sulfonamides are generally most stable at a neutral or alkaline pH.[1][2] Under acidic conditions, the nitrogen atom in the sulfonamide can become protonated, making the sulfur-nitrogen bond more susceptible to hydrolytic cleavage. Conversely, the benzoic acid moiety has low solubility in acidic or neutral water but becomes significantly more soluble in alkaline conditions as it deprotonates to form the highly soluble benzoate salt.[6][7] A pH of 7.0-9.0 provides an excellent compromise, ensuring the sulfonamide is stable while the entire molecule is sufficiently soluble.

Q3: What is the best solvent for my stock solution?

A3: For a high-concentration stock solution, using an organic solvent like DMSO or Ethanol is recommended. For aqueous working solutions, a buffered system is critical.

  • Expertise & Causality: Organic solvents like DMSO minimize the presence of water, thereby inhibiting the primary hydrolytic degradation pathway. For subsequent dilution into aqueous media for experiments, it is crucial to use a buffer system (e.g., PBS or Tris) adjusted to the optimal pH range of 7.0-9.0. This prevents the stock solution from being diluted into an unbuffered, potentially acidic aqueous environment.

Q4: How should I store my solutions in terms of temperature and light?

A4: All solutions should be stored protected from light and at reduced temperatures .

  • Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice.[5] Avoid repeated freeze-thaw cycles, which can accelerate degradation. While many drugs are stored at room temperature, elevated temperatures can increase the rate of hydrolysis.[8][9]

  • Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.[8] As a general good practice for aromatic compounds, protection from light is a simple and effective way to prevent potential photodegradation.[5]

ParameterRecommendationRationale
pH 7.0 - 9.0Maximizes sulfonamide stability and ensures benzoic acid solubility.[1][6]
Solvent (Stock) DMSO, EthanolMinimizes water content to prevent hydrolysis.
Solvent (Working) Buffered Saline (e.g., PBS)Maintains optimal pH during experiments.
Temperature 2-8°C (short-term), -20°C or -80°C (long-term)Slows the rate of all chemical degradation reactions.[10]
Light Protect from light (use amber vials)Prevents potential photodegradation of the aromatic ring.[8]
Section 3: Practical Protocols

Protocol 1: Preparation of a Stable Aqueous Working Solution

This protocol is designed to create a working solution with maximized stability for use in typical cell-based or biochemical assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 10X Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, purified water

  • Sterile 1.0 M NaOH and 1.0 M HCl for pH adjustment

  • Calibrated pH meter

  • Sterile amber or foil-wrapped microcentrifuge tubes

Methodology:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of the compound.

    • Dissolve in a minimal volume of anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.

    • Aliquot the stock solution into amber, tightly sealed vials and store at -20°C or -80°C.

  • Prepare Working Buffer:

    • Prepare 1X PBS by diluting the 10X stock with sterile, purified water.

    • Verify the pH is 7.4. If your final solution requires a different pH, adjust the buffer to your target pH (within the 7.0-9.0 range) using 1.0 M NaOH or HCl.

  • Prepare Final Working Solution:

    • On the day of the experiment, thaw one aliquot of the DMSO stock solution.

    • Perform a serial dilution by adding the stock solution to the prepared, pH-adjusted 1X PBS to achieve your final desired concentration.

    • Self-Validation Check: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent effects in your assay.

  • Storage of Working Solution:

    • Keep the working solution on ice and protected from light throughout the experiment.

    • Discard any unused working solution at the end of the day. Do not re-freeze diluted aqueous solutions.

Protocol 2: Rapid Forced Degradation Study

This workflow helps you confirm the compound's sensitivities in your specific solution matrix. It involves exposing the compound to stress conditions and analyzing the outcome by a suitable method like HPLC.

Methodology:

  • Preparation: Prepare a solution of your compound in your intended experimental buffer at a known concentration (e.g., 100 µM).

  • Stress Conditions: Aliquot the solution into separate, clearly labeled amber vials for each condition.

    • Acid Stress: Adjust pH to 3.0 with 0.1 M HCl.

    • Base Stress: Adjust pH to 10.0 with 0.1 M NaOH.

    • Heat Stress: Incubate a sample at 60°C.[8]

    • Light Stress: Expose a sample to direct, broad-spectrum laboratory light (or a UV lamp if available).

    • Control: Keep one sample at 2-8°C, protected from light, at the target experimental pH (e.g., 7.4).

  • Incubation: Incubate all samples for a set period (e.g., 24 or 48 hours).

  • Analysis:

    • Neutralize the pH of the acid and base stress samples.

    • Analyze all samples, including the control, by a stability-indicating method (e.g., Reverse-Phase HPLC with UV detection).

  • Interpretation: Compare the peak area of the parent compound in the stressed samples to the control. A significant decrease in the parent peak area, especially with the appearance of new peaks, confirms degradation under that specific condition. This validates the storage recommendations provided.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important molecule. Our approach is grounded in extensive field experience and established chemical principles to ensure the successful and efficient synthesis of your target compound.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. This guide will address two of the most probable synthetic routes, outlining potential challenges and providing robust solutions for each.

The Two Primary Synthetic Routes:

  • Route A: Begins with the chlorosulfonation of p-toluic acid, followed by amidation with piperidine.

  • Route B: Starts with the chlorosulfonation of toluene, followed by amidation with piperidine, and concludes with the oxidation of the methyl group to a carboxylic acid.

Each route presents a unique set of challenges. This guide will break down the troubleshooting for each critical step.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies, the following diagrams illustrate the two primary routes for the synthesis of this compound.

Synthetic_Pathway_A p_toluic_acid p-Toluic Acid intermediate_A 3-(Chlorosulfonyl)- 4-methylbenzoic acid p_toluic_acid->intermediate_A Chlorosulfonic Acid final_product 4-Methyl-3-(piperidine-1- sulfonyl)benzoic acid intermediate_A->final_product Piperidine, Base

Caption: Route A: Chlorosulfonation of p-toluic acid followed by amidation.

Synthetic_Pathway_B toluene Toluene intermediate_B1 4-Methyl-3- (chlorosulfonyl)toluene toluene->intermediate_B1 Chlorosulfonic Acid intermediate_B2 1-((2-Methyl-5-tolyl)sulfonyl) piperidine intermediate_B1->intermediate_B2 Piperidine, Base final_product 4-Methyl-3-(piperidine-1- sulfonyl)benzoic acid intermediate_B2->final_product Oxidation (e.g., KMnO4)

Caption: Route B: Synthesis starting from toluene, followed by oxidation.

Troubleshooting Guide: A Step-by-Step Analysis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Troubleshooting for Route A

Step 1: Chlorosulfonation of p-Toluic Acid

Question 1: My chlorosulfonation of p-toluic acid is giving a low yield of the desired 3-(chlorosulfonyl)-4-methylbenzoic acid. What are the likely causes and how can I improve it?

Answer:

Low yields in this step are common and can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Chlorosulfonation of an electron-deficient ring like p-toluic acid can be sluggish.[1]

    • Solution: Increase the reaction time or temperature. However, be cautious as higher temperatures can lead to side product formation. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time.

  • Side Reactions: The primary side reaction is the formation of the sulfonic acid by hydrolysis of the sulfonyl chloride during work-up.[2]

    • Solution: Ensure all glassware is scrupulously dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During work-up, use ice-cold water and minimize the contact time of the sulfonyl chloride with the aqueous phase.

  • Excess Chlorosulfonic Acid: While an excess of chlorosulfonic acid is necessary to drive the reaction, a very large excess can complicate the work-up and lead to the formation of sulfones as byproducts.[2]

    • Solution: Optimize the stoichiometry of chlorosulfonic acid. A 3-5 fold excess is a good starting point for optimization.

  • Work-up Losses: The product may be lost during the extraction and isolation process.

    • Solution: After quenching the reaction on ice, ensure the pH is acidic before extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery.

Question 2: I am observing the formation of a significant amount of an insoluble white solid during the reaction. What is this and how can I prevent it?

Answer:

The insoluble white solid is likely the sulfonic acid, formed by the reaction of the sulfonyl chloride with any trace moisture.

  • Prevention: As mentioned above, it is critical to maintain anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. The chlorosulfonic acid should be of high quality and freshly opened or properly stored to prevent moisture absorption.

Step 2: Amidation with Piperidine

Question 3: The reaction of 3-(chlorosulfonyl)-4-methylbenzoic acid with piperidine is slow and incomplete. What could be the issue?

Answer:

Several factors can contribute to a sluggish amidation reaction:

  • Insufficient Base: The reaction generates HCl, which can protonate the piperidine, rendering it non-nucleophilic.[3]

    • Solution: Ensure at least two equivalents of piperidine are used – one to react with the sulfonyl chloride and one to act as a base to neutralize the HCl. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be added.

  • Steric Hindrance: While not extreme, there is some steric hindrance around the sulfonyl chloride group.

    • Solution: Gentle heating (e.g., 40-50 °C) can help to increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Poor Solubility: The starting material may not be fully soluble in the reaction solvent.

    • Solution: Choose a solvent in which both the sulfonyl chloride and piperidine are soluble. Dichloromethane, THF, or acetonitrile are good choices.

Question 4: My final product is contaminated with unreacted starting material and other impurities. How can I improve the purity?

Answer:

Purification of the final product can be challenging due to its amphoteric nature (containing both an acidic carboxylic acid and a basic piperidine ring, albeit as part of a neutral sulfonamide).

  • Work-up: After the reaction is complete, a careful work-up is essential.

    • Quench the reaction with water.

    • Acidify the mixture with dilute HCl (e.g., 1M) to a pH of ~2-3. This will protonate any excess piperidine and the product's carboxylate, making them soluble in the aqueous phase, while unreacted starting material may precipitate or remain in the organic phase.

    • Extract with an organic solvent to remove non-polar impurities.

    • Adjust the pH of the aqueous phase to the isoelectric point of the product (which will need to be determined experimentally, but is likely to be around pH 4-5) to precipitate the pure product.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or acetone/water mixture.[4][5]

Part 2: Troubleshooting for Route B

Step 1 & 2: Chlorosulfonation of Toluene and Amidation with Piperidine

The troubleshooting for these steps is similar to that described for Route A, with the key difference being that the starting material (toluene) is more reactive and less sterically hindered than p-toluic acid, generally leading to a more straightforward chlorosulfonation.

Step 3: Oxidation of the Methyl Group

Question 5: The oxidation of the methyl group on 1-((2-methyl-5-tolyl)sulfonyl)piperidine is giving low yields of the desired carboxylic acid. What are the common problems?

Answer:

The oxidation of a methyl group on an electron-deficient aromatic ring can be challenging.[6]

  • Reaction Conditions: The sulfonamide group is electron-withdrawing, which deactivates the ring and makes the benzylic protons less susceptible to oxidation.

    • Solution: Harsh oxidation conditions are typically required. Potassium permanganate (KMnO₄) under basic conditions followed by acidification is a common method.[7][8] The reaction often requires elevated temperatures and prolonged reaction times.

  • Over-oxidation: While the aromatic ring is relatively stable, over-oxidation can lead to ring cleavage under very harsh conditions, although this is less common.

    • Solution: Carefully control the temperature and the amount of oxidizing agent. Add the KMnO₄ portion-wise to avoid a rapid exotherm.

  • Incomplete Reaction: The reaction may stall before all the starting material is consumed.

    • Solution: Ensure vigorous stirring, as this is often a heterogeneous reaction. A phase-transfer catalyst can sometimes improve the reaction rate and yield.

  • Work-up Issues: The work-up for KMnO₄ oxidations can be cumbersome.

    • Solution: After the reaction, the manganese dioxide (MnO₂) byproduct must be removed. This is typically done by filtration. The filtrate is then acidified to precipitate the carboxylic acid. Washing the MnO₂ cake thoroughly with hot water can help to recover any adsorbed product.

Question 6: I am concerned about the stability of the piperidinylsulfonyl group under strong oxidizing conditions. Is this a valid concern?

Answer:

Yes, this is a valid consideration. While sulfonamides are generally robust, the piperidine ring could potentially be susceptible to oxidation under harsh conditions.

  • Mitigation Strategies:

    • Careful Control of Conditions: Use the mildest effective conditions (temperature, concentration of oxidant) to achieve the desired transformation.

    • Alternative Oxidants: While KMnO₄ is common, other oxidants could be explored, such as nitric acid or catalytic oxidation with a cobalt or manganese catalyst and air/oxygen, although these may require more specialized equipment for scale-up.[9]

    • Monitoring: Closely monitor the reaction for the appearance of byproducts using techniques like LC-MS to identify any degradation of the sulfonamide moiety.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, A or B, is generally preferred for scale-up?

A1: Route A is often preferred for several reasons. Performing the oxidation step on a simple, commercially available starting material (p-toluic acid to its sulfonyl chloride, if not commercially available) is generally more straightforward than oxidizing a more complex intermediate later in the synthesis. The final amidation step is typically high-yielding and clean. Route B introduces the challenge of oxidizing a molecule with a complex functional group already installed, which can lead to lower yields and more complex purification.

Q2: What are the key safety considerations when working with chlorosulfonic acid on a larger scale?

A2: Chlorosulfonic acid is a highly corrosive and reactive substance. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, a lab coat, and full-face protection.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reaction Quenching: The quenching of chlorosulfonic acid with water is highly exothermic and releases large volumes of HCl gas. This must be done slowly and with efficient cooling (e.g., adding the reaction mixture to a large excess of ice). Ensure adequate venting for the HCl gas.

  • Moisture Sensitivity: Keep away from moisture to prevent uncontrolled reactions.

Q3: How can I effectively monitor the progress of these reactions?

A3:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for qualitative monitoring of most steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid for the carboxylic acid-containing compounds) and visualize under UV light.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis and to track the formation of impurities during scale-up, HPLC is the preferred method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check the conversion of starting materials and confirm the structure of intermediates and the final product.

Q4: What are the most common impurities I should look for in my final product?

A4:

  • Starting Materials: Unreacted starting materials from the final step (e.g., 3-(chlorosulfonyl)-4-methylbenzoic acid in Route A).

  • Sulfonic Acid: The corresponding sulfonic acid from hydrolysis of the sulfonyl chloride intermediate.

  • Di-substituted Products: Depending on the reaction conditions, di-sulfonated or other regioisomers may form in small amounts.

  • Oxidation Byproducts: In Route B, byproducts from incomplete oxidation (e.g., the corresponding alcohol or aldehyde) or side reactions may be present.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the synthesis of this compound via Route A.

Protocol 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid (Intermediate A)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a dilute NaOH solution), add chlorosulfonic acid (3.0 eq.).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of p-Toluic Acid: Slowly add solid p-toluic acid (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude 3-(chlorosulfonyl)-4-methylbenzoic acid, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: In a round-bottom flask, dissolve the crude 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Piperidine: In a separate flask, dissolve piperidine (2.2 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the sulfonyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC shows completion.

  • Work-up:

    • Add water to the reaction mixture.

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Separate the layers. Extract the aqueous layer with DCM to remove any remaining non-polar impurities.

    • Carefully adjust the pH of the aqueous layer to ~4.5 with a dilute base (e.g., 1M NaOH). The product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the product from an ethanol/water mixture.

Data Presentation

ParameterRoute ARoute B
Starting Material p-Toluic AcidToluene
Number of Steps 23
Key Challenge Chlorosulfonation of a deactivated ringOxidation of a complex intermediate
Typical Overall Yield Moderate to GoodPotentially Lower
Purification Acid-base extraction, recrystallizationMore complex due to potential oxidation byproducts

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield or Purity Issue step_check Identify Problematic Step (TLC/HPLC of Intermediates) start->step_check chlorosulfonation Chlorosulfonation Issue? step_check->chlorosulfonation amidation Amidation Issue? chlorosulfonation->amidation No c_q1 Incomplete Reaction? chlorosulfonation->c_q1 Yes oxidation Oxidation Issue? (Route B) amidation->oxidation No a_q1 Slow/Incomplete Reaction? amidation->a_q1 Yes purification Purification Issue? oxidation->purification No o_q1 Low Conversion? oxidation->o_q1 Yes p_q1 Impure Final Product? purification->p_q1 Yes c_a1 Increase Time/Temp Monitor Progress c_q1->c_a1 Yes c_q2 Side Reactions (Hydrolysis)? c_q1->c_q2 No c_a2 Ensure Anhydrous Conditions Rapid Cold Work-up c_q2->c_a2 Yes a_a1 Add More Base (Piperidine/Et3N) Gently Heat a_q1->a_a1 Yes a_q2 Poor Solubility? a_q1->a_q2 No a_a2 Change Solvent a_q2->a_a2 Yes o_a1 Increase Temp/Time Ensure Vigorous Stirring Consider Phase-Transfer Catalyst o_q1->o_a1 Yes o_q2 Side Reactions? o_q1->o_q2 No o_a2 Use Milder Conditions Monitor by LC-MS o_q2->o_a2 Yes p_a1 Optimize pH for Precipitation Recrystallize from Different Solvents p_q1->p_a1

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors: Benchmarking 4-Methyl-3-(piperidine-1-sulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a vast array of physiological processes.[1] These enzymes are prolific catalysts, primarily facilitating the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is critical for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[2] In humans, at least 15 different CA isoforms have been identified, each with a distinct tissue distribution and subcellular localization. This diversity makes them attractive and druggable targets for a spectrum of therapeutic interventions.

The inhibition of specific CA isoforms has proven to be a successful strategy in the management of various diseases. For instance, inhibitors of CAs are employed as diuretics, anti-glaucoma agents, antiepileptics, and are even being explored as anti-cancer and anti-obesity treatments.[2][3] The therapeutic efficacy of these inhibitors is rooted in their ability to modulate the physiological processes governed by the targeted CA isoforms.

This guide provides a comprehensive comparison of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, a benzenesulfonamide derivative, with established carbonic anhydrase inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide. While direct experimental inhibitory data for this compound is not extensively available in public literature, this guide will leverage established structure-activity relationships (SAR) of analogous compounds to provide a scientifically grounded perspective on its potential efficacy. This analysis is supported by a detailed examination of the inhibitory profiles of the comparator drugs against key human carbonic anhydrase (hCA) isoforms, alongside detailed experimental protocols for assessing inhibitor potency.

Mechanism of Action: The Sulfonamide Blueprint for Inhibition

The primary mechanism by which sulfonamide-based inhibitors, including the compounds discussed in this guide, exert their effect is through direct interaction with the zinc ion (Zn²⁺) at the active site of the carbonic anhydrase enzyme.[4] The active site is characterized by this zinc ion, which is coordinated by three histidine residues and a water molecule or hydroxide ion. The zinc ion polarizes the coordinated water molecule, lowering its pKa and facilitating the formation of a hydroxide ion, which acts as a potent nucleophile to attack the carbon dioxide substrate.

Sulfonamide inhibitors, in their deprotonated (anionic) form (R-SO₂NH⁻), act as a transition state analog, binding to the Zn²⁺ ion and displacing the catalytic water/hydroxide species. This coordination to the zinc ion is a hallmark of the sulfonamide class of CA inhibitors and is the foundation of their inhibitory action.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Bound_Inhibitor R-SO₂NH⁻ H2O->Bound_Inhibitor Displacement Inhibitor R-SO₂NH⁻ Sulfonamide Anion Inhibited_Zn Zn²⁺ Inhibitor->Inhibited_Zn Binding Inhibited_His1 His Inhibited_Zn->Inhibited_His1 Inhibited_His2 His Inhibited_Zn->Inhibited_His2 Inhibited_His3 His Inhibited_Zn->Inhibited_His3 Inhibited_Zn->Bound_Inhibitor

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Comparative Analysis of Inhibitor Potency

The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a higher inhibitory potency. The following table summarizes the Kᵢ values of Acetazolamide, Dorzolamide, and Brinzolamide against several key human carbonic anhydrase isoforms.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 250[5]12[6]74[6]25.8[7]5.7[7]
Dorzolamide >10000[7]9.0[7]8500[7]52.0[7]3.5[7]
Brinzolamide 15.0[7]9.0[7]-45.0[7]3.5[7]

Note: Kᵢ values can vary between different studies and experimental conditions. It is crucial to consider the specific assay conditions when comparing data from various sources.

Analysis of Comparator Inhibitors:
  • Acetazolamide: As a first-generation CA inhibitor, Acetazolamide exhibits broad-spectrum activity, inhibiting multiple CA isoforms with nanomolar efficacy.[5][6][7] Its lack of significant isoform selectivity contributes to its systemic side effects when administered orally.

  • Dorzolamide: Developed as a topical anti-glaucoma agent, Dorzolamide shows high potency against hCA II, the primary isoform involved in aqueous humor secretion.[7][8] It displays significantly weaker inhibition against hCA I, which is thought to reduce certain side effects.[8]

  • Brinzolamide: Similar to Dorzolamide, Brinzolamide is a potent inhibitor of hCA II and is used topically for glaucoma.[7][9] It also demonstrates potent inhibition of other isoforms like hCA XII.[7]

Structure-Activity Relationship and Predicted Performance of this compound:

While direct experimental data for this compound is lacking, we can infer its potential inhibitory profile based on the well-established structure-activity relationships of benzenesulfonamide inhibitors.[10][11][12][13]

The core structure consists of a benzoic acid scaffold with a sulfonamide group. The key variations in the target molecule are the methyl group on the benzene ring and the piperidine ring attached to the sulfonyl group.

  • The Benzoic Acid Moiety: The carboxylic acid group can contribute to the overall physicochemical properties of the molecule, including its solubility and potential for additional interactions within the active site or with surrounding residues. Studies on related benzoic acid sulfonamide derivatives have shown that this moiety can influence inhibitory activity.[3][12]

  • The Methyl Group: The methyl group at the 4-position of the benzoic acid ring is an electron-donating group. The electronic properties of the aromatic ring can influence the acidity of the sulfonamide proton, which is critical for its binding to the zinc ion.[14]

  • The Piperidine Ring: The "tail" of the sulfonamide inhibitor, in this case, the piperidine ring, plays a crucial role in determining isoform selectivity.[9] The size, shape, and hydrophobicity of this group influence how the inhibitor interacts with amino acid residues lining the active site cavity, which varies between different CA isoforms.[10][13] Studies on benzenesulfonamides with various cyclic amine tails have demonstrated a wide range of inhibitory potencies and selectivities.[4][15][16] The piperidine ring provides a bulky, hydrophobic tail that could lead to potent inhibition of certain isoforms by occupying hydrophobic pockets within the active site.

Based on these structural features, it is plausible that This compound would exhibit inhibitory activity against various carbonic anhydrase isoforms. Its potency and selectivity profile would be highly dependent on how the piperidine tail interacts with the specific residues of the different CA active sites. It is likely to be a more potent inhibitor of isoforms with more accommodating hydrophobic regions in their active sites. However, without experimental validation, this remains a well-informed hypothesis.

Experimental Protocols for Efficacy Determination

The determination of the inhibitory potency of carbonic anhydrase inhibitors is crucial for their evaluation. The two most common methods cited in the literature are the stopped-flow CO₂ hydrase assay and the colorimetric esterase assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the direct physiological reaction of CO₂ hydration catalyzed by carbonic anhydrase.[17][18][19]

Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The reaction is initiated by rapidly mixing a CO₂-saturated solution with a buffer solution containing the enzyme and a pH indicator. The change in absorbance of the pH indicator is monitored over a very short time scale using a stopped-flow spectrophotometer. The initial rate of the reaction is determined, and from this, the inhibitory potency (Kᵢ) of a compound can be calculated.

Syringe1 Syringe A: Buffer, CA Enzyme, Inhibitor, pH Indicator Mixing_Chamber Rapid Mixing Chamber Syringe1->Mixing_Chamber Syringe2 Syringe B: CO₂-Saturated Solution Syringe2->Mixing_Chamber Observation_Cell Observation Cell Mixing_Chamber->Observation_Cell Spectrophotometer Spectrophotometer (records absorbance change) Observation_Cell->Spectrophotometer Data_Analysis Data Analysis (Calculate Kᵢ) Spectrophotometer->Data_Analysis

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-SO₄, pH 8.3) containing a pH indicator (e.g., phenol red).[17]

    • Prepare a stock solution of the carbonic anhydrase enzyme in a suitable buffer.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas into chilled, deionized water.[17]

  • Instrument Setup:

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).

    • Set the spectrophotometer to monitor the absorbance at the wavelength of maximum absorbance change for the chosen pH indicator (e.g., 570 nm for phenol red).[17]

  • Assay Procedure:

    • Load one syringe of the stopped-flow instrument with the buffer solution containing the CA enzyme, the pH indicator, and the inhibitor at various concentrations (or solvent control).

    • Load the second syringe with the CO₂-saturated water.

    • Initiate the rapid mixing of the two solutions. The instrument will record the change in absorbance over time as the pH of the solution changes due to the enzymatic reaction.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance versus time curve.

    • Plot the initial rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.

Colorimetric Esterase Activity Assay

This is a simpler, more accessible method that is well-suited for high-throughput screening of potential CA inhibitors.[20][21][22]

Principle: This assay utilizes the esterase activity of carbonic anhydrase. The enzyme can catalyze the hydrolysis of p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product). The rate of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 400-405 nm.[20][21] The presence of a CA inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris buffer, pH 7.4).[20]

    • Prepare a stock solution of the carbonic anhydrase enzyme.

    • Prepare a stock solution of the inhibitor in a suitable solvent.

    • Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a solvent such as acetonitrile or DMSO.[20]

  • Assay Procedure (96-well plate format):

    • To the wells of a microplate, add the assay buffer, the CA enzyme, and the inhibitor at various concentrations (or solvent control).

    • Pre-incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 10-15 minutes).[20]

    • Initiate the reaction by adding the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm in a kinetic mode using a microplate reader for a set period (e.g., 30-60 minutes).[21]

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the absorbance versus time plot for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

This compound, as a benzenesulfonamide derivative, holds theoretical potential as a carbonic anhydrase inhibitor. Its structural features, particularly the piperidine tail, suggest that it could exhibit potent and potentially selective inhibition against certain CA isoforms. However, without empirical data, its performance relative to established inhibitors like Acetazolamide, Dorzolamide, and Brinzolamide remains speculative.

This guide has provided a framework for understanding the key parameters of carbonic anhydrase inhibition and the experimental methodologies required for a robust evaluation. The provided data for the comparator drugs highlights the nuances of isoform-specific inhibition and the therapeutic advantages that can be gained through targeted drug design. For researchers and drug development professionals, the path forward for a compound like this compound would necessitate its synthesis and subsequent evaluation using the detailed protocols outlined herein. Such experimental validation is paramount to elucidating its true potential as a modulator of carbonic anhydrase activity and its prospective therapeutic applications.

References

A Technical Guide to the Structure-Activity Relationship of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid and its analogs. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents comparative data, and details experimental protocols to facilitate further investigation and application of this chemical scaffold.

Introduction: The Significance of the Sulfonamide-Benzoic Acid Scaffold

The this compound core represents a privileged structure in medicinal chemistry. It combines a sulfonamide group, known for its diverse biological activities including enzyme inhibition, with a benzoic acid moiety, a common pharmacophore that can interact with various biological targets.[1] The piperidine ring introduces a degree of conformational flexibility and provides a vector for further chemical modification. This unique combination of functional groups makes this scaffold a promising starting point for the development of novel therapeutic agents.

While extensive research has been conducted on broader classes of sulfonamides and benzoic acid derivatives, this guide will focus on the specific SAR of the this compound series, drawing comparisons with closely related analogs to elucidate the key structural determinants of biological activity.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs can be systematically dissected by considering modifications to three key regions of the molecule: the benzoic acid ring, the sulfonamide linker, and the piperidine moiety.

dot

Caption: Key regions for SAR analysis of the core scaffold.

The Benzoic Acid Ring: A Key Anchor

The benzoic acid group is a critical component for the biological activity of this series. Its carboxylate group can act as a hydrogen bond acceptor or participate in ionic interactions with receptor sites. The relative positions of the methyl and piperidine-1-sulfonyl groups are crucial for orienting the molecule within a binding pocket.

  • Methyl Group at Position 4: This group likely plays a role in van der Waals interactions and may influence the overall electronic properties of the aromatic ring. Shifting or replacing this group with bulkier or more electron-withdrawing substituents could significantly impact binding affinity.

  • Sulfonamide at Position 3: The placement of the sulfonamide at the meta position relative to the carboxylic acid defines the spatial relationship between these two key functional groups. This geometry is often critical for fitting into specific enzyme active sites.

The Piperidine Moiety: Modulator of Potency and Properties

The piperidine ring offers a versatile handle for modifying the physicochemical properties and potency of the analogs.

  • Substitution on the Piperidine Ring: The introduction of substituents on the piperidine ring can have a profound effect on activity. For instance, the presence of a methyl group on the piperidine, as in 4-methyl-3-(4-methylpiperidine-1-sulfonyl)benzoic acid, can enhance lipophilicity and potentially lead to improved cell permeability and potency.[2]

  • Ring Analogs: Replacing the piperidine with other cyclic amines, such as piperazine or morpholine, can alter the basicity and hydrogen bonding capacity of this part of the molecule, thereby influencing target selectivity and pharmacokinetic profiles. For example, piperazine sulfonamide derivatives have been investigated as potential DPP-IV inhibitors.[3]

The Sulfonamide Linker: The Reactive Center

The sulfonamide group is a cornerstone of the biological activity of this class of compounds. The nitrogen atom can act as a hydrogen bond donor, while the sulfonyl group can act as a hydrogen bond acceptor. This functionality is a well-established zinc-binding group in metalloenzymes.[1]

Comparative Analysis of Biological Activity

While specific data for this compound is limited in publicly available literature, we can infer its potential activity by examining closely related analogs. A key area of interest for sulfonamides bearing a piperidine nucleus is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.[4]

A study on a structurally similar compound, 4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, revealed competitive inhibition of acetylcholinesterase with an IC50 value of 0.63 μM.[5] This suggests that the this compound scaffold is a promising starting point for the development of potent AChE inhibitors.

CompoundStructureTarget EnzymeInhibition TypeIC50 (μM)Reference
Analog 1 4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acidAcetylcholinesteraseCompetitive0.63[5]
Hypothetical Activity of Topic Compound This compoundAcetylcholinesteraseCompetitiveTBD-

TBD: To be determined

The key difference between Analog 1 and the topic compound is the presence of a piperazine ring instead of a piperidine ring. The additional nitrogen atom in the piperazine ring could influence the compound's basicity and interaction with the enzyme's active site. Further experimental validation is required to determine the precise inhibitory potency of this compound.

Experimental Protocols

To facilitate further research and validation of the biological activity of these analogs, the following experimental protocols are provided.

Synthesis of this compound Analogs

The synthesis of the title compound and its analogs can be achieved through a multi-step process, generally starting from a substituted benzoic acid.

dot

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation A Substituted Benzoic Acid C Sulfonyl Chloride Intermediate A->C Reaction B Chlorosulfonic Acid E Final Product C->E Reaction D Piperidine Analog

Caption: General synthetic workflow for the target compounds.

Step 1: Chlorosulfonation of the Starting Benzoic Acid

  • To a stirred solution of the appropriate 4-methylbenzoic acid derivative in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

Step 2: Formation of the Sulfonamide

  • Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., dichloromethane).

  • To this solution, add the desired piperidine analog and a base (e.g., triethylamine) at 0°C.

  • Stir the reaction mixture at room temperature for several hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final this compound analog.

In Vitro Enzyme Inhibition Assay (Example: Acetylcholinesterase)

This protocol is based on the Ellman's method for determining cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microplate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel enzyme inhibitors, particularly targeting cholinesterases. The available data on structurally related analogs provides a strong rationale for its potential efficacy. The systematic exploration of the structure-activity relationship, focusing on modifications of the benzoic acid ring, the piperidine moiety, and the sulfonamide linker, will be crucial for optimizing the potency and selectivity of this compound class.

Future research should focus on:

  • Synthesis and Biological Screening: A focused library of analogs should be synthesized to comprehensively map the SAR. These compounds should be screened against a panel of relevant biological targets.

  • Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these inhibitors and guide the design of more potent analogs.

  • Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.

By combining synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of this compound analogs can be unlocked.

References

A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance, the robust validation of novel compounds is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the antimicrobial efficacy of new chemical entities. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying scientific principles and the logic that underpins a rigorous validation process. Our objective is to construct a self-validating system of experiments that provides a clear and reliable assessment of a compound's potential.

The development of new antimicrobial agents is a challenging endeavor, marked by scientific, economic, and regulatory hurdles.[1][2][3][4][5] A successful journey from the laboratory to the clinic hinges on a meticulously planned and executed preclinical evaluation. This guide will walk you through the critical in vitro and in vivo assays that form the cornerstone of this evaluation, emphasizing the standards set forth by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]

The Foundational Triumvirate: MIC, MBC, and Time-Kill Kinetics

The initial characterization of a novel antimicrobial compound revolves around three key in vitro parameters: the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and its time-kill kinetics. These assays provide a quantitative measure of the compound's potency and its mode of action (bacteriostatic versus bactericidal).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[10] It is the most fundamental measure of a compound's in vitro activity. The internationally recognized gold standard for MIC determination is the broth microdilution method, as detailed in CLSI document M07.[11][12]

The Causality Behind the Broth Microdilution Method:

The choice of the broth microdilution method is predicated on its ability to provide a quantitative result in a standardized and reproducible manner. The use of a 96-well microtiter plate format allows for the simultaneous testing of multiple concentrations of the compound against a specific bacterial strain, as well as the inclusion of essential controls.

A Self-Validating System:

A properly conducted MIC assay is a self-validating system. The inclusion of a growth control (no antimicrobial agent) ensures that the test organism is viable and capable of growth under the assay conditions. A sterility control (no bacteria) confirms that the growth medium is not contaminated. Furthermore, the use of quality control (QC) strains with known MIC values verifies the accuracy of the entire testing process.[10]

Experimental Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Antimicrobial Compound: Prepare a stock solution of the novel compound in a suitable solvent.
  • Bacterial Isolate: Subculture the test organism on an appropriate agar medium to ensure purity and viability.
  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious aerobic bacteria, as recommended by CLSI.[11]
  • 96-Well Microtiter Plates: Sterile, U-bottom plates are preferred for ease of reading.

2. Inoculum Preparation:

  • From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for Escherichia coli.[10]
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Plate Setup:

  • Perform serial two-fold dilutions of the antimicrobial compound in CAMHB directly in the microtiter plate.
  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
  • Include a QC strain with a known MIC for the tested compound or a relevant comparator agent.

4. Incubation:

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading the Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

While the MIC indicates the concentration required to inhibit growth, the MBC reveals the concentration needed to kill the bacteria.[13][14] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum.[13][15][16]

The Logic of Subculturing:

The determination of the MBC is a logical extension of the MIC assay. It involves subculturing aliquots from the wells of the MIC plate that show no visible growth onto an antimicrobial-free agar medium. This step is crucial to differentiate between bacteriostatic activity (where bacteria are inhibited but not killed) and bactericidal activity.

Experimental Protocol: MBC Determination

1. Following MIC Determination:

  • Select the wells from the MIC plate corresponding to the MIC and at least two higher concentrations that show no visible growth.

2. Subculturing:

  • Plate a standardized volume (e.g., 100 µL) from each selected well onto a non-selective agar plate (e.g., Tryptic Soy Agar).

3. Incubation:

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

4. Colony Counting:

  • Count the number of colonies on each plate.

5. Calculating the MBC:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Time-kill assays provide a dynamic view of antimicrobial activity, revealing the rate and extent of bacterial killing over time.[17][18][19] This information is critical for predicting in vivo efficacy and optimizing dosing regimens. A compound is typically considered bactericidal if it produces a ≥3-log10 reduction in CFU/mL.[17][19]

The Rationale for Multiple Time Points:

The power of the time-kill assay lies in its temporal resolution. By sampling at multiple time points (e.g., 0, 2, 4, 8, and 24 hours), we can construct a kinetic profile of the antimicrobial's effect. This allows for a more nuanced understanding of its activity compared to the static endpoints of MIC and MBC assays.

Experimental Protocol: Time-Kill Assay

1. Preparation:

  • Prepare a standardized bacterial inoculum in a suitable broth medium as in the MIC assay.
  • Prepare tubes containing the broth medium with the novel compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a growth control tube without the compound.

2. Inoculation and Sampling:

  • Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
  • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from each tube.

3. Quantification:

  • Perform serial dilutions of each aliquot in sterile saline.
  • Plate a known volume of the appropriate dilutions onto non-selective agar plates.

4. Incubation and Counting:

  • Incubate the plates and count the colonies to determine the CFU/mL at each time point.

5. Data Analysis:

  • Plot the log10 CFU/mL versus time for each concentration to visualize the killing kinetics.

Comparative Performance of a Novel Compound

To contextualize the efficacy of a novel compound, it is essential to compare its performance against established antimicrobial agents. The following table presents a hypothetical comparison of "Compound X" with two standard-of-care antibiotics against a panel of clinically relevant bacterial strains.

OrganismCompound X MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus0.512
Enterococcus faecalis122
Streptococcus pneumoniae0.250.51
Beyond In Vitro: The Importance of Cytotoxicity and In Vivo Models

While in vitro assays are foundational, they do not fully predict the clinical utility of a novel compound. It is crucial to assess its potential toxicity to mammalian cells and its efficacy in a living organism.

A promising antimicrobial agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to host cells.[20][21][22] Cytotoxicity assays are therefore a critical component of the preclinical evaluation. A variety of methods can be used to assess cell health, including assays that measure plasma membrane integrity, DNA synthesis, and enzyme activity.[20][21]

The Principle of Selective Toxicity:

The goal is to identify a therapeutic window where the compound is effective against the pathogen at concentrations that are not harmful to the host. Assays such as the MTT assay (measuring metabolic activity) and the lactate dehydrogenase (LDH) assay (measuring membrane integrity) provide quantitative data on the compound's effect on mammalian cell lines.[23]

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Culture:

  • Culture a suitable mammalian cell line (e.g., HeLa or HepG2) in the appropriate medium.

2. Cell Seeding:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

3. Compound Exposure:

  • Treat the cells with serial dilutions of the novel compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

4. MTT Addition:

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the MTT into a purple formazan product.

5. Solubilization and Measurement:

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control to determine the CC50 (the concentration that causes 50% cytotoxicity).

In vivo models are indispensable for evaluating the efficacy of a novel antimicrobial in a complex biological system.[24][25][26] These models allow for the assessment of pharmacokinetic and pharmacodynamic (PK/PD) properties, which are crucial for determining appropriate dosing regimens. While there are no definitive guidelines for in vivo efficacy testing, the use of well-established animal models, such as murine infection models, is standard practice.[25]

The Rationale for In Vivo Testing:

In vivo studies provide a more realistic assessment of a compound's potential by incorporating the complexities of host-pathogen interactions, drug metabolism, and immune responses.[26] A key consideration is designing in vitro studies that can be bridged to in vivo testing.[27][28] For instance, data from in vitro studies on multiple microorganisms can be used to select a single representative organism for in vivo testing. If the in vivo results correlate with the in vitro findings, it may be possible to extrapolate the in vivo efficacy to other microorganisms.[27][28]

Experimental Workflow: Murine Sepsis Model

G A Bacterial Culture and Inoculum Preparation B Induction of Sepsis in Mice (e.g., Intraperitoneal Injection) A->B C Treatment with Novel Compound (Varying Doses and Regimens) B->C D Monitoring of Survival and Clinical Signs C->D E Collection of Blood and Tissues for Bacterial Load Determination (CFU counts) C->E F Data Analysis and Determination of Efficacious Dose D->F E->F

Caption: Workflow for a murine sepsis model to evaluate in vivo efficacy.

Conclusion

The validation of a novel antimicrobial compound is a multifaceted process that requires a logical and systematic approach. By adhering to internationally recognized standards and employing a suite of in vitro and in vivo assays, researchers can build a robust data package that provides a clear and reliable assessment of a compound's therapeutic potential. The principles of causality and self-validation are central to this process, ensuring the scientific integrity of the findings and paving the way for the development of new and effective treatments in the ongoing battle against antimicrobial resistance. The development of new antibacterial drugs is a priority for global health organizations and regulatory bodies like the FDA and EMA, who provide guidance to expedite this process.[29][30][31][32][33][34][35][36][37][38]

References

A Comparative Guide to the Cross-Reactivity Profile of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, a putative prostaglandin E2 receptor 4 (EP4) antagonist. We will explore a structured, multi-tiered approach to cross-reactivity analysis, comparing its performance against other known EP4 antagonists and a panel of related G-protein coupled receptors (GPCRs). The methodologies detailed herein are designed to ensure scientific rigor and provide a clear, interpretable dataset for researchers in drug discovery and development.

Introduction: The Critical Role of Selectivity in Drug Development

This compound is a novel chemical entity with a structure suggesting potential interaction with prostanoid receptors, a family of GPCRs involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. For such a compound to be considered a viable therapeutic candidate, it must exhibit high selectivity for its intended target, minimizing off-target effects that could lead to adverse events.

This guide establishes a systematic approach to characterizing the selectivity profile of our compound of interest, which we will refer to as "Compound X," against its hypothesized primary target, the EP4 receptor. The EP4 receptor, when activated by its endogenous ligand prostaglandin E2 (PGE2), signals primarily through the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels. We will compare Compound X to a known selective EP4 antagonist, grapiprant, and assess its activity across a panel of other prostanoid receptors (EP1, EP2, EP3, and FP) that represent plausible off-targets.

Experimental Design: A Tiered Approach to Selectivity Profiling

A robust assessment of cross-reactivity involves a multi-step process, moving from broad screening to more focused, functional analyses. This tiered approach ensures that resources are used efficiently while building a comprehensive understanding of the compound's behavior.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Functional Validation a Compound X @ 10 µM b Radioligand Binding Assay Panel (EP1, EP2, EP3, EP4, FP Receptors) a->b Single-concentration screen c Dose-Response Binding Assays (Hits from Tier 1) b->c Identified 'Hits' d Determine Ki values for Compound X & Grapiprant c->d Generate binding curves e Cell-Based Functional Assays (e.g., cAMP HTRF) d->e Confirmed Binding f Determine IC50 values vs. PGE2 (Antagonist Mode) e->f Functional confirmation g Data Analysis & Comparison f->g Final Selectivity Profile

Caption: Tiered workflow for assessing compound selectivity.

Tier 1: Primary Screening with Radioligand Binding Assays

The initial step involves screening Compound X at a high concentration (e.g., 10 µM) against a panel of prostanoid receptors expressed in cell membranes. Radioligand binding assays are a gold standard for this purpose, providing a direct measure of a compound's ability to displace a known high-affinity radiolabeled ligand from the receptor's binding site.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human recombinant prostanoid receptors (EP1, EP2, EP3, EP4, FP).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), a specific radioligand (e.g., [3H]-PGE2) at a concentration near its Kd, and Compound X or the reference compound (grapiprant) at a final concentration of 10 µM.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 90-120 minutes) to allow binding to reach equilibrium.

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the compound compared to a control (vehicle-treated) sample. A common threshold for a "hit" is >50% inhibition.

Tier 2: Dose-Response Analysis for Potency Determination

Any receptor where Compound X shows significant activity in the primary screen must be further investigated through dose-response studies to determine its binding affinity (Ki). This involves repeating the binding assay with a range of compound concentrations.

Experimental Protocol: Competitive Binding Dose-Response

  • Follow the protocol for the radioligand binding assay described above.

  • Instead of a single concentration, prepare serial dilutions of Compound X and grapiprant (e.g., 11 points, starting from 100 µM with a 1:3 dilution).

  • Generate a competition binding curve by plotting the percent inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response model.

  • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 3: Cell-Based Functional Assays

Confirming that binding translates to a functional effect is crucial. Since the EP4 receptor is Gαs-coupled, its activation leads to the production of cAMP. A functional assay can measure the ability of Compound X to inhibit this PGE2-induced cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust method for this purpose.

G PGE2 PGE2 Receptor EP4 Receptor PGE2->Receptor Activates CompoundX Compound X (Antagonist) CompoundX->Receptor Blocks Gas Gαs Receptor->Gas Activates AC Adenylate Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A (Downstream Signaling) cAMP->PKA

Caption: EP4 receptor signaling pathway and antagonist action.

Experimental Protocol: HTRF cAMP Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human EP4 receptor in appropriate media.

  • Cell Plating: Seed the cells into a 384-well assay plate and incubate overnight.

  • Compound Addition: Treat the cells with serial dilutions of Compound X or grapiprant for a short pre-incubation period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the agonist, PGE2, at a concentration that elicits a submaximal response (EC80) to all wells except the negative control.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).

  • Signal Reading: After a final incubation period, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of intracellular cAMP produced.

  • Data Analysis: Plot the HTRF signal against the log of the antagonist concentration to generate a dose-response curve and determine the functional IC50 value.

Comparative Data Analysis

The following tables present hypothetical data for Compound X in comparison to the known EP4 antagonist, grapiprant. This illustrates how the experimental results would be structured for a clear comparison of potency and selectivity.

Table 1: Primary Screening Results (% Inhibition at 10 µM)

CompoundEP1EP2EP3EP4 FP
Compound X 8%15%22%95% 5%
Grapiprant 2%5%11%98% 1%

Data presented as mean percent inhibition of radioligand binding. A "hit" is defined as >50% inhibition.

Table 2: Binding Affinity (Ki) and Functional Potency (IC50)

CompoundReceptorBinding Ki (nM)Functional IC50 (nM)
Compound X EP415.225.8
Grapiprant EP411.519.4

Ki values were determined from competitive radioligand binding assays. IC50 values were determined from HTRF cAMP functional assays against PGE2.

Table 3: Selectivity Ratios

CompoundSelectivity Ratio (Ki Off-Target / Ki EP4)
Compound X >650-fold vs. other tested prostanoids
Grapiprant >850-fold vs. other tested prostanoids

*Calculated using the highest affinity off-target binding value. For this hypothetical data, we assume off-target Ki values are >10,000 nM based on the lack of significant inhibition in the primary screen.

Interpretation and Conclusion

Based on the hypothetical data, both Compound X and grapiprant demonstrate high potency and selectivity for the EP4 receptor.

  • Potency: Compound X exhibits a binding affinity (Ki) of 15.2 nM and a functional antagonist potency (IC50) of 25.8 nM at the EP4 receptor. This is comparable, though slightly less potent, than the reference compound grapiprant (Ki = 11.5 nM, IC50 = 19.4 nM).

  • Selectivity: In the primary screen, Compound X showed minimal activity (<25% inhibition) at other prostanoid receptors at a concentration of 10 µM. This indicates a high degree of selectivity, calculated to be over 650-fold for the EP4 receptor over the other receptors tested. This clean profile is essential for minimizing mechanism-based side effects that could arise from modulating other prostanoid pathways.

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzoic acids are fundamental scaffolds in a vast array of chemical enterprises, from the synthesis of blockbuster pharmaceuticals and agrochemicals to the development of advanced polymers and performance materials. The judicious selection of a synthetic route to a desired benzoic acid derivative is a critical decision that profoundly impacts yield, purity, scalability, and overall economic viability. This guide provides a comparative analysis of the most pertinent and widely employed methods for the synthesis of substituted benzoic acids, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed strategic decisions.

Oxidation of Alkylbenzenes: The Workhorse Route

The oxidation of an alkyl side chain on an aromatic ring is a classic and robust method for the preparation of benzoic acids.[1] This approach is particularly powerful due to the ready availability of a diverse range of substituted toluenes and other alkylbenzenes.

Mechanistic Rationale

The reaction proceeds via a free-radical mechanism at the benzylic position, which is particularly susceptible to oxidation due to the resonance stabilization of the resulting benzylic radical.[2] Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic media, are typically employed. The entire alkyl chain, irrespective of its length, is cleaved to the corresponding carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon.[3] Tertiary alkyl groups, lacking a benzylic hydrogen, are resistant to this oxidation.[2]

Experimental Protocol: Synthesis of p-Nitrobenzoic Acid from p-Nitrotoluene

This protocol details the oxidation of p-nitrotoluene to p-nitrobenzoic acid using potassium permanganate.

Materials:

  • p-Nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrotoluene (13.7 g, 0.1 mol) and 200 mL of water.

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (31.6 g, 0.2 mol) in 150 mL of hot water.

  • Add the hot KMnO₄ solution portion-wise to the refluxing p-nitrotoluene suspension over a period of 1 hour. The purple color of the permanganate will disappear as the reaction proceeds.

  • After the addition is complete, continue to heat at reflux for an additional 4 hours, or until the purple color of the permanganate is no longer visible. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Add a saturated solution of sodium bisulfite portion-wise with stirring until the brown MnO₂ is completely dissolved, resulting in a clear solution.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the clear filtrate with concentrated HCl until the pH is approximately 2. A white precipitate of p-nitrobenzoic acid will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by suction filtration using a Büchner funnel, wash with cold water, and dry in an oven at 100 °C.

Expected Yield: 80-90%

Performance Analysis
FeatureAssessmentSupporting Data/Causality
Yield Generally good to excellentYields often exceed 80%. The strong oxidizing power of KMnO₄ ensures complete conversion.
Functional Group Tolerance ModerateThe harsh, oxidative conditions can be detrimental to sensitive functional groups. Groups like aldehydes, alcohols, and some amines may be oxidized. Nitro groups and halogens are generally stable.[2]
Regioselectivity Not applicable (cleavage of entire side chain)The reaction is not selective for a particular position on the alkyl chain but rather converts the entire chain to a carboxyl group.
Scalability ExcellentThis method is used for the industrial production of benzoic acid from toluene.[4][5]
Safety & Environmental ConcernsThe use of strong oxidants like KMnO₄ and chromium reagents raises safety and environmental concerns. MnO₂ and chromium waste must be disposed of properly.
Cost Generally lowThe starting materials (alkylbenzenes and oxidizing agents) are often inexpensive.[6]

Workflow Diagram

cluster_oxidation Oxidation of Alkylbenzenes start Alkylbenzene reagents KMnO4 or Na2Cr2O7 Heat, H2O start->reagents Oxidation intermediate Manganese Dioxide (MnO2) Precipitate reagents->intermediate Formation workup Acidification (HCl) intermediate->workup Dissolution & Acidification product Substituted Benzoic Acid workup->product Precipitation cluster_grignard Grignard Carboxylation start Aryl Halide reagent1 Mg, Anhydrous Ether start->reagent1 Formation grignard Grignard Reagent (Ar-MgX) reagent1->grignard reagent2 1. CO2 (Dry Ice) 2. H3O+ grignard->reagent2 Carboxylation & Acidification product Substituted Benzoic Acid reagent2->product cluster_hydrolysis Hydrolysis of Benzonitriles start Benzonitrile Derivative reagents H3O+ or OH- Heat start->reagents Hydrolysis intermediate Amide Intermediate reagents->intermediate workup Acidification (if basic) intermediate->workup Further Hydrolysis product Substituted Benzoic Acid workup->product

References

A Comparative Guide to 4-Methylpiperidine and Piperidine: Modulating Biological Activity in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Molecular Scaffolding

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a structural motif consistently found in a vast array of pharmaceuticals and natural products.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, which often impart improved aqueous solubility, metabolic stability, and oral bioavailability to drug candidates.[4] However, the journey from a lead compound to a clinical drug is one of meticulous optimization. Often, it is the subtle decoration of these core scaffolds that fine-tunes a molecule's interaction with its biological target and its fate within the body.

This guide provides an in-depth comparison of piperidine and its closely related analogue, 4-methylpiperidine. We will move beyond a simple structural comparison to explore the profound impact that a single methyl group at the C-4 position can have on a molecule's biological activity, metabolic profile, and utility in synthesis. For researchers and drug development professionals, understanding these differences is key to making informed decisions in molecular design and synthetic strategy.

Part 1: Physicochemical Properties - The Foundation of Function

The biological effects of any molecule are fundamentally governed by its physical and chemical properties. The addition of a methyl group to the piperidine ring, while seemingly minor, instigates critical shifts in basicity, lipophilicity, and conformational preference.

The basicity of the piperidine nitrogen is crucial for forming salt bridges with acidic residues in protein binding pockets. While both molecules are strong bases, the electron-donating inductive effect of the methyl group makes 4-methylpiperidine slightly more basic than its parent compound.[5] More significantly, the methyl group substantially increases the molecule's lipophilicity (fat-solubility), as indicated by its higher LogP value. This can directly influence a drug's ability to cross cellular membranes, including the blood-brain barrier.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine4-MethylpiperidineRationale for Difference
Molecular FormulaC₅H₁₁NC₆H₁₃NAddition of a -CH₂- group.
Molecular Weight85.15 g/mol 99.17 g/mol [6]Increased mass from the methyl group.
pKa~11.22[5]~11.23[7]Weak electron-donating effect of the methyl group increases basicity slightly.
Boiling Point106 °C124 °C[8]Increased molecular weight and van der Waals forces.
Density0.862 g/mL0.838 g/mL at 25°C-

In its most stable chair conformation, the methyl group in 4-methylpiperidine overwhelmingly prefers the equatorial position to minimize steric strain. This conformational rigidity can be a powerful tool in drug design, locking the piperidine ring into a specific orientation that may enhance binding to a target receptor while disfavoring interactions with off-target proteins.[9]

Part 2: The 4-Methyl Group's Impact on Biological Profile

The true value of 4-methylpiperidine in drug design lies in its ability to strategically modulate a molecule's pharmacodynamic and pharmacokinetic profiles.

Pharmacodynamics: Fine-Tuning Target Interaction

The introduction of the 4-methyl group provides a steric and hydrophobic handle to optimize drug-receptor interactions.

  • Exploiting Hydrophobic Pockets: If a receptor's binding site contains a hydrophobic pocket near the C-4 position of the piperidine ring, the addition of a methyl group can create a favorable van der Waals interaction, thereby increasing binding affinity and potency.

  • Enhancing Selectivity: Conversely, the steric bulk of the methyl group can be used to prevent a molecule from binding to an unwanted off-target receptor. If an off-target protein has a sterically constrained binding site, the 4-methylated analogue may be excluded, leading to a more selective and safer drug candidate.

Caption: Conceptual diagram of enhanced binding due to a hydrophobic interaction.

Pharmacokinetics: A Shield Against Metabolism

One of the most powerful applications of the 4-methyl group is in improving metabolic stability. The piperidine ring, particularly at positions C-3 and C-4, is susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver—a primary route of drug metabolism and clearance.[10] This can lead to a short half-life and reduced efficacy.

By "capping" the C-4 position with a methyl group, a common site of metabolic attack is blocked. This strategy, known as introducing a "metabolic blocker," can significantly slow down the rate of drug clearance, increase its half-life, and enhance its overall exposure in the body.[11] Several studies have demonstrated that bioisosteric replacement of susceptible moieties with more stable groups, including the strategic placement of alkyl groups, can improve metabolic stability.[12][13]

Caption: The 4-methyl group acting as a metabolic blocker.

Part 3: A Head-to-Head Comparison in Synthesis: The Case of Fmoc Deprotection

Beyond its role as a structural scaffold, piperidine is a widely used reagent, most notably for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in Solid-Phase Peptide Synthesis (SPPS).[14] The standard protocol calls for a 20% solution of piperidine in a solvent like dimethylformamide (DMF).

Here, 4-methylpiperidine has emerged as a highly effective, direct replacement for piperidine.[15] Crucially, piperidine is a controlled substance in some jurisdictions due to its use in illicit drug manufacture, creating significant regulatory and documentation burdens for laboratories. 4-methylpiperidine is not a controlled substance and offers identical performance, making it a logistically superior choice for many research and manufacturing settings.[16]

Comparative studies have shown that using 4-methylpiperidine in place of piperidine for Fmoc deprotection results in peptides with similar purity and yield, confirming its viability as a drop-in replacement.[15][17]

Experimental Protocol: Comparative Fmoc Deprotection in SPPS

This protocol describes a parallel synthesis to validate the efficacy of 4-methylpiperidine against the standard piperidine protocol for removing the Fmoc group from a resin-bound amino acid.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)

  • Piperidine

  • 4-Methylpiperidine

  • Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessels (2)

  • Shaker or agitator

Procedure:

  • Resin Swelling: Place an equal amount of Fmoc-Gly-Wang resin (e.g., 100 mg) into each of the two synthesis vessels. Swell the resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation:

    • Vessel 1 (Control): Prepare a 20% (v/v) solution of piperidine in DMF.

    • Vessel 2 (Test): Prepare a 20% (v/v) solution of 4-methylpiperidine in DMF.

  • Initial Deprotection: Drain the DMF from both vessels. Add the corresponding 20% deprotection solution (approx. 10 mL per gram of resin) to each vessel. Agitate for 3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh portion of the respective deprotection solution to each vessel. Agitate for 10-15 minutes.

  • Washing: Drain the deprotection solutions. Wash the resin in both vessels thoroughly by agitating with DMF (5 times), followed by isopropanol (3 times) and dichloromethane (3 times).

  • Analysis (Optional but Recommended): A small sample of the drained deprotection solution from step 3 and 4 can be analyzed spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm to quantify the extent of Fmoc removal.

  • Validation: After the washing step, perform a Kaiser test on a few beads from each vessel. A positive test (blue beads) indicates the presence of a free primary amine, confirming successful deprotection.

Caption: Workflow for the comparative Fmoc deprotection experiment.

Table 2: Expected Comparative Results for SPPS

ParameterPiperidine4-MethylpiperidineExpected Outcome
Deprotection Efficacy >99%>99%Equivalent[16]
Peptide Yield HighHighNo significant difference[15]
Crude Peptide Purity HighHighSimilar chromatographic profiles[17]
Regulatory Status Controlled SubstanceNon-ControlledLogistical advantage for 4-methylpiperidine

Summary and Application Guidance

The choice between piperidine and 4-methylpiperidine is a strategic decision in drug design and synthesis. While structurally similar, the presence of the C-4 methyl group offers a distinct set of advantages that can be leveraged to overcome common developmental hurdles.

Choose 4-Methylpiperidine over Piperidine when your objective is to:

  • Improve Metabolic Stability: Block a known or suspected C-4 oxidation pathway to increase the drug's half-life.

  • Increase Lipophilicity: Enhance membrane permeability, potentially improving absorption or CNS penetration.

  • Fine-Tune Receptor Binding: Introduce a hydrophobic or sterically defined element to increase potency or selectivity.

  • Simplify Logistics in Peptide Synthesis: Utilize a non-controlled, equally effective reagent for Fmoc deprotection.

Conversely, unsubstituted piperidine may be preferred when:

  • A smaller, less lipophilic scaffold is required.

  • The binding pocket cannot accommodate the additional steric bulk of the methyl group.

  • The synthetic route requires the C-4 position to be available for further functionalization.

By understanding the nuanced effects of this simple alkyl substitution, researchers can more effectively navigate the complex path of drug discovery, designing more stable, selective, and efficacious molecules.

References

A Framework for Evaluating the Efficacy of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid Against Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous pipeline of novel antibiotics. The World Health Organization has designated pathogens like carbapenem-resistant Klebsiella pneumoniae as critical threats, demanding urgent research into new therapeutic agents[1]. While replenishing the antibiotic pipeline is a priority, the discovery of entirely new classes of drugs is a milestone effort in combating the post-antibiotic era[2].

This guide focuses on 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid , a compound whose antibacterial properties are currently uncharacterized in public literature[3]. However, its chemical structure is of significant interest. It incorporates a sulfonamide moiety, a pharmacophore historically successful in targeting bacterial metabolic pathways, and a piperidine ring, a fragment prevalent in many FDA-approved drugs known for its favorable pharmacokinetic properties[4]. Derivatives containing these linked structures have demonstrated notable bioactivity, including antibacterial effects[4][5].

Given the absence of existing efficacy data, this document outlines a comprehensive, phased experimental framework designed to rigorously evaluate the in vitro antibacterial potential of this compound. We will compare its hypothetical performance against clinically relevant commercial antibiotics, grounding our methodologies in the gold-standard protocols established by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility[6][7][8].

Compound Profile: this compound
  • Molecular Formula: C₁₃H₁₇NO₄S

  • Molecular Weight: 283.34 g/mol [3]

  • Structure:

    alt text

  • Hypothesized Mechanism of Action: The presence of the arylsulfonamide group suggests a potential mechanism analogous to classic sulfa drugs. We hypothesize that this compound may act as a competitive inhibitor of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), the compound could block folate production, leading to an inability to synthesize nucleotides and amino acids, thereby arresting bacterial growth.

Phase 1: Determination of In Vitro Antibacterial Potency and Spectrum

The initial phase is designed to answer two fundamental questions: 1) Does the compound inhibit bacterial growth? 2) If so, is it broadly active and potent enough to warrant further investigation?

Causality Behind Experimental Design:

We employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), as this is the international standard for quantitative susceptibility testing and allows for high-throughput screening[9][10]. Following the MIC, the Minimum Bactericidal Concentration (MBC) assay is a critical secondary step. The MBC differentiates between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity, a crucial distinction for treating severe infections in immunocompromised patients[11][12][13]. The choice of bacterial panel, focusing on the "ESKAPE" pathogens, is deliberate as these organisms are leading causes of nosocomial infections and are notorious for multidrug resistance[14].

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the CLSI M07-A10 guidelines for broth dilution antimicrobial susceptibility testing[15].

  • Preparation of Compound and Media:

    • Prepare a 1280 µg/mL stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring final solvent concentration in the assay does not exceed 1% to avoid solvent-induced toxicity.

    • Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the compound stock solution to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • This creates a concentration range from 64 µg/mL down to 0.125 µg/mL.

    • Well 11 serves as the positive growth control (inoculum, no compound). Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours) in CAMHB, adjusted to match the turbidity of a 0.5 McFarland standard.

    • This standard suspension (approx. 1-2 x 10⁸ CFU/mL) must be further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well[9].

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air[12].

  • Result Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed[10][14].

Experimental Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing from MIC Plate:

    • Following MIC determination, select the well corresponding to the MIC and at least two more concentrated wells that also showed no growth.

    • From each of these selected wells, plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate[12]. Also, plate from the positive growth control well to confirm initial inoculum viability.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on each plate.

  • MBC Determination:

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum[11][13][16].

    • The MBC/MIC ratio is calculated. A ratio of ≤4 is generally considered indicative of bactericidal activity[12].

Data Presentation: Comparative In Vitro Efficacy Profile

The following table illustrates how experimental data would be summarized for comparison. Values for commercial antibiotics are representative and should be determined concurrently as controls.

Organism (ATCC Strain)Test Compound MIC (µg/mL)Test Compound MBC (µg/mL)MBC/MIC RatioCiprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (29213)0.51
Enterococcus faecium (VRE)2>256
Escherichia coli (25922)0.015N/A
Klebsiella pneumoniae (700603)0.03N/A
Pseudomonas aeruginosa (27853)0.25N/A
Acinetobacter baumannii (19606)0.5N/A

Phase 2: Preliminary Safety and Selectivity Assessment

A potent antimicrobial is only viable if it is more toxic to bacteria than to human cells. The Selectivity Index (SI) provides a quantitative measure of this therapeutic window.

Causality Behind Experimental Design:

The MTT assay is a standard colorimetric method for assessing cell viability[17][18]. It measures the metabolic activity of mitochondrial reductase enzymes, which is proportional to the number of living cells[19]. By comparing the concentration that is toxic to mammalian cells (IC₅₀) with the concentration that is effective against bacteria (MIC), we can derive a selectivity index. A high SI is a primary indicator of a promising drug candidate.

Experimental Protocol 3: Cytotoxicity MTT Assay
  • Cell Culture:

    • Seed a human cell line (e.g., HEK293, human embryonic kidney cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Exposure:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with untreated cells (viability control) and wells with medium only (background control).

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Reagent Addition:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours[18]. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[18].

    • Allow the plate to stand overnight in the incubator.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Selectivity Index (SI)

The SI is calculated as: SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells) . A compound with an SI > 10 is generally considered a promising candidate for further development.

ParameterValue
IC₅₀ (HEK293 cells, µg/mL)
MIC (S. aureus, µg/mL)
Selectivity Index (SI)

Workflow and Decision-Making Framework

A structured, data-driven approach is essential for efficient drug discovery. The following diagrams illustrate the proposed workflow and the logic for advancing or terminating the compound's development.

G cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: In Vitro Safety cluster_2 Decision & Next Steps MIC MIC Assay vs. ESKAPE Pathogens MBC MBC Assay MIC->MBC Follow-up Decision Go/No-Go Decision MIC->Decision Cyto Cytotoxicity Assay (e.g., MTT on HEK293) Cyto->Decision MoA Mechanism of Action (e.g., DHPS Assay) Decision->MoA Go InVivo In Vivo Efficacy (Murine Thigh Model) MoA->InVivo G start Obtain MIC & IC50 Data mic_check Is MIC ≤ 8 µg/mL for key pathogens? start->mic_check si_check Is Selectivity Index (IC50/MIC) > 10? mic_check->si_check Yes deprioritize DE-PRIORITIZE (Low Potency or High Toxicity) mic_check->deprioritize No si_check->deprioritize No advance ADVANCE to MoA & In Vivo Studies si_check->advance Yes

References

Bridging the Gap: A Comparative Guide to In Vivo vs. In Vitro Activity of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Translating Benchtop Results to Preclinical Outcomes

For decades, sulfonamide derivatives have been a cornerstone of antimicrobial chemotherapy and have expanded into diverse therapeutic areas, including anti-inflammatory, diuretic, and anticancer applications.[1][2] The journey from a promising compound in a test tube to an effective therapeutic in a living system is, however, fraught with challenges. A frequent hurdle for researchers and drug development professionals is the often-observed discrepancy between a sulfonamide derivative's potent in vitro activity and its performance in vivo. This guide provides an in-depth technical comparison, supported by experimental data and protocols, to illuminate the causal factors behind these differences and to offer a framework for more predictive preclinical development.

The Fundamental Mechanism: A Common Starting Point

At its core, the antibacterial action of sulfonamides relies on a well-defined in vitro mechanism: the competitive inhibition of dihydropteroate synthase (DHPS).[3][4] This bacterial enzyme is crucial for the synthesis of folic acid, an essential precursor for nucleotide production and, consequently, DNA replication.[2] By acting as structural analogues of the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides effectively halt bacterial proliferation, exerting a bacteriostatic effect.[3] This targeted action is selective for bacteria, as humans obtain folate from their diet and lack the DHPS enzyme.[4]

This clear, measurable enzymatic inhibition forms the basis of initial in vitro screening, but it represents only the first step in a complex biological narrative.

dot

Folic_Acid_Pathway cluster_0 PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydropteroate (Intermediate) DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Glutamate THF Tetrahydrofolate (Active Folate) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides One-Carbon Metabolism Sulfonamides Sulfonamide Derivatives Sulfonamides->DHPS Competitive Inhibition

Caption: Mechanism of Action of Sulfonamide Derivatives.

Part 1: Quantifying Potential - In Vitro Assessment

In vitro assays provide the foundational data for any new chemical entity. They are rapid, cost-effective, and allow for the high-throughput screening of large compound libraries. For sulfonamides, two primary types of assays are indispensable.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard, providing quantitative and reproducible results.

Rationale for Experimental Choices:

  • Mueller-Hinton Broth (MHB): This medium is standardized by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing. Its composition has minimal interference with sulfonamide activity.

  • 96-Well Plate Format: Allows for testing multiple concentrations and replicates simultaneously, making it efficient for screening.

  • Bacterial Inoculum Standardization: Adjusting the inoculum to a 0.5 McFarland standard ensures a consistent starting bacterial density (approx. 1.5 x 10⁸ CFU/mL), which is critical for reproducible MIC values.

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.[5]

  • Preparation of Sulfonamide Dilutions:

    • Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB across a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL). Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the standardized bacterial suspension. The final volume in each well should be 100-200 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[6]

  • Interpretation:

    • The MIC is the lowest concentration of the sulfonamide derivative at which there is no visible growth (i.e., the well is clear).[7]

Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay

This assay directly measures the compound's ability to inhibit its molecular target, providing crucial mechanistic validation.

Rationale for Experimental Choices:

  • Recombinant DHPS: Using purified enzyme isolates the interaction to the target of interest, removing confounding cellular factors.

  • Coupled Spectrophotometric Assay: This indirect method is highly sensitive and amenable to automation.[8][9] The consumption of NADPH by a coupling enzyme (dihydrofolate reductase) is monitored at 340 nm, providing a real-time measure of DHPS activity.

Detailed Protocol: DHPS Spectrophotometric Assay
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

    • Prepare solutions of substrates (pABA, dihydropterin pyrophosphate), cofactor (NADPH), and coupling enzyme (recombinant DHFR).

    • Prepare serial dilutions of the sulfonamide inhibitor.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, substrates, NADPH, DHFR, and the sulfonamide inhibitor.

    • Initiate the reaction by adding a known concentration of purified recombinant DHPS enzyme.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

  • Data Analysis:

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the velocity against the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

Part 2: Assessing True Potential - In Vivo Evaluation

While in vitro data confirms a compound's intrinsic activity, in vivo models are essential to determine its actual therapeutic potential within a complex biological system.[11] These models integrate the crucial ADME properties: Absorption, Distribution, Metabolism, and Excretion.

Murine Thigh Infection Model

This is a widely accepted model for evaluating the efficacy of antimicrobials against localized, deep-seated infections.

Rationale for Experimental Choices:

  • Neutropenia: Mice are rendered neutropenic (e.g., using cyclophosphamide) to create a more severe, reproducible infection and to ensure that bacterial clearance is primarily due to the antimicrobial agent, not the host immune response.[12]

  • Thigh Muscle: This site is well-vascularized, allowing for good drug distribution, and is easily homogenized for quantifying bacterial burden.

  • Endpoint (CFU/g): The primary endpoint is the bacterial load in the thigh tissue 24 hours post-treatment initiation. This provides a quantitative measure of the drug's bactericidal or bacteriostatic effect in vivo.[13]

Detailed Protocol: Murine Thigh Infection Model
  • Animal Preparation:

    • Use a standard mouse strain (e.g., ICR or BALB/c).

    • Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.[12]

  • Infection:

    • Culture the pathogen (e.g., MRSA ATCC 43300) to mid-log phase.

    • Wash and resuspend the bacteria in sterile saline to a concentration of ~1-5 x 10⁶ CFU/mL.

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment:

    • Two hours post-infection, begin the treatment regimen.

    • Administer the sulfonamide derivative via a clinically relevant route (e.g., oral gavage or intravenous injection) at various doses. Include vehicle control and positive control groups.

    • Administer doses at specified intervals (e.g., every 12 hours) for 24 hours.

  • Endpoint Analysis:

    • At 24 hours after the first dose, euthanize the mice.

    • Aseptically dissect the infected thigh muscle, weigh it, and homogenize it in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the viable bacterial count.

    • Calculate the results as log₁₀ CFU per gram of tissue.[12]

dot

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment MIC MIC Assay (Broth Microdilution) Enzyme DHPS Inhibition Assay (IC50) Comparison Comparative Analysis (MIC vs. ED50) MIC->Comparison Enzyme->Comparison AnimalModel Murine Thigh Infection Model PK Pharmacokinetic Analysis AnimalModel->Comparison PK->Comparison Start Sulfonamide Derivative Start->MIC Start->AnimalModel

Caption: Workflow for Comparing In Vitro and In Vivo Activity.

Part 3: Reconciling the Differences - Why In Vitro Potency Doesn't Always Translate

The transition from a controlled in vitro environment to a dynamic in vivo system introduces a multitude of variables that can dramatically alter a drug's efficacy. It is not uncommon for a compound with a low MIC to show poor activity in an animal model.[11]

Comparative Data: A Representative Example
Sulfonamide DerivativeIn Vitro MIC (µg/mL) vs. S. aureusIn Vivo Efficacy (ED₅₀ in mg/kg) Murine Thigh ModelKey Pharmacokinetic Parameter
Compound A 225High oral bioavailability (>80%)
Compound B 1>100Poor oral bioavailability (<10%)
Compound C 850Low protein binding (<30%)
Compound D 2>100High protein binding (>95%)
Compound E (Prodrug) >12830Metabolized to active form in vivo

This table presents hypothetical but representative data to illustrate key concepts.

Key Factors Influencing In Vivo Performance:
  • Pharmacokinetics (ADME):

    • Absorption & Bioavailability: A compound may be potent in vitro but if it is poorly absorbed from the gastrointestinal tract (like Compound B), it will never reach therapeutic concentrations at the site of infection.[14]

    • Distribution & Protein Binding: Sulfonamides can bind extensively to plasma proteins like albumin.[15] Only the unbound, free fraction of the drug is microbiologically active. A derivative with high protein binding (Compound D) may have a low MIC in vitro (where protein is absent) but will have very little free drug available to fight bacteria in vivo.

    • Metabolism: The liver can metabolize sulfonamides through processes like N-acetylation and oxidation.[16] These metabolites are often less active or inactive. Species differences in metabolism are significant; for example, the half-life of sulfadiazine is over 10 hours in cattle but less than 3 hours in pigs.[14] Conversely, some compounds are designed as prodrugs (Compound E) that are inactive in vitro but are converted to their active form by host enzymes.[1]

    • Excretion: The rate of elimination by the kidneys determines the drug's half-life.[15] Rapid excretion may prevent the drug from maintaining a concentration above the MIC for a sufficient duration.

  • Host Factors:

    • Site of Infection: The chemical environment at the infection site can differ from standard lab media. The presence of pus and necrotic tissue, which contain PABA, can antagonize the action of sulfonamides.

    • Immune System: While neutropenic models are used for standardization, in a clinical setting, the bacteriostatic action of sulfonamides relies on a functional host immune system to clear the inhibited pathogens.

Conclusion: An Integrated Approach for Predictive Drug Development

The disparity between in vitro and in vivo results for sulfonamide derivatives is not a failure of the models but rather a reflection of biological complexity. A successful drug development campaign must embrace this complexity. Potent in vitro activity against the target (low MIC and IC₅₀) is a non-negotiable starting point. However, this must be immediately followed by a robust evaluation of the compound's pharmacokinetic profile.

By integrating direct target engagement data with early ADME and protein binding assessments, researchers can better predict which potent molecules have the necessary characteristics to succeed in a living system. This multi-parameter approach allows for the rational selection and optimization of lead candidates, bridging the gap between the benchtop and the clinic and ultimately increasing the probability of developing effective new therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety, regulatory adherence, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, ensuring the protection of both laboratory personnel and the environment.

In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach is mandated. The procedures outlined below are based on best practices for analogous chemical classes, including sulfonamides and benzoic acid derivatives, and align with the stringent guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Part 1: Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling activities should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1]

  • Body Protection: A lab coat should be worn to protect from accidental splashes.

Part 2: Waste Characterization and Segregation

Proper identification and segregation of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.[2]

Step 1: Waste Identification All waste streams containing this compound must be accurately identified. This includes:

  • Pure, unadulterated compound

  • Contaminated laboratory consumables (e.g., pipette tips, vials, weighing paper)

  • Solutions containing the compound

  • Spill cleanup materials

Step 2: Segregation This waste must be segregated from other laboratory waste streams. Of particular importance is the separation from incompatible materials to prevent dangerous chemical reactions.[2] Based on the general reactivity of benzoic acid derivatives, avoid contact with strong oxidizing agents, strong bases, and strong acids.[3][4]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste.

Containerization:

  • Select an Appropriate Container: Use a designated, chemically compatible, and leak-proof hazardous waste container.[5][6] The container must be in good condition with a secure lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[7] The label must also include the full chemical name, "this compound," and its approximate concentration and quantity.

Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[2][5] The SAA should be at or near the point of generation and under the control of laboratory personnel.[6][8]

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from sources of ignition.[9]

  • Inspections: The SAA must be inspected weekly for any signs of leakage or container deterioration.[2][6]

Final Disposal:

  • Licensed Waste Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[10][11] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][6]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[6][12] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[6]

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.[9]

  • Containment: For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[9] For solid spills, carefully sweep up the material to avoid creating dust.[1][11]

  • Cleanup: Collect all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Contamination: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

Data Presentation

Parameter Guideline Reference
Waste Classification Hazardous WasteEPA, RCRA[6][12]
PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatGeneral Laboratory Safety[1]
Storage Location Designated Satellite Accumulation Area (SAA)40 CFR § 262.15[8]
SAA Inspection Frequency WeeklyEPA Guidelines[2][6]
Disposal Method Licensed Hazardous Waste VendorRegulatory Requirement[10][11]

Experimental Protocols

Protocol for Small-Scale Laboratory Waste Generation:

  • Identify all waste materials (solid and liquid) contaminated with this compound.

  • Segregate these materials into a dedicated, properly labeled hazardous waste container.

  • Store the container in a designated Satellite Accumulation Area.

  • Once the container is full or has been in accumulation for the maximum allowed time (per institutional and EPA guidelines), arrange for pickup by a licensed hazardous waste disposal service.[2][8]

Mandatory Visualization

DisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_dispose Final Disposal A Identify Waste Containing This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate from Incompatible Chemicals B->C D Select Leak-Proof, Compatible Container C->D E Label as 'Hazardous Waste' with Chemical Name D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Conduct Weekly SAA Inspections F->G Ongoing H Contact Licensed Hazardous Waste Vendor F->H Container Full or Max Time Reached I Complete Waste Manifest Documentation H->I J Waste Collected by Vendor for Final Disposal I->J

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.